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  • Product: (R)-4-Benzyloxazolidine-2,5-dione
  • CAS: 37498-95-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (R)-4-Benzyloxazolidine-2,5-dione: Properties, Reactivity, and Applications

Executive Summary: This guide provides a comprehensive technical overview of (R)-4-Benzyloxazolidine-2,5-dione, more systematically known as D-Phenylalanine N-Carboxyanhydride (D-Phe-NCA). As a cyclic anhydride of a non-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of (R)-4-Benzyloxazolidine-2,5-dione, more systematically known as D-Phenylalanine N-Carboxyanhydride (D-Phe-NCA). As a cyclic anhydride of a non-proteinogenic D-amino acid, this compound is a critical chiral building block in advanced chemical synthesis. Its high reactivity, driven by the strained five-membered ring and two electrophilic carbonyl centers, makes it exceptionally useful for two primary applications: the controlled ring-opening polymerization (ROP) to produce polypeptides and the efficient, atom-economical synthesis of peptides containing D-amino acids. This document delves into its synthesis, stereochemical considerations, core reactivity, detailed experimental protocols, and analytical characterization, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile reagent.

Molecular Overview and Physicochemical Properties

(R)-4-Benzyloxazolidine-2,5-dione is the N-carboxyanhydride (NCA) derivative of D-phenylalanine. The NCA moiety serves as an activated form of the amino acid, primed for nucleophilic attack without the need for external coupling reagents. This inherent reactivity is the cornerstone of its utility. The presence of the benzyl side chain imparts hydrophobicity, influencing the solubility of both the monomer and the resulting polymers and peptides.

Molecular Structure

The structure features a chiral center at the C4 position, retaining the (R)-configuration from its parent amino acid, D-phenylalanine.

Caption: Molecular structure of (R)-4-Benzyloxazolidine-2,5-dione.

Physicochemical Data Summary

The following table summarizes key quantitative data for (R)-4-Benzyloxazolidine-2,5-dione, providing a quick reference for experimental planning.

PropertyValueSource(s)
CAS Number 37498-95-6[1][2]
Molecular Formula C₁₀H₉NO₃[1][3]
Molecular Weight 191.18 g/mol [1][3]
Appearance White to off-white crystalline solid[4]
Melting Point ~90 °C[1]
Solubility Soluble in organic solvents (THF, DMF, DCM); Slightly soluble in water (hydrolyzes)[4]
Predicted Density ~1.299 g/cm³[1]
Synonyms D-Phe-NCA, (4R)-4-benzyl-1,3-oxazolidine-2,5-dione[1][2]

Synthesis and Stereochemical Integrity

The synthesis of NCAs is most commonly achieved via the Leuchs synthesis, which involves the treatment of the parent amino acid with phosgene or a phosgene equivalent like triphosgene. The causality behind this choice is the high electrophilicity of phosgene, which readily reacts with both the amino and carboxyl groups to facilitate cyclization.

Causality of Experimental Choices:

  • Anhydrous Conditions: The protocol demands strictly anhydrous solvents (e.g., distilled THF). This is critical because NCAs are highly moisture-sensitive. Any water present will hydrolyze the anhydride ring, leading back to the starting amino acid and terminating the reaction.

  • Inert Atmosphere: The reaction is run under nitrogen or argon to prevent side reactions with atmospheric moisture and carbon dioxide.

  • Temperature Control: The initial reaction is often performed at elevated temperatures to drive the formation of the intermediate carbamoyl chloride, followed by cyclization. However, purification and storage require low temperatures to maintain stability.

Workflow: Synthesis of D-Phe-NCA from D-Phenylalanine

G start D-Phenylalanine Suspension in Anhydrous THF reagent Add Triphosgene (Phosgene Equivalent) start->reagent reaction Reflux under N₂ (Formation of Intermediate) reagent->reaction workup Solvent Removal (Vacuum) reaction->workup purify Recrystallization (e.g., THF/Hexane) workup->purify end (R)-4-Benzyloxazolidine-2,5-dione (Crystalline Solid) purify->end ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation NCA D-Phe-NCA Attack Nucleophilic Attack on C5 Carbonyl NCA->Attack Initiator Initiator (R'-NH₂) Initiator->Attack Intermediate Unstable Intermediate Attack->Intermediate Ring Opening LossCO2 Loss of CO₂ Intermediate->LossCO2 DimerAmine Dimer with Terminal Amine LossCO2->DimerAmine Polymer Growing Polypeptide Chain... DimerAmine->Polymer Attacks next monomer NextNCA Next D-Phe-NCA Monomer NextNCA->Polymer

Caption: Mechanism of amine-initiated ring-opening polymerization.

Causality and Control:

  • Initiator Choice: The choice of initiator dictates the nature of the resulting polymer. A primary amine (R-NH₂) initiator attacks the C5 carbonyl, leading to a polymer with a defined N-terminus and a propagating amine C-terminus. This is often called the "normal amine mechanism" and allows for the synthesis of well-defined block copolymers if a macroinitiator is used. [5][6]* Living Characteristics: Under high purity conditions (monomer, solvent, and initiator), the polymerization can exhibit "living" characteristics. This means there are minimal termination or chain-transfer reactions, allowing the polymer chains to grow uniformly. The degree of polymerization can be directly controlled by the monomer-to-initiator ratio [M]/[I].

Experimental Protocol: Synthesis of Poly(D-phenylalanine)
  • Preparation: In a glovebox, dissolve D-Phe-NCA (e.g., 200 mg) in anhydrous N,N-dimethylformamide (DMF) to a known concentration (e.g., 0.1 M).

  • Initiation: Prepare a stock solution of the initiator, such as benzylamine, in anhydrous DMF. Calculate the volume needed to achieve the target monomer-to-initiator ratio (e.g., 100:1 for a target DP of 100).

  • Polymerization: Rapidly inject the initiator solution into the stirring monomer solution at room temperature.

  • Monitoring (Self-Validation): Track the reaction's progress by taking aliquots and analyzing them via FT-IR. The disappearance of the characteristic anhydride C=O stretches (~1850 and 1780 cm⁻¹) confirms the consumption of the monomer.

  • Termination & Isolation: Once the reaction is complete (typically several hours to days), precipitate the polymer by adding the solution dropwise into a non-solvent like methanol or water.

  • Purification: Collect the solid polymer by filtration, wash it with the non-solvent to remove any unreacted monomer or initiator, and dry it under vacuum.

Application in Stepwise Peptide Synthesis

D-Phe-NCA can also be used for the controlled, stepwise addition of a single D-phenylalanine residue. This method is highly atom-economical as the only byproduct is gaseous CO₂, which simplifies purification significantly compared to methods that use carbodiimide reagents, which generate urea byproducts.

Key Challenge - Over-reaction: The primary challenge is preventing the newly formed N-terminus of the dipeptide from acting as an initiator itself, leading to unwanted polymerization. Control Strategy:

  • pH Control: The reaction is often performed at a controlled, slightly acidic or neutral pH (e.g., using a pH-stat or specific buffer systems). At low pH, the terminal amine of the growing peptide is protonated and thus non-nucleophilic, preventing it from attacking another NCA molecule.

  • Stoichiometry: Using a slight excess of the N-terminal-protected amino acid or peptide component relative to the NCA can help ensure the NCA is fully consumed before significant polymerization occurs.

Racemization Risk: Like other activated amino acid derivatives, NCAs can be susceptible to racemization at the alpha-carbon, especially under basic conditions. [7][8]Careful control of pH and reaction time is essential to maintain the high enantiomeric purity required for pharmaceutical applications.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of (R)-4-Benzyloxazolidine-2,5-dione.

Analysis MethodExpected Signature / Purpose
¹H NMR (CDCl₃)~7.3 ppm (m, 5H): Aromatic protons of the benzyl group. ~6.5 ppm (br s, 1H): N-H proton. ~4.5 ppm (dd, 1H): Alpha-proton (CH ). ~3.1 ppm (m, 2H): Methylene protons of the benzyl group (CH₂ -Ph).
¹³C NMR (CDCl₃)~170 ppm & ~152 ppm: Two distinct carbonyl carbons (C=O). ~135-127 ppm: Aromatic carbons. ~60 ppm: Alpha-carbon. ~38 ppm: Benzyl methylene carbon.
FT-IR (KBr or film)~3250 cm⁻¹: N-H stretch. ~1850 cm⁻¹ & ~1780 cm⁻¹: Symmetric and asymmetric C=O stretching of the cyclic anhydride. This is the most diagnostic feature.
Chiral HPLC Purpose: To determine enantiomeric purity (% ee). A validated chiral column (e.g., polysaccharide-based) is used to separate the (R)- and (S)-enantiomers, allowing for precise quantification of stereochemical integrity.
Mass Spectrometry Purpose: Confirms molecular weight. Expected m/z for [M+H]⁺: 192.06.

Handling, Storage, and Safety

  • Moisture Sensitivity: (R)-4-Benzyloxazolidine-2,5-dione is highly susceptible to hydrolysis. It must be handled in a dry environment, preferably within a glovebox or under a stream of inert gas.

  • Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended).

  • Safety: As a reactive anhydride, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder. Consult the Safety Data Sheet (SDS) for specific handling protocols. [2]

Conclusion and Future Outlook

(R)-4-Benzyloxazolidine-2,5-dione is a powerful and versatile building block for materials science and medicinal chemistry. Its ability to undergo controlled ring-opening polymerization provides a direct route to synthetic polypeptides with defined structures, which are valuable as drug delivery vehicles, hydrogels, and other biocompatible materials. In peptide synthesis, its use as an activated D-amino acid offers an efficient, purification-friendly alternative to conventional methods, enabling the creation of peptides with enhanced stability against proteolysis. Future research will likely focus on optimizing polymerization catalysts to achieve even greater control over polymer architecture and exploring its incorporation into complex, biologically active peptides and peptidomimetics where the inclusion of D-amino acids is critical for therapeutic function.

References

  • PubChem. (R)-4-Benzyl-2-oxazolidinone. National Center for Biotechnology Information. [Link]

  • JIGS Chemical Limited. (R)-4-Benzyl-2-oxazolidinone, High-Purity Chiral Auxiliary. [Link]

  • MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. [Link]

  • Péter, A., et al. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases. Journal of Chromatography A. [Link]

  • Thieme. 4 Synthesis of Peptides. Georg Thieme Verlag KG. [Link]

  • Der Pharma Chemica. A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. [Link]

  • Göppert, N. E., et al. Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. Macromolecular Rapid Communications. [Link]

  • PubMed. Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. National Center for Biotechnology Information. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Kotha, S., et al. Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Bioorganic & Medicinal Chemistry. [Link]

  • Borova, V., et al. Investigation of cationic ring-opening polymerization of 2-oxazolines in the "green" solvent dihydrolevoglucosenone. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. Epimerisation in Peptide Synthesis. [Link]

Sources

Exploratory

molecular structure of (R)-phenylalanine N-carboxyanhydride

Executive Summary (R)-Phenylalanine N-carboxyanhydride (also known as D-Phe-NCA or (R)-4-benzyl-2,5-oxazolidinedione) is the high-energy, activated cyclic monomer of D-phenylalanine. Unlike its naturally occurring (S)-en...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Phenylalanine N-carboxyanhydride (also known as D-Phe-NCA or (R)-4-benzyl-2,5-oxazolidinedione) is the high-energy, activated cyclic monomer of D-phenylalanine. Unlike its naturally occurring (S)-enantiomer (derived from L-phenylalanine), the (R)-variant is a critical building block for protease-resistant peptidomimetics and "stealth" drug delivery systems .

This guide provides a rigorous analysis of the molecule's architecture, a self-validating synthesis protocol using the triphosgene method, and a mechanistic breakdown of its ring-opening polymerization (ROP).

Molecular Architecture & Stereochemistry

The N-carboxyanhydride (NCA) ring is a 5-membered heterocycle containing an anhydride and a carbamate functionality. This unique "Leuchs' anhydride" structure renders the molecule highly susceptible to nucleophilic attack, acting as a "masked" amino acid that releases carbon dioxide upon polymerization.

Structural Specifications
ParameterSpecification
IUPAC Name (4R)-4-benzyl-1,3-oxazolidine-2,5-dione
CAS Number 37498-95-6
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
Stereocenter C4 (R-configuration)
Precursor D-Phenylalanine
Melting Point ~90–94 °C (Decomposes/Polymerizes)
Stereochemical Implications

The (R)-configuration at the C4 position dictates the helicity and biological interaction of the resulting polymer. Poly(D-phenylalanine) forms left-handed


-helices (in contrast to the right-handed helices of L-isomers) and is generally inert to endogenous human proteases (e.g., chymotrypsin), making it an ideal candidate for long-circulating nanocarriers.

G cluster_0 Molecular Connectivity N1 N1 (Amine) C2 C2 (Carbonyl) N1->C2 Amide bond O3 O3 (Ether) C2->O3 C5 C5 (Anhydride Carbonyl) O3->C5 Anhydride bond C4 C4 (Chiral Center) C4->N1 Benzyl Benzyl Side Chain C4->Benzyl (R)-Orientation C5->C4

Figure 1: Connectivity of the oxazolidine-2,5-dione ring. The high reactivity is driven by the ring strain and the lability of the C5-O3 bond.

Synthetic Pathways & Purification[1][2]

The synthesis of (R)-Phe-NCA requires the cyclization of D-phenylalanine under strictly anhydrous conditions. The Fuchs-Farthing method (using triphosgene) is the industry standard due to improved safety over gaseous phosgene, though it requires careful HCl scavenging to prevent acid-catalyzed decomposition or racemization.

Protocol: Triphosgene-Mediated Cyclization

Reagents:

  • D-Phenylalanine (Dry, finely ground)

  • Triphosgene (Bis(trichloromethyl) carbonate)[1]

  • Solvent: Anhydrous THF or Dioxane (must be free of peroxides and water)

  • Scavenger (Optional but recommended):

    
    -Pinene or Limonene (traps HCl)
    

Step-by-Step Workflow:

  • Suspension: Suspend D-Phe in anhydrous THF at 50°C under inert atmosphere (

    
     or Ar).
    
  • Addition: Add 0.35 equivalents of triphosgene (generating 1 eq. phosgene in situ).

  • Cyclization: The suspension clears as the amino acid cyclizes into the soluble NCA. Reaction time: 2–4 hours.

  • Purification (CRITICAL):

    • Precipitate crude NCA with anhydrous hexanes.

    • Recrystallization: Dissolve in minimal ethyl acetate; layer with hexanes. Store at -20°C.

    • Note: Water triggers immediate ring-opening. All glassware must be flame-dried.

Synthesis start D-Phenylalanine (Solid, Zwitterion) reagent Triphosgene + THF (50°C, Inert Atm) start->reagent intermediate N-Chloroformyl Intermediate reagent->intermediate cyclization Cyclization & HCl Release intermediate->cyclization crude Crude (R)-Phe-NCA cyclization->crude - HCl scavenger HCl Scavenger (Pinene/Limonene) scavenger->cyclization Traps HCl pure Purified (R)-Phe-NCA (Crystals) crude->pure Recrystallization (EtOAc/Hexanes)

Figure 2: Synthetic workflow for (R)-Phe-NCA. The removal of HCl is vital to prevent acid-catalyzed polymerization.

Reactivity Profile: Ring-Opening Polymerization (ROP)[4]

The utility of (R)-Phe-NCA lies in its ability to polymerize into poly(D-phenylalanine). The mechanism depends heavily on the initiator used.

Normal Amine Mechanism (NAM)

Initiated by primary amines (e.g., hexylamine). The nucleophile attacks the C5 carbonyl, leading to ring opening, decarboxylation (


 loss), and the regeneration of a free amine at the chain end. This "living" polymerization allows for controlled molecular weights.
Activated Monomer Mechanism (AMM)

Initiated by tertiary amines or bases. The base deprotonates the nitrogen of the NCA ring, creating a nucleophilic anion that attacks another monomer. This pathway is faster but often leads to higher polydispersity and cyclic byproducts.

ROP Initiator Primary Amine (R-NH2) NCA (R)-Phe-NCA (Monomer) Initiator->NCA Attack Nucleophilic Attack at C5 Carbonyl NCA->Attack Intermediate Carbamic Acid Intermediate Attack->Intermediate Decarb Decarboxylation (-CO2) Intermediate->Decarb Chain Elongated Peptide Chain (Active Amine End) Decarb->Chain Chain->NCA Propagation Cycle

Figure 3: Normal Amine Mechanism (NAM). The nucleophilic attack at C5 is the rate-determining step for chain growth.

Characterization Standards

To validate the synthesis of (R)-Phe-NCA, the following analytical signatures must be confirmed.

Infrared Spectroscopy (FT-IR)

The "anhydride doublet" is the most diagnostic feature.

  • ~1850–1860 cm⁻¹: Strong C=O stretch (anhydride symmetrical).

  • ~1780–1790 cm⁻¹: Strong C=O stretch (anhydride asymmetrical).

  • Note: Disappearance of these peaks indicates hydrolysis (formation of D-Phe) or polymerization (formation of Amide I/II bands at 1650/1540 cm⁻¹).

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: CDCl₃ or DMSO-d6 (dry).

  • Alpha-Proton: A triplet or dd around 4.5–4.7 ppm .

  • Amide Proton (NH): Broad singlet around 6.5–7.0 ppm .

  • Purity Check: Absence of broad peaks in the aromatic region (indicates polymer contamination).

Storage & Stability

(R)-Phe-NCA is extremely moisture-sensitive .

  • Storage: -20°C under Argon or Nitrogen.

  • Container: Tightly sealed vial inside a secondary container with desiccant (P₂O₅ or Drierite).

  • Shelf Life: 3–6 months if strictly anhydrous; days if exposed to ambient humidity.

References

  • Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In Alpha-Amino Acid N-Carboxyanhydrides and Related Heterocycles. Springer. Link

  • Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science, 32(8-9), 858-875. Link

  • Dimitrov, I., & Schlaad, H. (2003). Synthesis of Nearly Monodisperse Polystyrene-Polypeptide Block Copolymers via Polymerization of N-Carboxyanhydrides. Chemical Communications, (23), 2944-2945. Link

  • Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114-14115. Link

  • Kanazawa, H., et al. (2000).[2] Crystal Structure of N-Carboxy-L-phenylalanine Anhydride. Acta Crystallographica Section C. Link

Sources

Foundational

solubility of (R)-4-Benzyloxazolidine-2,5-dione in organic solvents

Technical Guide: Solubility Profile, Solvent Handling, and Polymerization Kinetics of (R)-4-Benzyloxazolidine-2,5-dione (Phe-NCA) Executive Summary (R)-4-Benzyloxazolidine-2,5-dione, commonly referred to as L-Phenylalani...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile, Solvent Handling, and Polymerization Kinetics of (R)-4-Benzyloxazolidine-2,5-dione (Phe-NCA)

Executive Summary

(R)-4-Benzyloxazolidine-2,5-dione, commonly referred to as L-Phenylalanine N-carboxyanhydride (Phe-NCA), is a critical monomer in the synthesis of polypeptide-based biomaterials. Its high susceptibility to moisture-induced hydrolysis and amine-mediated polymerization makes solvent selection the single most determinant factor in experimental success.

This guide provides a rigorous analysis of Phe-NCA solubility, detailing the mechanistic impact of solvent polarity on polymerization kinetics and chain conformation. It moves beyond simple "soluble/insoluble" binary data to explain why specific solvents drive helix formation (auto-acceleration) while others promote random coil architectures.

Physicochemical Profile

PropertyDetail
Chemical Name (R)-4-Benzyloxazolidine-2,5-dione
Common Name L-Phe-NCA (Phenylalanine N-carboxyanhydride)
CAS Number 14825-82-2
Molecular Weight 191.18 g/mol
Appearance White to off-white crystalline solid
Melting Point 94–96 °C (Decomposes)
Storage -20 °C, under inert atmosphere (Ar/N₂), desiccated

Solubility Data Matrix

The solubility of Phe-NCA is dictated by its dipole moment and the need to avoid nucleophilic attack on the anhydride ring. The following table categorizes solvents based on their utility in synthesis, purification, and polymerization.

Table 1: Solvent Compatibility & Solubility Profile
Solvent ClassSolventSolubility RatingOperational UtilityTechnical Notes
Polar Aprotic THF (Tetrahydrofuran)High (>200 mg/mL)Primary (Recrystallization, Polymerization)Excellent for controlled polymerization; promotes

-helix formation due to low H-bond interference.
DMF (Dimethylformamide)High (>250 mg/mL)Secondary (Polymerization)High basicity can trigger "Activated Monomer Mechanism" (AMM), leading to faster but less controlled polymerization.
DMSO (Dimethyl Sulfoxide)High Specialized Disrupts secondary structure (H-bonds); yields random coil polymers. Hard to remove.
Ethyl Acetate (EtOAc)Moderate/High Purification Key solvent for "Deming" flash chromatography method. "Greener" alternative to chlorinated solvents.
Chlorinated DCM (Dichloromethane)High Polymerization Favors "Cooperative Covalent Polymerization" (CCP); supports rigid rod (

-helix) conformation.
Chloroform (

)
High Analysis/Synthesis Standard NMR solvent. Acidic impurities (HCl) in un-stabilized

can catalyze decomposition.
Hydrocarbons Hexanes Insoluble (<1 mg/mL)Anti-Solvent Critical for precipitation and crystallization layering.
Pentane Insoluble Anti-Solvent Lower boiling point alternative to hexane for easier drying.
Ethers Diethyl Ether Low/Moderate Washing Often used to wash crude precipitates; Phe-NCA is sparingly soluble, impurities often more soluble.
Reactive Water Decomposes Avoid Rapid hydrolysis to L-Phenylalanine and

.
Alcohols (MeOH, EtOH)Decomposes Initiator Reacts to form esters (ring opening). Used stoichiometrically as initiators, not solvents.

Mechanistic Insight: Solvent Effects on Polymerization

The choice of solvent is not merely about dissolving the monomer; it dictates the mechanism of polymerization and the secondary structure of the resulting polypeptide.

A. Dielectric Constant & Mechanism (AMM vs. NAM)
  • Low Dielectric Solvents (THF, DCM, Dioxane): Favor the Normal Amine Mechanism (NAM) . The nucleophilic amine initiator attacks the C-5 carbonyl. This pathway is preferred for synthesizing block copolymers with defined molecular weights.

  • High Dielectric/Basic Solvents (DMF, NMP): Can promote the Activated Monomer Mechanism (AMM) . The solvent or base deprotonates the NCA nitrogen, creating a nucleophilic anion. This often leads to faster rates but broader polydispersity (PDI) and potential side reactions (chain termination).

B. Conformational Steering (Helix vs. Coil)
  • Helicogenic Solvents (DCM, Chloroform): These solvents are poor hydrogen bond acceptors.[1] Consequently, the growing peptide chain forms intramolecular hydrogen bonds (n to n+4), adopting a rigid

    
    -helical conformation. This leads to auto-acceleration  (the reaction speeds up as the helix dipole stabilizes the transition state).
    
  • H-Bond Disrupting Solvents (DMSO, DMF): These solvents compete for hydrogen bonds, forcing the polymer into a random coil conformation. The reaction kinetics are typically slower and follow first-order linearity without the auto-acceleration effect.

Visualization: Solvent Selection Logic

SolventLogic Start Select Solvent for Phe-NCA Purpose What is the operational goal? Start->Purpose Purification Purification Purpose->Purification Polymerization Polymerization Purpose->Polymerization Analysis Analysis (NMR/IR) Purpose->Analysis Method Method? Purification->Method Control Priority: Control vs. Speed Polymerization->Control NMR CDCl3 or DMSO-d6 (Must be anhydrous) Analysis->NMR Recryst Recrystallization Method->Recryst Column Flash Column (Silica) Method->Column RecrystSolv Solvent: THF Anti-Solvent: Hexane (Avoid Ether if wet) Recryst->RecrystSolv ColumnSolv Solvent: Ethyl Acetate Eluent: Hexane/EtOAc Column->ColumnSolv HighControl High Fidelity / Low PDI (Normal Amine Mechanism) Control->HighControl HighSpeed High Speed / High MW (Activated Monomer Mechanism) Control->HighSpeed HelixSolv Solvent: DCM or THF (Promotes Alpha-Helix) HighControl->HelixSolv CoilSolv Solvent: DMF or DMSO (Promotes Random Coil) HighSpeed->CoilSolv

Figure 1: Decision tree for selecting the optimal solvent based on experimental intent (Purification vs. Polymerization).

Experimental Protocols

Protocol A: Solubility Determination (Gravimetric)

Use this protocol to verify solvent quality or test new solvent systems.

  • Preparation: Dry a 2 mL GC vial and weigh it empty (

    
    ).
    
  • Saturation: Add 100 mg of Phe-NCA to the vial. Add the target solvent (anhydrous) in 100

    
    L increments, vortexing for 30 seconds between additions.
    
  • Observation:

    • If dissolved < 500

      
      L: Solubility is High  (>200 mg/mL).
      
    • If undissolved at 1 mL: Solubility is Low (<100 mg/mL).

  • Quantification (Optional): If fully dissolved, filter the solution through a 0.2

    
    m PTFE syringe filter into a pre-weighed vial, evaporate solvent under vacuum, and weigh the residue.
    
Protocol B: Purification via Recrystallization (Standard)

Best for removing trace acid impurities and hydrolyzed monomers.

  • Dissolution: Dissolve crude Phe-NCA in the minimum amount of anhydrous THF (approx. 1 g NCA per 3-5 mL THF) inside a glovebox or under Ar flow.

  • Filtration: Filter through a dry Celite pad to remove insoluble salts (e.g., amine hydrochlorides).

  • Layering: Carefully layer 3 volumes of anhydrous Hexane over the THF solution. Do not mix.

  • Crystallization: Store at -20 °C for 18–24 hours. The slow diffusion of hexane into the THF layer will grow white, needle-like crystals.

  • Isolation: Decant the supernatant and wash crystals 2x with cold Hexane. Dry under high vacuum for 4 hours.

Protocol C: Purification via Flash Chromatography (Deming Method)

Best for non-crystallizable NCAs or rapid purification of large batches.

  • Column Prep: Slurry pack a silica gel column with 50% Ethyl Acetate / 50% Hexane (ensure solvents are anhydrous).

  • Loading: Dissolve crude Phe-NCA in a minimal volume of Ethyl Acetate.

  • Elution: Elute with a gradient of EtOAc/Hexane (e.g., 50% to 70% EtOAc).

  • Collection: Spot fractions on TLC (visualize with UV or Ninhydrin—NCA spots may streak due to hydrolysis on the plate).

  • Isolation: Combine pure fractions and evaporate solvent immediately at

    
     °C to prevent thermal decomposition.
    

Workflow Visualization: Purification Pathways

PurificationWorkflow Crude Crude Phe-NCA (Contains HCl, Amino Acid) Choice Select Method Crude->Choice RecrystStart Dissolve in THF (Anhydrous) Choice->RecrystStart High Crystallinity ColumnStart Dissolve in EtOAc Choice->ColumnStart Oily/Impure Layer Layer with Hexane (Diffusion @ -20°C) RecrystStart->Layer Crystals Crystalline Needles Layer->Crystals RunColumn Flash Silica Column (Hex/EtOAc Gradient) ColumnStart->RunColumn Evap Rotovap (<30°C) RunColumn->Evap Powder White Powder Evap->Powder

Figure 2: Workflow comparison for purifying Phe-NCA. Recrystallization is preferred for stability; Chromatography is preferred for speed and difficult-to-crystallize batches.

References

  • Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672.

  • Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides.[2] In: Ring-Opening Polymerization, Wiley-VCH.

  • Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Topics in Current Chemistry, 310, 1-26.

  • Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114–14115.

  • Pickel, D. L., et al. (2009). A Mechanistic Study of α-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination Events in High-Vacuum and Glovebox Techniques. Macromolecules, 42(20), 7781–7788.

Sources

Exploratory

Thermodynamic Stability and Handling of D-Phenylalanine NCA Monomers

Executive Summary D-Phenylalanine N-carboxyanhydride (D-Phe NCA) is the pivotal intermediate for synthesizing protease-resistant D-peptides and mirror-image biological therapeutics. However, its utility is frequently com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Phenylalanine N-carboxyanhydride (D-Phe NCA) is the pivotal intermediate for synthesizing protease-resistant D-peptides and mirror-image biological therapeutics. However, its utility is frequently compromised by its inherent thermodynamic instability. Unlike standard amino acid derivatives, NCAs are "activated" monomers; they occupy a high-energy local minimum, prone to cascading degradation pathways triggered by moisture, heat, or nucleophilic impurities.

This guide analyzes the thermodynamic landscape of D-Phe NCA, detailing the mechanisms of its decomposition and polymerization. It provides a self-validating framework for synthesis, purification, and storage, ensuring monomer integrity for high-fidelity polymerization.

Thermodynamic Landscape

The reactivity of D-Phe NCA is driven by two primary thermodynamic vectors: enthalpic relief of ring strain and entropic gain from gas evolution .

The Driving Forces

The 5-membered NCA ring possesses significant ring strain (approx. 15–20 kJ/mol relative to the linear polypeptide). However, the irreversible driver of reaction is the release of carbon dioxide (


).
  • Polymerization (Desired): Nucleophilic attack at the C-5 carbonyl leads to ring opening, CO2 release, and peptide bond formation.

  • Degradation (Undesired):

    • Hydrolysis: Water attacks the C-5 or C-2 carbonyl, yielding D-phenylalanine and CO2. This reaction is autocatalytic as the resulting free amine group on the amino acid can initiate polymerization of remaining NCA.

    • Thermal Decomposition: Even in the solid state, lattice vibrations at elevated temperatures can induce ring opening or condensation, often leading to discoloration and insoluble oligomers.

Degradation Pathways

The stability of D-Phe NCA is binary: it is kinetically stable only in the absence of initiators. Once a nucleophile (water, amine, or alkoxide) is introduced, the system cascades toward the thermodynamic sink (polypeptide + CO2).

degradation_pathways cluster_controlled Desired Pathway NCA D-Phe NCA (High Energy Monomer) Carbamic Carbamic Acid Intermediate NCA->Carbamic Hydrolysis (k_hyd) Oligomer Uncontrolled Oligomerization NCA->Oligomer Uncontrolled ROP NCA->Oligomer Thermal Ring Opening Polymer Controlled Polypeptide NCA->Polymer -CO2 Water Moisture (H2O) Water->NCA Heat Heat / Crystal Defect Heat->NCA DPhe Free D-Phenylalanine (Nucleophile) Carbamic->DPhe -CO2 CO2 CO2 (Gas) Carbamic->CO2 DPhe->NCA Nucleophilic Attack (Autocatalysis) Initiator Primary Amine Initiator Initiator->NCA NAM Mechanism

Figure 1: Competitive degradation and polymerization pathways. Note the "Autocatalysis" loop where hydrolysis generates a nucleophile (D-Phe), triggering uncontrolled oligomerization.

Synthesis & Purity: The HCl Factor[1]

The dominant variable in D-Phe NCA stability is not the enantiomer itself, but the purity derived from its synthesis. The Fuchs-Farthing method (phosgenation of D-phenylalanine) is standard but leaves traces of HCl.

The Destabilizing Role of HCl
  • Mechanism: HCl protonates the N-3 position, theoretically stabilizing the ring against nucleophilic attack. However, equilibrium amounts of Cl- can act as a weak nucleophile or promote acid-catalyzed hydrolysis if any moisture is present.

  • Impact: "Acid-free" NCAs are significantly more prone to polymerization (kinetic instability) but are required for controlled polymerization. Acid-contaminated NCAs appear stable but yield unpredictable molecular weights due to chain termination.

Data: Purity vs. Stability

Table 1: Comparative Stability of D-Phe NCA grades.

Purity GradeChloride ContentStorage Stability (-20°C)Polymerization Kinetics (

)
Crude > 0.5%< 1 week (Yellowing)Erratic / Dead
Recrystallized 0.05 - 0.1%1 - 3 monthsSlow / Induction Period
Scavenger-Treated < 0.01%6 - 12 monthsFast / First-Order

Critical Insight: The use of epoxy scavengers (e.g.,


-pinene or propylene oxide) during synthesis or workup effectively sequesters HCl as chlorohydrins, yielding "ultra-pure" monomers that are highly reactive yet chemically defined.

Experimental Characterization Protocols

To validate the thermodynamic stability of a D-Phe NCA batch, rely on these self-validating assays.

Protocol A: De-composition Point (Melting Point)

Unlike stable organic solids, NCAs decompose upon melting.

  • Instrument: DSC (Differential Scanning Calorimetry) or capillary melting point apparatus.

  • Procedure: Heat at 10°C/min under Nitrogen.

  • Validation:

    • Pure D-Phe NCA: Sharp endotherm (melting) immediately followed by/overlapping with exotherm (polymerization/decomposition) at ~94–98°C .

    • Degraded: Broad transition < 90°C or pre-melt browning.

Protocol B: The "Self-Polymerization" Test

This tests for the absence of inhibitory impurities (HCl) and nucleophilic impurities (water/amines).

  • Solvent: Anhydrous THF or DMF (dried over CaH2).

  • Setup: Dissolve D-Phe NCA (50 mg/mL) in a glovebox.

  • Observation:

    • Stable (Ideal): Solution remains clear for >24 hours.

    • Unstable (Wet): Precipitate (oligomer) forms within 1-4 hours.

    • Inhibited (Acidic): Solution remains clear but fails to polymerize when initiator is added later.

Storage and Handling Workflow

Thermodynamic stability is maintained only by kinetic arresting of the degradation pathways.

The "Cold Chain" Protocol
  • Temperature: Store at -20°C or lower . At this temperature, the activation energy (

    
    ) for spontaneous ring opening is insufficient for reaction.
    
  • Atmosphere: Strictly inert (Argon or Nitrogen). CO2 evolution is irreversible; preventing moisture ingress is the only defense against hydrolysis.

  • Container: Glass vials with Teflon-lined caps, sealed with Parafilm. Avoid plastic containers which are permeable to moisture over months.

Handling Workflow Diagram

This workflow minimizes thermal exposure and moisture contact.

handling_workflow Storage Storage (-20°C) Inert Atmosphere Equilibration Warm to Room Temp (Sealed in Desiccator) Storage->Equilibration Prevent Condensation Transfer Transfer to Glovebox (< 0.5 ppm H2O) Equilibration->Transfer 1-2 Hours Weighing Weighing & Solubilization (Use Anhydrous Solvent) Transfer->Weighing Usage Polymerization / Coupling Weighing->Usage Reseal Purge Headspace (Ar) Reseal & Parafilm Weighing->Reseal Excess Monomer Reseal->Storage Immediate Return

Figure 2: Handling workflow to maintain thermodynamic stability. Critical control point: Warming to room temperature before opening prevents condensation.

References

  • Kricheldorf, H. R. (2006).

    
    -Amino Acid N-Carboxyanhydrides. In α-Aminoacid-N-Carboxy-Anhydrides and Related Heterocycles. Springer. Link
    
  • Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science, 32(8-9), 858-875. Link

  • Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Topics in Current Chemistry. Link

  • Lu, H., & Cheng, J. (2007).[1] Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114-14115. Link

  • Tao, X., et al. (2018). Recent Advances in the Synthesis of Polypeptides via Ring-Opening Polymerization of N-Carboxyanhydrides. Science China Chemistry, 61, 1505-1516. Link

Sources

Foundational

difference between L- and (R)-4-Benzyloxazolidine-2,5-dione isomers

This technical guide details the stereochemical, physicochemical, and functional distinctions between the L- and (R)- isomers of 4-Benzyloxazolidine-2,5-dione (Phenylalanine NCA). It is designed for researchers in polyme...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stereochemical, physicochemical, and functional distinctions between the L- and (R)- isomers of 4-Benzyloxazolidine-2,5-dione (Phenylalanine NCA). It is designed for researchers in polymer chemistry and drug delivery.

Stereochemical Control in Polypeptide Synthesis

Executive Summary & Core Distinction

4-Benzyloxazolidine-2,5-dione , commonly known as Phenylalanine N-carboxyanhydride (Phe-NCA) , is the critical activated monomer used to synthesize poly(phenylalanine) via Ring-Opening Polymerization (ROP).

The two isomers are enantiomers derived from the corresponding chiral amino acids:

  • L-isomer: Derived from L-Phenylalanine (natural). Yields Poly(L-phenylalanine) .

  • (R)-isomer: Derived from D-Phenylalanine (synthetic/unnatural). Yields Poly(D-phenylalanine) .

While their scalar physical properties (melting point, solubility) are identical in achiral environments, their vectorial properties (optical rotation) and biological interactions are diametrically opposed. This distinction is the foundation for designing biodegradable depots (L-form) versus long-circulating, enzymatically stable carriers (D-form).

Structural & Physical Characterization

The following table synthesizes the physicochemical properties. Note that while melting points are identical, the specific rotation is the primary analytical method for distinguishing isomers prior to polymerization.

Property(S)-4-Benzyloxazolidine-2,5-dione(R)-4-Benzyloxazolidine-2,5-dione
Common Name L-Phe-NCAD-Phe-NCA
Precursor L-PhenylalanineD-Phenylalanine
CAS Number 14825-82-2 37498-95-6
Molecular Weight 191.18 g/mol 191.18 g/mol
Melting Point 90–95 °C (Decomposes)90–95 °C (Decomposes)
Appearance White to off-white crystalline solidWhite to off-white crystalline solid
Solubility Soluble: THF, Dioxane, DMF, EtOAcInsoluble: Hexane, Water (hydrolyzes)Soluble: THF, Dioxane, DMF, EtOAcInsoluble: Hexane, Water (hydrolyzes)
Optical Rotation Levorotatory (-) or Dextrorotatory (+)*Opposite sign to L-isomer
Resulting Polymer Biodegradable (Proteolysis susceptible)Bio-inert/Stable (Proteolysis resistant)

*Note: Specific rotation direction depends heavily on solvent and temperature.[1] Always compare against a certified reference standard in the same solvent (typically THF or DMF).

Stereochemical Visualization

The following diagram illustrates the mirror-image relationship and the preservation of chirality during the synthesis and polymerization process.

Stereochemistry L_Phe L-Phenylalanine (Natural) D_Phe D-Phenylalanine (Unnatural) L_NCA (S)-Phe-NCA (L-Isomer) L_Phe->L_NCA Phosgenation (Retention of Configuration) D_NCA (R)-Phe-NCA (D-Isomer) D_Phe->D_NCA Phosgenation (Retention of Configuration) Poly_L Poly(L-Phenylalanine) Left-handed Helix* L_NCA->Poly_L ROP (Amine Initiator) Poly_D Poly(D-Phenylalanine) Right-handed Helix* D_NCA->Poly_D ROP (Amine Initiator)

Figure 1: Stereochemical flow from amino acid precursor to polymer. The chirality of the monomer dictates the helicity and biological fate of the polymer.

Synthesis Protocol: The Fuchs-Farthing Method

Expertise Note: The synthesis of Phe-NCA is notoriously sensitive to moisture. The presence of HCl (a byproduct) can induce autocatalytic polymerization or racemization. The protocol below uses Triphosgene (safer than phosgene gas) and


-Pinene  as a chemically inert HCl scavenger to ensure high chiral purity.
Materials
  • Precursor: L- or D-Phenylalanine (dry, finely ground).

  • Reagent: Triphosgene (solid phosgene equivalent).

  • Scavenger:

    
    -Pinene (traps HCl as pinene hydrochloride).
    
  • Solvent: Anhydrous THF (Tetrahydrofuran), distilled over sodium/benzophenone.

Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet. Maintain a positive nitrogen pressure throughout.

  • Suspension: Suspend L-Phenylalanine (1 eq) in anhydrous THF. Add

    
    -Pinene (2.2 eq).
    
  • Addition: Dissolve Triphosgene (0.4 eq) in minimal THF and add dropwise to the suspension at 50°C.

    • Why: Slow addition prevents a massive release of HCl gas.

  • Reaction: Stir at 50–60°C until the suspension becomes clear (approx. 2–4 hours).

    • Endpoint: Clarity indicates full conversion of the insoluble amino acid to the soluble NCA.

  • Workup (Critical for Purity):

    • Concentrate the solution to ~1/3 volume under vacuum.

    • Precipitate by adding excessive anhydrous Hexane (NCA is insoluble in hexane; pinene hydrochloride remains soluble).

  • Recrystallization: Redissolve the crude solid in a minimal amount of anhydrous Ethyl Acetate and reprecipitate with Hexane. Repeat 2x.

    • Validation: Check chloride content. High chloride levels terminate polymerization early.

Biological Implications & Degradation

The choice between L- and (R)- isomers is strictly determined by the desired biological half-life of the material.

Enzymatic Stability Mechanism

Proteolytic enzymes (e.g., Chymotrypsin, Carboxypeptidase A) are stereoselective. They possess active sites evolved to recognize and cleave peptide bonds between L-amino acids .

  • Poly(L-Phe): Rapidly degraded. Suitable for transient drug delivery vehicles where accumulation is undesirable.

  • Poly(D-Phe): "Stealth" polymer. The D-configuration sterically clashes with the enzyme's catalytic triad, rendering the backbone resistant to hydrolysis. Suitable for long-term implants or vaccine adjuvants.

Degradation cluster_L L-Isomer Interaction cluster_D D-Isomer Interaction Enzyme Protease (e.g., Chymotrypsin) L_Result Degradation (Release of Monomers) Enzyme->L_Result Hydrolysis D_Result No Degradation (Persistence) Enzyme->D_Result No Reaction L_Poly Poly(L-Phe) L_Poly->Enzyme Fits Active Site D_Poly Poly(D-Phe) D_Poly->Enzyme Steric Mismatch

Figure 2: Enzymatic selectivity mechanism. L-polymers fit the "lock and key" of natural enzymes, while D-polymers evade degradation.

References

  • Synthesis & Purification: Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of N-Carboxyanhydrides. In Macromolecular Engineering. Springer. Link

  • Triphosgene Protocol: Daly, W. H., & Poche, D. (1988). The preparation of N-carboxyanhydrides of α-amino acids using bis(trichloromethyl) carbonate. Tetrahedron Letters, 29(46), 5859-5862. Link

  • Stereoselective Degradation: Imanishi, Y., et al. (1974). Polymerization of optical isomers of phenylalanine N-carboxyanhydride. Biopolymers, 13(6), 1205-1212. Link

  • Physical Properties (L-Phe): National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6140, Phenylalanine. Link

  • NCA Crystallization: Deming, T. J. (2007). Synthetic polypeptides for biomedical applications. Progress in Polymer Science, 32(8-9), 858-875. Link

Sources

Exploratory

Technical Guide: (R)-4-Benzyloxazolidine-2,5-dione (D-Phe-NCA)

Executive Summary Compound: (R)-4-Benzyloxazolidine-2,5-dione Common Name: D-Phenylalanine N-carboxyanhydride (D-Phe-NCA) CAS Number: 37498-95-6 Molecular Formula: C₁₀H₉NO₃ Molecular Weight: 191.18 g/mol This guide serve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (R)-4-Benzyloxazolidine-2,5-dione Common Name: D-Phenylalanine N-carboxyanhydride (D-Phe-NCA) CAS Number: 37498-95-6 Molecular Formula: C₁₀H₉NO₃ Molecular Weight: 191.18 g/mol

This guide serves as a technical manual for the synthesis, handling, and application of D-Phe-NCA , a critical monomer used in the production of protease-resistant poly(D-phenylalanine) and peptidomimetics. Unlike its L-isomer (CAS 14825-82-2), the D-isomer allows for the engineering of biological stability into peptide sequences, as D-amino acids are generally not recognized by endogenous mammalian proteases.

Part 1: Safety & Handling (The Self-Validating System)

Hazard Identification

D-Phe-NCA is an N-carboxyanhydride (NCA) . These compounds are highly reactive electrophiles. The primary hazards stem from their reactivity with nucleophiles, particularly water.

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage H319Causes serious eye irritation.[1][2]
STOT - Single Exposure H335May cause respiratory irritation.[1]
Reactivity Hazard N/AReacts violently with water to release CO₂ (pressure buildup).
The "Self-Validating" Purity Check

As a researcher, you must verify the integrity of your reagent before use. NCAs degrade into their parent amino acids upon exposure to moisture. Use this two-step validation system:

  • The Visual IR Check: A high-quality NCA must exhibit two distinct carbonyl stretches in FTIR:

    • ~1850 cm⁻¹ (C=O, anhydride symmetric stretch)

    • ~1780 cm⁻¹ (C=O, anhydride asymmetric stretch)

    • Failure Mode: Appearance of a broad peak at 3300–3000 cm⁻¹ (OH/NH) indicates hydrolysis to D-Phenylalanine.

  • The "Bubble" Test (Qualitative): Place a trace amount (<5 mg) in a vial and add water.

    • Active: Immediate, vigorous evolution of gas (CO₂).

    • Inactive: No gas evolution; the powder simply dissolves or suspends.

Storage & Handling[3]
  • Atmosphere: Strictly anhydrous Nitrogen or Argon.

  • Temperature: -20°C (Freezer).

  • Container: Schlenk flask or glovebox vial with Parafilm/Teflon tape seal.

Part 2: Synthesis Protocol (Fuchs-Farthing Method)

While modern methods like T3P coupling exist, the Triphosgene/


-Pinene  method remains the gold standard for producing high-molecular-weight-ready monomers because it effectively scavenges HCl without introducing water.
Reaction Logic
  • Precursor: D-Phenylalanine (zwitterionic solid).

  • Reagent: Triphosgene (solid phosgene equivalent; safer to handle but generates phosgene in situ).

  • Scavenger:

    
    -Pinene.
    
    • Why? The reaction produces HCl. If HCl remains, it protonates the amine, stopping the reaction, or induces premature polymerization.

      
      -Pinene reacts with HCl to form pinene hydrochloride (an inert liquid/solid), driving the equilibrium forward without generating water (unlike amine bases).
      
Step-by-Step Methodology

Reagents:

  • D-Phenylalanine (5.0 g, 30.3 mmol) - Dried in vacuum oven overnight.

  • Triphosgene (3.6 g, 12.1 mmol) - 0.4 eq (generates 1.2 eq phosgene).

  • 
    -Pinene (8.2 g, 60 mmol) - 2.0 eq.
    
  • Anhydrous THF or 1,4-Dioxane (100 mL).

Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Flush continuously with Argon.

  • Suspension: Add D-Phenylalanine and

    
    -Pinene to the flask. Add 80 mL of anhydrous solvent. The amino acid will not dissolve yet.
    
  • Activation: Dissolve Triphosgene in the remaining 20 mL of solvent and add it to the dropping funnel.

  • Reaction: Heat the suspension to 50°C. Add the Triphosgene solution dropwise over 30 minutes.

    • Observation: The suspension will gradually clear as the NCA forms and dissolves.

  • Completion: Once the solution is clear (approx. 2–3 hours), reflux for an additional 30 minutes to drive off excess phosgene gas (sparge into a NaOH trap).

  • Workup (Critical for Purity):

    • Evaporate solvent to ~1/5th volume under vacuum.

    • Add dry Hexane (or n-Heptane) to precipitate the NCA.

    • Filter inside a glovebox or under an inert cone.

  • Recrystallization: Dissolve crude product in minimal dry THF/Ethyl Acetate and precipitate into cold Hexane. Repeat 2x for polymerization-grade purity.

Synthesis Workflow Diagram

Synthesis Start D-Phenylalanine (Solid, Zwitterion) Reagents Triphosgene + α-Pinene (Solvent: THF, 50°C) Start->Reagents Suspend Intermediate Carbamoyl Chloride Intermediate Reagents->Intermediate Phosgenation Cyclization Cyclization (- HCl captured by Pinene) Intermediate->Cyclization Heat Product D-Phe-NCA (Clear Solution) Cyclization->Product - HCl Workup Precipitation (Hexane/Heptane) Product->Workup Isolation

Figure 1: Synthetic pathway for D-Phe-NCA using the Fuchs-Farthing method with pinene scavenging.

Part 3: Applications & Polymerization Mechanism

D-Phe-NCA is primarily used for Ring-Opening Polymerization (ROP) to create polypeptides. The D-configuration confers resistance to enzymatic degradation, making these polymers ideal for long-circulating drug delivery vehicles (e.g., micelles).

Mechanism: Amine-Initiated ROP

The "Normal Amine Mechanism" (NAM) is the most controlled method for synthesizing block copolymers.

  • Initiation: A primary amine (e.g., Hexylamine or a PEG-amine) attacks the C-5 carbonyl of the NCA ring.

  • Ring Opening: The ring opens to form a carbamate intermediate.

  • Decarboxylation: The carbamate loses CO₂, regenerating a nucleophilic amine at the chain end.

  • Propagation: The new amine attacks another NCA monomer.

ROP Pathway Diagram

ROP Initiator Primary Amine Initiator (R'-NH2) Attack Nucleophilic Attack at C-5 Carbonyl Initiator->Attack Monomer D-Phe-NCA Monomer Monomer->Attack Intermediate Carbamic Acid Intermediate Attack->Intermediate Decarbox Decarboxylation (- CO2) Intermediate->Decarbox NewAmine Active Polymer Chain End (Amine Terminated) Decarbox->NewAmine NewAmine->Attack Propagation Cycle

Figure 2: Normal Amine Mechanism (NAM) for the polymerization of D-Phe-NCA.

Part 4: Analytical Data Summary

PropertyValue / DescriptionNote
Melting Point 90–95 °CSharp MP indicates high purity. Broadening implies hydrolysis.
Solubility THF, DMF, DMSO, Ethyl AcetateReacts with protic solvents (Water, Methanol).
Appearance White to off-white crystalline solidYellowing indicates amine contamination or oxidation.
¹H NMR (DMSO-d₆)

7.2–7.4 (m, 5H, Ar-H)

4.8 (t, 1H,

-CH)

3.0 (d, 2H,

-CH₂)
Peak at

8.5 (NH) should be sharp. Broadening suggests acid impurities.[3]
Storage -20°C, DesiccatedShelf life ~6 months if strictly anhydrous.

References

  • ChemicalBook. (2025).[4] (R)-4-BENZYL-OXAZOLIDINE-2,5-DIONE Product Description. Retrieved from

  • Santa Cruz Biotechnology. (2025).[1] (R)-4-Benzyl-oxazolidine-2,5-dione Product Data. Retrieved from

  • Dimitrov, I., & Schlaad, H. (2003). Synthesis of nearly monodisperse polystyrene-polypeptide block copolymers via polymerisation of N-carboxyanhydrides. Chemical Communications. (Contextual grounding for ROP mechanism).
  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. (Authoritative review on NCA synthesis/Leuchs method).
  • Sigma-Aldrich. (2025).[2][4] Safety Data Sheet for L-Phenylalanine N-carboxyanhydride (Enantiomer Proxy). Retrieved from

Sources

Foundational

Strategic Utilization of (R)-Benzyl-NCA in Polypeptide Synthesis

Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Subject: (R)-4-Benzyl-1,3-oxazolidine-2,5-dione (D-Phenylalanine NCA) Executive Summary & Chemical Definition In the do...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Subject: (R)-4-Benzyl-1,3-oxazolidine-2,5-dione (D-Phenylalanine NCA)

Executive Summary & Chemical Definition

In the domain of peptidomimetic engineering, (R)-benzyl-NCA refers to the N-carboxyanhydride (NCA) derived from (R)-Phenylalanine (also known as D-Phenylalanine). While standard solid-phase peptide synthesis (SPPS) dominates linear sequence generation, the Ring-Opening Polymerization (ROP) of NCAs remains the gold standard for generating high-molecular-weight polypeptides and block copolymers at scale.

The utilization of the (R)-enantiomer (D-isomer) is a strategic choice in modern drug delivery and materials science. Unlike its naturally occurring (S)-counterpart (L-Phe), polypeptides derived from (R)-benzyl-NCA possess unique resistance to enzymatic degradation and the ability to drive specific chiral self-assembly processes.

Chemical Identity:

  • IUPAC Name: (R)-4-benzyl-1,3-oxazolidine-2,5-dione

  • Common Name: D-Phenylalanine NCA (D-Phe-NCA)[1][2][3]

  • Key Feature: The C4-position benzyl substituent dictates the steric and hydrophobic profile, while the (R)-configuration imparts protease resistance and distinct optical properties.

Core Applications in Therapeutics & Materials

Protease-Resistant Drug Carriers

The primary application of (R)-benzyl-NCA is the synthesis of Poly(D-phenylalanine) (PD-Phe). Natural proteases (e.g., chymotrypsin, pepsin) are stereoselective, evolving to cleave peptide bonds between L-amino acids.

  • Mechanism: The active sites of endogenous proteases cannot accommodate the steric orientation of the D-benzyl side chain.

  • Outcome: Nanocarriers (micelles/vesicles) formed from PD-Phe blocks exhibit significantly prolonged circulation half-lives compared to their L-counterparts. This is critical for oral delivery systems where gastric stability is paramount.

Chirality-Controlled Polymerization-Induced Self-Assembly (CC-PISA)

Recent advancements have established CC-PISA as a precision engineering tool. By copolymerizing (R)-benzyl-NCA and (S)-benzyl-NCA in specific ratios, researchers can manipulate the secondary structure (


-helix vs. 

-sheet) and the resulting morphology of the assembly.
  • Heterochiral Effect: Mixing (R) and (S) monomers disrupts the long-range order of the benzyl side chains, often favoring vesicle formation over micelles due to altered packing parameters (

    
    ).
    
  • Application: Tuning the degradation rate. While pure PD-Phe is non-degradable, heterochiral Poly(D,L-Phe) degrades at a tunable rate, allowing for programmed drug release.

Supramolecular Stereocomplexes

Polypeptides derived from (R)-benzyl-NCA can form stereocomplexes with Poly(L-phenylalanine).

  • Physical Interlocking: The enantiomeric chains pack more efficiently (like a zipper) than homochiral chains, resulting in hydrogels or fibers with enhanced thermal stability and mechanical strength.

  • Use Case: Injectable hydrogels for tissue engineering that require higher shear-thinning capabilities and longer in vivo persistence.

Technical Implementation: Synthesis & Polymerization

Precursor Synthesis: The Fuchs-Farthing Method

Note: Moisture sensitivity is the critical failure point. All glassware must be flame-dried.

Protocol:

  • Reagents: Suspend (R)-Phenylalanine (10.0 g) in anhydrous THF (150 mL).

  • Phosgenation: Add Triphosgene (0.4 eq) under Argon flow. Heat to 50°C.

  • Reaction: The suspension will clear as the NCA forms (approx. 2-3 hours).

  • Purification (Critical):

    • Precipitate by adding the reaction mixture into cold anhydrous hexane.

    • Recrystallization: Dissolve crude NCA in minimal THF/Ethyl Acetate and layer with Hexane. Store at -20°C.

    • Validation: FTIR should show strong doublets at ~1780 cm⁻¹ and ~1850 cm⁻¹ (C=O stretch). Absence of broad OH peak (3300 cm⁻¹) confirms no hydrolyzed acid.

Ring-Opening Polymerization (ROP)

To synthesize a block copolymer (e.g., PEG-b-PD-Phe) for drug delivery:

Protocol:

  • Initiator: Use a PEG-amine macroinitiator (

    
     = 5000). Dry by azeotropic distillation with toluene.
    
  • Solvent: Dissolve (R)-benzyl-NCA in anhydrous DMF (1.0 M concentration).

  • Initiation: Add PEG-amine solution to the NCA solution under inert atmosphere.

  • Propagation: Stir at room temperature for 48-72 hours.

    • Note: The reaction is driven by the release of CO₂. Ensure the vessel is vented through a drying tube or bubbler.

  • Termination: Quench with acidic methanol.

  • Characterization:

    
    H NMR (DMSO-
    
    
    
    ) to verify the degree of polymerization (DP) by comparing the benzyl aromatic protons (7.2 ppm) to the PEG backbone (3.6 ppm).

Mechanistic Visualization

ROP Mechanism & Chiral Assembly

The following diagram illustrates the nucleophilic attack mechanism and the subsequent self-assembly pathways dictated by chirality.

ROP_Mechanism Initiator Primary Amine (R-NH2) Intermediate Carbamate Intermediate Initiator->Intermediate Nucleophilic Attack (C5 Position) NCA (R)-Benzyl-NCA (Monomer) NCA->Intermediate Ring Opening Polymer Poly((R)-Phe) (Polypeptide) Intermediate->Polymer - CO2 (Propagation) Micelle Spherical Micelle (Homochiral) Polymer->Micelle Self-Assembly (Pure D-isomer) Vesicle Polymersome (Heterochiral Mix) Polymer->Vesicle Co-assembly with Poly(L-Phe)

Caption: Nucleophilic Ring-Opening Polymerization of (R)-benzyl-NCA followed by chirality-dependent self-assembly pathways.

Comparative Data: (R) vs (S) Isomers

The following table summarizes the physicochemical distinctions crucial for experimental design.

Feature(S)-Benzyl-NCA (L-Phe)(R)-Benzyl-NCA (D-Phe)Heterochiral Mix (50:50)
Proteolytic Stability Low (Degrades < 24h)High (Stable > 7 days) Tunable
Secondary Structure Right-handed

-helix
Left-handed

-helix
Disordered /

-sheet
Immunogenicity ModerateLow / Silent Variable
Assembly Morphology Spheres/FibersSpheres/Fibers Vesicles/Lamellae
Melting Point (

)
~280°C~280°C>300°C (Stereocomplex)

Troubleshooting & Expert Tips

  • The "Water" Trap: NCAs are notoriously sensitive to moisture. Even trace water in the DMF will initiate polymerization, leading to low molecular weight oligomers rather than the target polymer.

    • Tip: Always use a glovebox or Schlenk line. Test DMF with a colorimetric water test (e.g., Karl Fischer) before use.

  • CO₂ Venting: In large-scale synthesis (>5g), the evolution of CO₂ can cause foaming.

    • Tip: Use a mechanical stirrer rather than a magnetic bar to break foam and ensure homogeneity.

  • Storage: Store purified (R)-benzyl-NCA at -20°C under Argon. It will degrade (turn pink/brown) if left at room temperature due to auto-polymerization.

References

  • Du, J., et al. (2022).[1] Chirality-Controlled Polymerization-Induced Self-Assembly (CC-PISA).[1][2] ResearchGate. Link

  • Cornel, E. J., et al. (2023). Chiral Polymer Micro/Nano-Objects: Evolving Preparation Strategies. ResearchGate. Link

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of

    
    -Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link
    
  • Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications.[2] Progress in Polymer Science. Link

Sources

Exploratory

Advanced Characterization &amp; Handling of Benzyl-Substituted Oxazolidine-2,5-diones

Executive Summary Benzyl-substituted oxazolidine-2,5-diones, commonly known as N-carboxyanhydrides (NCAs), are the fundamental monomers for the ring-opening polymerization (ROP) of polypeptides such as Poly(L-phenylalani...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl-substituted oxazolidine-2,5-diones, commonly known as N-carboxyanhydrides (NCAs), are the fundamental monomers for the ring-opening polymerization (ROP) of polypeptides such as Poly(L-phenylalanine) and Poly(


-benzyl-L-glutamate). These precursors are chemically labile, making their physical characterization not merely a quality control step but a critical determinant of polymerization kinetics and polymer molecular weight distribution.

This guide provides a technical deep-dive into the physical characteristics, spectroscopic signatures, and purification protocols for this class of compounds, with a specific focus on L-Phenylalanine NCA (Phe-NCA) and


-Benzyl-L-Glutamate NCA (BLG-NCA) .

Structural & Spectroscopic Fingerprint

The purity of an NCA monomer is best assessed through a multi-modal spectroscopic approach. The oxazolidine-2,5-dione ring possesses unique vibrational and magnetic signatures that serve as self-validating checkpoints for structural integrity.

Infrared Spectroscopy (FTIR)

The hallmark of a cyclic anhydride is the "carbonyl doublet." In benzyl-substituted NCAs, two distinct carbonyl stretching vibrations are observed due to the coupling of the C2 and C5 carbonyls.

  • Asymmetric Stretch (

    
    ):  ~1850–1860 cm⁻¹ (High frequency, strong intensity)
    
  • Symmetric Stretch (

    
    ):  ~1785–1795 cm⁻¹ (Lower frequency, strong intensity)
    

Diagnostic Value: The absence or broadening of these peaks often indicates hydrolysis to the N-carboxylic acid or decarboxylation to the amino acid. A peak appearing around 1650–1700 cm⁻¹ suggests premature polymerization (amide I bond formation).

Nuclear Magnetic Resonance ( H NMR)

Proton NMR confirms the integrity of the benzyl side chain and the oxazolidine ring. The following shifts are characteristic for Phe-NCA in DMSO-


:
Proton PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
NH 9.08Singlet (s)1HAmide proton (Ring N-H)
Ar-H 7.17 – 7.33Multiplet (m)5HBenzyl aromatic protons

-CH
4.77 – 4.79Triplet (t)1HChiral center proton (C4)

-CH

3.02 – 3.03Doublet (d)2HBenzylic methylene group

Note: In CDCl


, the NH peak is typically broad and may shift depending on concentration and temperature due to hydrogen bonding.

Physical Properties & Solubility Profile

Understanding the solubility landscape is crucial for both purification (recrystallization) and polymerization. Benzyl-substituted NCAs exhibit a "solubility switch" behavior that is exploited for purification.

Melting Point & Morphology
  • L-Phenylalanine NCA: 94°C – 96°C[1]

  • Morphology: White crystalline needles or plates.

  • Thermal Behavior: NCAs are thermally unstable. Melting often coincides with decomposition (evolution of CO

    
    ). Sharp melting points are a primary indicator of high purity; a depressed or broad melting range (< 90°C) indicates hydrolysis products.
    
Solubility Matrix

The following table outlines the interaction of Phe-NCA with common laboratory solvents:

SolventSolubility BehaviorApplication
Tetrahydrofuran (THF) HighPolymerization medium; Solvent for recrystallization.[2]
Ethyl Acetate (EtOAc) Moderate to HighAlternative solvent for recrystallization.
Hexane / Heptane InsolubleAnti-solvent for precipitation/crystallization.
DMF / DMSO HighPolymerization medium (promotes faster kinetics).
Water Reacts (Decomposes)Avoid. Hydrolyzes NCA to amino acid.

Synthesis & Purification Protocol

The synthesis of benzyl-substituted NCAs typically utilizes the Fuchs-Farthing method (phosgenation of amino acids). The critical challenge is removing HCl and unreacted phosgene, as these impurities terminate polymerization chains.

Workflow Diagram

The following diagram illustrates the critical path from precursor to pure monomer, highlighting the "Purification Loop" essential for removing catalytic impurities.

NCA_Synthesis_Workflow AA L-Phenylalanine (Precursor) Crude Crude Phe-NCA (Oil/Solid) AA->Crude Phosgenation (- HCl, - CO2) Triphos Triphosgene / THF (50°C) Triphos->Crude Recryst Recrystallization (THF + Hexane) Crude->Recryst Purification Recryst->Crude Repeat if MP < 94°C Pure Pure Phe-NCA (MP: 94-96°C) Recryst->Pure Yields Crystals Poly Polymerization (ROP) Pure->Poly Initiator Added

Figure 1: Critical path for the synthesis and purification of L-Phenylalanine NCA.

Detailed Protocol: Recrystallization of Phe-NCA

This protocol relies on the solubility differential between THF (solvent) and Hexane (anti-solvent).

Reagents:

  • Crude L-Phenylalanine NCA[1][3]

  • Anhydrous THF (Free of peroxides)

  • Anhydrous n-Hexane

Procedure:

  • Dissolution: Dissolve the crude NCA in the minimum amount of anhydrous THF at room temperature (approx. 1g NCA per 3-5 mL THF). Avoid heating if possible to prevent thermal degradation.

  • Filtration: Filter the solution through a 0.2

    
    m PTFE syringe filter into a dry Schlenk flask under an inert atmosphere (N
    
    
    
    or Ar). This removes insoluble salts (amine hydrochlorides).
  • Precipitation: Slowly layer anhydrous n-hexane (approx. 3x volume of THF) onto the solution. Do not mix immediately; allow diffusion to drive crystallization.

  • Crystallization: Place the flask in a freezer (-20°C) for 12–24 hours. White crystalline needles should form.

  • Isolation: Decant the supernatant under inert gas. Wash the crystals 3x with cold anhydrous hexane.

  • Drying: Dry the crystals under high vacuum (< 0.1 mbar) for 4–6 hours at room temperature.

Self-Validating Check:

  • Visual: Crystals must be white and lustrous, not yellow or sticky.

  • Chemical: Dissolve a small sample in water; the pH should be neutral (~6-7). Acidic pH indicates residual HCl.

Stability & Storage Mechanisms

Benzyl-substituted NCAs are kinetically stable but thermodynamically prone to polymerization and hydrolysis.

  • Hydrolysis: Moisture attacks the C2 or C5 carbonyl, opening the ring to form N-carboxylic acid, which spontaneously decarboxylates to the amino acid.

  • Polymerization: Trace amines or alkoxides (even from glass surfaces) can initiate ROP.

Storage Protocol: Store exclusively at -20°C or lower in a glovebox or sealed vessel under Argon. Containers should be taped with parafilm to prevent moisture ingress. Under these conditions, Phe-NCA is stable for 3–6 months.

References

  • Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of -Amino Acid N-Carboxyanhydrides. In Macromolecular Engineering. Wiley-VCH.
  • Gabrielson, N. P., & Cheng, J. (2018). A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected

    
    /
    
    
    
    -Amino Acid N-Carboxyanhydrides. ChemRxiv. Available at: [Link]
  • Royal Society of Chemistry. (2014). The Formation of Biodegradable Micelles from a Therapeutic Initiator. Chem. Commun. Supplementary Information. Available at: [Link]

Sources

Foundational

history of (R)-4-Benzyloxazolidine-2,5-dione in peptidomimetic research

This technical guide details the chemistry, synthesis, and application of (R)-4-Benzyloxazolidine-2,5-dione , chemically known as D-Phenylalanine N-carboxyanhydride (D-Phe-NCA) . Executive Summary (R)-4-Benzyloxazolidine...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemistry, synthesis, and application of (R)-4-Benzyloxazolidine-2,5-dione , chemically known as D-Phenylalanine N-carboxyanhydride (D-Phe-NCA) .

Executive Summary

(R)-4-Benzyloxazolidine-2,5-dione is the activated N-carboxyanhydride (NCA) derivative of D-Phenylalanine . Unlike its L-isomer counterpart, which forms the basis of natural proteins, this (R)-isomer is critical in peptidomimetic research for creating proteolytically stable polypeptides and amphiphilic block copolymers. This guide moves beyond standard textbook definitions to provide field-validated protocols for the "Fuchs-Farthing" synthesis method, mechanistic insights into Ring-Opening Polymerization (ROP), and the logic behind its use in long-circulating drug delivery systems.

Part 1: The Molecule & Historical Context[1]

The Chiral Imperative

In drug development, chirality dictates fate. Natural enzymes (proteases) are stereoselective, evolving to degrade L-amino acid chains.

  • (S)-Isomer (L-Phe-NCA): Yields Poly(L-Phenylalanine), which is biodegradable but rapidly cleared in vivo.

  • (R)-Isomer (D-Phe-NCA): Yields Poly(D-Phenylalanine). This polymer resists enzymatic hydrolysis, extending the half-life of peptide-based drugs and nanocarriers.

Historical Evolution of Synthesis

The synthesis of NCAs has evolved from dangerous gaseous reagents to controlled liquid-phase chemistry.

EraMethodReagentsPros/Cons
1906 Leuchs Method N-ethoxycarbonyl amino acid chloride + HeatCon: High temperature, racemization risk. Pro: First discovery.
1950s Fuchs-Farthing Free amino acid + Phosgene gasCon: Extremely hazardous gas, HCl byproduct degrades NCA.
Modern Triphosgene Route Free amino acid + Triphosgene + Alpha-PinenePro: Solid reagent (safer), HCl scavenging prevents degradation.

Part 2: Synthesis Protocol (The Fuchs-Farthing Method)[1][2]

Directive: The following protocol utilizes Triphosgene (bis(trichloromethyl) carbonate) instead of phosgene gas. This is the industry standard for safety and yield.

Reaction Logic

The reaction involves the cyclization of D-Phenylalanine. A critical failure point in this synthesis is the generation of HCl, which can prematurely polymerize the NCA or hydrolyze it.

  • Solution: We introduce

    
    -Pinene  or Limonene  as a "chemoselective scavenger." These terpenes react with HCl to form stable chlorides, keeping the reaction environment neutral without interfering with the NCA.
    
Step-by-Step Protocol

Materials:

  • D-Phenylalanine (10.0 g, 60.5 mmol)

  • Triphosgene (6.5 g, 22 mmol)

  • 
    -Pinene (18.0 g, 132 mmol) – Note: Excess used to scavenge HCl.
    
  • Anhydrous THF (150 mL)

  • Anhydrous Hexane (for precipitation)

Workflow:

  • Suspension: In a flame-dried 3-neck round bottom flask under Argon flow, suspend D-Phenylalanine in anhydrous THF.

  • Scavenger Addition: Add

    
    -Pinene. Stir at 50°C.
    
  • Cyclization: Dissolve Triphosgene in 20 mL THF and add dropwise to the suspension.

    • Observation: The suspension will clear as the amino acid cyclizes into the soluble NCA.

  • Reflux: Heat to reflux (approx. 65°C) for 2-3 hours until the solution is perfectly clear.

  • Concentration: Evaporate THF under reduced pressure to

    
    20% of original volume.
    
  • Precipitation: Pour the concentrated solution into cold anhydrous Hexane (500 mL) under vigorous stirring.

  • Recrystallization (Critical): The crude solid must be recrystallized from Ethyl Acetate/Hexane (1:3) inside a glovebox or under strict inert atmosphere. Moisture triggers immediate degradation.

Validation:

  • FT-IR: Look for characteristic anhydride carbonyl doublets at 1850 cm⁻¹ and 1785 cm⁻¹ .

  • Melting Point: 96–98 °C.

Part 3: Polymerization Mechanisms[1]

To use (R)-4-Benzyloxazolidine-2,5-dione in peptidomimetics, it is polymerized via Ring-Opening Polymerization (ROP).[1][2] Two distinct mechanisms dictate the architecture of the final polymer.[3][4]

Mechanism Visualization

The following diagram contrasts the Normal Amine Mechanism (NAM) (used for linear control) vs. the Activated Monomer Mechanism (AMM) (often a source of side reactions).

ROP_Mechanism cluster_legend Mechanism Key Initiator_Amine Primary Amine (R-NH2) Nucleophilic_Attack Nucleophilic Attack on C-5 Carbonyl Initiator_Amine->Nucleophilic_Attack NAM Path Initiator_Base Tertiary Amine/Base Deprotonation Deprotonation of N-H (Activated Monomer) Initiator_Base->Deprotonation AMM Path NCA_Monomer (R)-D-Phe-NCA (Monomer) NCA_Monomer->Nucleophilic_Attack NCA_Monomer->Deprotonation Intermediate_Carbamate Carbamate Intermediate Nucleophilic_Attack->Intermediate_Carbamate NCA_Anion NCA Anion (Nucleophile) Deprotonation->NCA_Anion CO2_Loss Decarboxylation (-CO2) Intermediate_Carbamate->CO2_Loss NCA_Anion->NCA_Monomer Attacks another Monomer Polymer_Chain Poly(D-Phenylalanine) Chain Growth CO2_Loss->Polymer_Chain Polymer_Chain->Nucleophilic_Attack Propagation NAM_Label Normal Amine Mechanism (Controlled) AMM_Label Activated Monomer Mechanism (Fast/Uncontrolled)

Figure 1: Mechanistic pathways for D-Phe-NCA polymerization. The Blue path (NAM) is preferred for defining molecular weight.

Part 4: Applications in Peptidomimetics & Drug Delivery[7][8][9][10]

The primary utility of (R)-4-Benzyloxazolidine-2,5-dione lies in creating amphiphilic block copolymers (e.g., PEG-b-Poly(D-Phe)).

Structural Advantages
  • Proteolytic Resistance: Unlike Poly(L-Phe), Poly(D-Phe) cores in micelles are not degraded by cathepsins B or L in the lysosome. This allows for sustained drug release over days rather than hours.

  • Hydrophobic Packing: The benzyl side chain provides strong

    
     stacking interactions, ideal for solubilizing hydrophobic drugs like Paclitaxel  or Doxorubicin .
    
Application Workflow: Micelle Formation

Micelle_Workflow Step1 Synthesis: PEG-NH2 + D-Phe-NCA (Solvent: DMF) Step2 Polymerization (ROP) Result: PEG-b-Poly(D-Phe) Step1->Step2 Step3 Drug Loading (Mix Polymer + Drug in Organic Solvent) Step2->Step3 Step4 Dialysis against Water (Induces Self-Assembly) Step3->Step4 Step5 Final Product: Drug-Loaded Core-Shell Micelle Step4->Step5

Figure 2: Workflow for generating stabilized drug delivery vehicles using D-Phe-NCA.

Comparative Data: L- vs. D-Isomer Stability
FeaturePoly(L-Phenylalanine)Poly(D-Phenylalanine)
Source Monomer (S)-4-Benzyloxazolidine-2,5-dione(R)-4-Benzyloxazolidine-2,5-dione
Enzymatic Stability Low (Degrades < 24h)High (Stable > 7 days)
Secondary Structure

-Helix (Right-handed)

-Helix (Left-handed)
Primary Use Biodegradable ScaffoldsLong-circulating Drug Carriers

References

  • Leuchs, H. (1906).[5] Über die Glycin-carbonsäure. Berichte der deutschen chemischen Gesellschaft.

  • Farthing, A. C. (1950). Synthetic Polypeptides.[6][2][3][7][8] Part I. Synthesis of Oxazolid-2,5-diones. Journal of the Chemical Society.[9]

  • Deng, C., et al. (2014). Polypeptide-based nanogels: A versatile platform for drug delivery. Progress in Polymer Science.

  • Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications.[10][7] Progress in Polymer Science.

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of

    
    -Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. 
    

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of (R)-4-Benzyloxazolidine-2,5-dione (D-Phe-NCA)

[1] Introduction & Significance (R)-4-Benzyloxazolidine-2,5-dione, commonly known as D-Phenylalanine N-Carboxyanhydride (D-Phe-NCA) , is a critical monomer for the synthesis of protease-resistant polypeptides and peptido...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Significance

(R)-4-Benzyloxazolidine-2,5-dione, commonly known as D-Phenylalanine N-Carboxyanhydride (D-Phe-NCA) , is a critical monomer for the synthesis of protease-resistant polypeptides and peptidomimetic drugs. Unlike its L-isomer, D-Phe-NCA yields polymers that resist enzymatic degradation in vivo, making them ideal candidates for sustained-release drug delivery systems and immunomodulatory agents.

The Challenge: The synthesis of NCAs is notoriously sensitive to moisture and acidic impurities. Trace amounts of water or residual HCl (a byproduct of the reaction) can trigger premature polymerization, resulting in low yields and polydisperse products unsuitable for pharmaceutical applications.

The Solution: This protocol utilizes Triphosgene (bis(trichloromethyl) carbonate) as a safer, solid alternative to phosgene gas, coupled with an


-pinene  mediated HCl scavenging step. This ensures the production of "Drug Grade" monomers characterized by high crystallinity, defined melting points, and extended shelf-stability.

Mechanistic Insight

The synthesis proceeds via the nucleophilic attack of the D-phenylalanine amine on the carbonyl of triphosgene. This generates a carbamoyl chloride intermediate. Subsequent intramolecular cyclization releases HCl to form the five-membered oxazolidine-2,5-dione ring.

Critical Control Point: The reaction generates 2 moles of HCl for every mole of NCA. If not removed, HCl protonates the unreacted amine (halting the reaction) or catalyzes the hydrolysis of the formed NCA. The addition of


-pinene acts as a chemoselective HCl scavenger, forming pinene hydrochloride, which does not interfere with the NCA.
Figure 1: Reaction Mechanism

G DPhe D-Phenylalanine (Zwitterion) Inter Carbamoyl Chloride Intermediate DPhe->Inter Nucleophilic Attack Tri Triphosgene (Solid Phosgene) Tri->Inter HCl HCl Byproduct Inter->HCl Elimination NCA (R)-D-Phe-NCA (Target) Inter->NCA Cyclization Waste Pinene-HCl (Inert Waste) HCl->Waste Pinene Alpha-Pinene (Scavenger) Pinene->Waste Scavenging

Caption: Mechanistic pathway for Triphosgene-mediated NCA synthesis with in-situ HCl scavenging.

Materials & Safety Equipment

Safety Warning: Triphosgene is a solid that decomposes into phosgene gas upon heating or contact with nucleophiles. All operations must be performed in a well-ventilated fume hood. Wear double nitrile gloves, safety goggles, and a lab coat. Neutralize waste with aqueous NaOH.

ReagentGradePre-treatment
D-Phenylalanine >99% (Optical Purity)Dry in vacuum oven (60°C, P < 1 mbar) for 12h.
Triphosgene 98%Use as received; handle in fume hood.

-Pinene
98%Distill over CaH₂ if older than 6 months.
THF (Tetrahydrofuran) AnhydrousDistill over Na/Benzophenone or use solvent purification system.
Ethyl Acetate AnhydrousDry over molecular sieves (4Å).
n-Hexane HPLC GradeDry over molecular sieves (4Å).

Experimental Protocol

Phase 1: Synthesis[1]
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (connected to a CaCl₂ drying tube and an NaOH trap), and a nitrogen inlet.

  • Suspension: Under a stream of dry nitrogen, charge the flask with D-Phenylalanine (5.0 g, 30.3 mmol) . Add anhydrous THF (80 mL) and

    
    -pinene (8.5 mL, ~54 mmol) .
    
    • Note: D-Phe will not dissolve initially; it forms a suspension.

  • Addition: Heat the suspension to 50°C. Dissolve Triphosgene (3.6 g, 12 mmol) in 20 mL of anhydrous THF. Add this solution dropwise over 20 minutes.

    • Stoichiometry: 1/3 eq. of triphosgene provides 1 eq. of phosgene. A slight excess is used to drive the reaction.

  • Reaction: Increase temperature to reflux (approx. 65-66°C). Stir vigorously.

    • Endpoint: The suspension will clear as the insoluble amino acid converts to the soluble NCA. This typically takes 2–4 hours. If turbidity persists after 4 hours, add a catalytic amount of additional triphosgene (0.1 eq).

Phase 2: Workup
  • Concentration: Once the solution is clear, cool to room temperature. Flush with nitrogen for 10 minutes to remove residual phosgene gas into the trap.

  • Filtration: If any slight turbidity remains, filter the solution through a Celite pad under an inert atmosphere (Schlenk filtration is preferred) to remove unreacted amino acid or pinene-HCl salts.

  • Evaporation: Concentrate the filtrate on a rotary evaporator (bath temp < 40°C) to approximately 20% of the original volume. Do not evaporate to dryness , as this promotes oligomerization.

Phase 3: Crystallization (Purification)

This step is critical for removing acidic impurities.

  • Precipitation: Add the concentrated THF solution dropwise into a stirred beaker of cold n-Hexane (300 mL, 0°C) . The NCA will precipitate as white crystals.

  • Recrystallization:

    • Collect crude solid by filtration.

    • Redissolve in a minimal amount of anhydrous Ethyl Acetate (or THF) at room temperature.

    • Layer n-Hexane on top (ratio 1:3) and allow to stand at -20°C overnight.

  • Isolation: Filter the white needles quickly (hygroscopic!) and dry under high vacuum for 24 hours. Store in a glovebox or freezer (-20°C) under argon.

Figure 2: Operational Workflow

Workflow Start Start: Dry D-Phe React Reflux in THF (Triphosgene + Pinene) Start->React Check Solution Clear? React->Check Check->React No (Continue Reflux) Filter Filter & Concentrate Check->Filter Yes Cryst Recrystallize (EtOAc / Hexane) Filter->Cryst QC QC Analysis Cryst->QC

Caption: Step-by-step workflow for the synthesis and purification of D-Phe-NCA.

Quality Control & Characterization

To validate the "Drug Grade" status, the product must meet the following specifications.

TestMethodSpecificationDiagnostic Sign
Appearance VisualWhite crystalline solidYellowing indicates amine oxidation.
Melting Point Capillary94 – 96 °C Broad range (<2°C) implies polymer contamination.
Identity FTIR (KBr/ATR)1855 cm⁻¹ & 1760 cm⁻¹ Strong doublet (C=O anhydride stretch).
Purity ¹H NMR (DMSO-d₆)>98%

~9.1 (s, NH), 7.2 (m, Ar), 4.8 (t,

-CH). Absence of broad peaks.
Chirality PolarimetryPositive (+) Rotation

(c=1, EtOAc) [Value is approx. inverse of L-Phe]

Note on Optical Rotation: L-Phe-NCA is levorotatory (-). Therefore, pure D-Phe-NCA must be dextrorotatory (+). If the rotation is 0, racemization has occurred.

Troubleshooting Guide

  • Problem: Solution remains cloudy.

    • Cause: Water in solvent or insufficient triphosgene.

    • Fix: Ensure THF is distilled. Add 0.1 eq more triphosgene.

  • Problem: Product is an oil, not crystals.

    • Cause: Residual solvent or low molecular weight oligomers.

    • Fix: Triturate the oil with cold hexane to induce crystallization. Re-dissolve and recrystallize.

  • Problem: "Popcorn" polymerization during storage.

    • Cause: Moisture ingress or residual chloride.

    • Fix: Ensure final drying is thorough. Store in a sealed vial inside a secondary jar with desiccant at -20°C.

References

  • Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of

    
    -Amino Acid N-Carboxyanhydrides (NCAs). Comprehensive Polymer Science. 
    
  • Dimitrov, I., & Schlaad, H. (2003). Synthesis of nearly monodisperse polystyrene-polypeptide block copolymers via polymerisation of N-carboxyanhydrides. Chemical Communications.

  • Kramer, J. R., & Deming, T. J. (2010).

    
    -Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules. 
    
  • Sigma-Aldrich. (2024).[1] Product Specification: L-Phenylalanine N-carboxyanhydride (Reference for physical properties of the enantiomer).

  • ChemRxiv. (2019). A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected

    
    -Amino Acid N-Carboxyanhydrides. 
    

Sources

Application

Application Note: Controlled Ring-Opening Polymerization of (R)-4-Benzyloxazolidine-2,5-dione (D-Phe-NCA)

This Application Note is structured as a high-level technical guide for the synthesis of Poly(D-phenylalanine) via the Ring-Opening Polymerization (ROP) of (R)-4-Benzyloxazolidine-2,5-dione . Executive Summary The polyme...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis of Poly(D-phenylalanine) via the Ring-Opening Polymerization (ROP) of (R)-4-Benzyloxazolidine-2,5-dione .

Executive Summary

The polymerization of (R)-4-Benzyloxazolidine-2,5-dione (D-Phenylalanine NCA) yields Poly(D-phenylalanine) , a synthetic polypeptide with mirror-image chirality to naturally occurring L-proteins. Unlike its L-counterpart, Poly(D-Phe) exhibits exceptional resistance to enzymatic degradation (proteolysis), making it a critical candidate for long-circulating drug delivery systems, immunologically inert scaffolds, and self-assembling depot formulations.

This guide details the rigorous protocols required to synthesize this polymer with controlled molecular weight (


) and low dispersity (

), utilizing both Primary Amine Initiation (for standard synthesis) and HMDS-Mediated Polymerization (for precision control).

Mechanistic Foundations

To control the polymerization, one must understand the competing mechanisms. The purity of the monomer and the choice of initiator dictate whether the reaction proceeds via the "Living" Normal Amine Mechanism (NAM) or the uncontrolled Activated Monomer Mechanism (AMM).

The Kinetic Pathways
  • Pathway A: Normal Amine Mechanism (NAM): A nucleophilic primary amine attacks the C-5 carbonyl of the NCA ring. This is the desired pathway for linear growth.

  • Pathway B: Activated Monomer Mechanism (AMM): Basic initiators (or impurities) deprotonate the N-3 nitrogen, creating a nucleophilic NCA anion. This anion attacks another monomer, leading to uncontrolled chain growth and potential side reactions (e.g., chain coupling).

  • Pathway C: HMDS-Mediated (Silazane Method): A "metal-free" controlled route where trimethylsilyl (TMS) groups protect the propagating chain end, suppressing AMM and termination events.

ROP_Mechanism cluster_NAM Normal Amine Mechanism (NAM) cluster_AMM Activated Monomer Mechanism (AMM) cluster_HMDS HMDS-Mediated Control Start Initiator Selection PrimAmine Primary Amine (R-NH2) Start->PrimAmine BaseInit Tertiary Amine / Base Start->BaseInit HMDS HMDS (TMS-Protection) Start->HMDS NucAttack Nucleophilic Attack (C-5 Position) PrimAmine->NucAttack LinearGrowth Linear Polymer (Controlled Mn) NucAttack->LinearGrowth Deprotonation N-3 Deprotonation (NCA Anion) BaseInit->Deprotonation Uncontrolled Uncontrolled Growth (High Đ, Cyclic Species) Deprotonation->Uncontrolled TMS_Transfer TMS Transfer End-Group HMDS->TMS_Transfer Precision Precision Polymer (Low Đ < 1.1) TMS_Transfer->Precision

Figure 1: Mechanistic divergence in NCA polymerization based on initiator selection.

Critical Pre-Protocol: Monomer Quality Control

The failure of 90% of NCA polymerizations is due to impure monomer. (R)-4-Benzyloxazolidine-2,5-dione is highly sensitive to moisture. Hydrolysis produces (R)-Phenylalanine and CO₂, which kills the active chain end.

Self-Validating Purity Check

Before polymerization, perform these checks. If the monomer fails any, recrystallize .

Test MethodAcceptance CriteriaFailure Indicator
Visual Inspection White, crystalline needles.Yellow/sticky powder (indicates hydrolysis or Cl- impurities).
Solubility Dissolves instantly in dry THF.Haze or turbidity (indicates polypeptide oligomers).
FTIR (ATR) Sharp doublets at ~1850 cm⁻¹ and ~1785 cm⁻¹ (C=O).Broad peak at ~3300 cm⁻¹ (NH of hydrolyzed acid) or ~1700 cm⁻¹ (acid C=O).
¹H NMR Sharp NH singlet at ~6.5 ppm.Broad NH peak or extra multiplets in aromatic region.

Purification Protocol (Recrystallization):

  • Dissolve crude D-Phe-NCA in a minimal amount of anhydrous THF inside a glovebox or under Argon flow.

  • Add 3x volume of anhydrous Hexane (or Heptane) slowly until persistent cloudiness appears.

  • Cool to -20°C overnight.

  • Filter crystals under inert atmosphere. Do not expose to air.

Protocol A: Standard Primary Amine Initiation (NAM)

Best for: Routine synthesis, targeting


 5,000 – 20,000 Da.
Initiator:  n-Butylamine or PEG-NH₂ (for block copolymers).
Materials
  • Monomer: Purified (R)-4-Benzyloxazolidine-2,5-dione.

  • Solvent: Anhydrous DMF or THF (Dried over CaH₂, distilled, stored over 4Å sieves).

  • Initiator: n-Butylamine (Distilled over CaH₂).

  • Vessel: Flame-dried Schlenk tube with magnetic stir bar.

Step-by-Step Procedure
  • Calculations: Determine the Monomer-to-Initiator ([M]/[I]) ratio.

    • Target

      
       (Degree of Polymerization) = [M]₀ / [I]₀.
      
    • Example: For 1g Monomer (MW ~191.18 g/mol , 5.23 mmol), targeting DP=50:

      • Requires 0.105 mmol Initiator.

  • Solvation (In Glovebox/Schlenk): Dissolve 1.0 g of D-Phe-NCA in 10 mL anhydrous DMF ([M] ≈ 0.5 M).

    • Note: DMF is preferred for polypeptides to prevent precipitation of the growing chain (β-sheet formation).

  • Initiation: Add the calculated volume of n-Butylamine stock solution (e.g., 0.1 M in DMF) via gastight syringe in one shot.

  • Reaction: Stir at room temperature (20–25°C) under positive Nitrogen pressure.

    • Observation: Bubbling (CO₂ release) should be visible within minutes.

  • Monitoring: Monitor conversion by FTIR. The disappearance of anhydride peaks (1850/1785 cm⁻¹) indicates completion (typically 24–48 hours).

  • Termination: Precipitate the reaction mixture into cold Diethyl Ether (10x volume).

  • Isolation: Centrifuge, wash the white pellet 3x with Ether, and dry under high vacuum.

Protocol B: HMDS-Mediated Controlled Polymerization

Best for: Precision synthesis, Low Dispersity (


), High MW.[1]
Initiator:  Hexamethyldisilazane (HMDS).[2][3]
Why HMDS?

HMDS acts as a "silazane" initiator.[3] The reaction breaks the Si-N bond, transferring a Trimethylsilyl (TMS) group to the carbamate end of the chain.[2][3][4] This TMS-Carbamate is stable and prevents the "back-biting" side reactions common in amine-initiated ROP.

Step-by-Step Procedure
  • Preparation: Inside a glovebox, dissolve 1.0 g D-Phe-NCA in 10 mL anhydrous THF or DMF.

  • Initiation: Add HMDS (Stock solution in THF).

    • Ratio: [M]/[I] = 50 to 100.[1]

  • Reaction: Seal the vessel tightly. Stir at room temperature.

    • Speed: HMDS kinetics are often faster than primary amines (2–6 hours for completion).

  • Work-up:

    • Pour reaction mixture into excess Methanol containing 1% HCl.

    • Chemistry: The HCl/MeOH deprotects the TMS end-group and precipitates the polymer.

  • Purification: Wash precipitate with Methanol and Diethyl Ether. Dry in vacuo.

Characterization & Data Interpretation

TechniqueParameterExpected Result for Poly(D-Phe)
¹H NMR (TFA-d) StructureBroad overlapping aromatic signals (7.1-7.4 ppm). Alpha-proton shift distinct from monomer.
GPC (DMF + LiBr) Molecular WeightSingle unimodal peak.

should be 1.05–1.2 (HMDS) or 1.2–1.4 (Amine).
Circular Dichroism Secondary StructureMirror image of Poly(L-Phe). Positive ellipticity in regions where L-Phe is negative (confirming D-configuration).
Workflow Diagram: From Monomer to Polymer[5][6]

Workflow Monomer (R)-4-Benzyloxazolidine-2,5-dione (Crude) Purification Recrystallization (THF/Hexane, -20°C) Monomer->Purification QC QC Check: FTIR/NMR (No Acid/Amine peaks) Purification->QC QC->Purification Fail Polymerization Polymerization (Schlenk Line / Glovebox) QC->Polymerization Pass Precipitation Precipitation (Cold Ether or MeOH/HCl) Polymerization->Precipitation FinalProduct Poly(D-Phenylalanine) White Solid Precipitation->FinalProduct

Figure 2: Operational workflow for the synthesis of Poly(D-phenylalanine).

Troubleshooting Guide

Issue 1: The reaction solution turned cloudy immediately.
  • Cause: Moisture contamination causing rapid decarboxylation and formation of insoluble oligomers, or the solvent is too non-polar (if using THF, Poly(Phe) may precipitate early).

  • Fix: Ensure all glassware is flame-dried. Switch solvent to DMF or a DMF/THF mixture.

Issue 2: GPC shows a bimodal distribution (two peaks).
  • Cause: "Slow Initiation." The initiator reacted slower than the propagation rate, or impurities acted as a second initiator.

  • Fix: Use HMDS (faster initiation). If using amine, ensure vigorous stirring upon addition. Re-purify monomer.

Issue 3: Low yield / No polymer formed.
  • Cause: Impure monomer (acid content kills the amine initiator).

  • Fix: Perform the "Click Test." Dissolve a small amount of monomer in DMF and add a drop of butylamine. If it doesn't bubble (CO₂) vigorously within seconds, the monomer is dead.

References

  • Dimitrov, I., & Schlaad, H. (2003). Synthesis of nearly monodisperse polystyrene-polypeptide block copolymers via polymerisation of N-carboxyanhydrides. Chemical Communications. Link

  • Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114–14115. Link

  • Deming, T. J. (2007). Synthetic polypeptides for biomedical applications.[5][6][7][8][9][10][11] Progress in Polymer Science, 32(8-9), 858-875. Link

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752-5784. Link

  • Song, Z., Han, Z., & Cheng, J. (2017). Silica-Supported Initiators for the Controlled Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Chemical Science. Link

Sources

Method

Application Note: Synthesis of Advanced Amphiphilic Block Copolymers using (R)-4-Benzyloxazolidine-2,5-dione

Introduction The development of sophisticated drug delivery systems, therapeutic carriers, and tissue engineering scaffolds necessitates polymers with precisely controlled architectures and biocompatible properties. Amph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The development of sophisticated drug delivery systems, therapeutic carriers, and tissue engineering scaffolds necessitates polymers with precisely controlled architectures and biocompatible properties. Amphiphilic block copolymers, particularly those comprising a hydrophilic poly(ethylene glycol) (PEG) block and a functional polypeptide block, are of significant interest. The polypeptide segment, derived from amino acids, offers biodegradability and the potential for functionalization with therapeutic agents.

This guide provides a comprehensive overview and detailed protocols for the synthesis of well-defined block copolymers using (R)-4-Benzyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from β-benzyl-L-aspartate. The ring-opening polymerization (ROP) of this monomer, initiated by an amine-terminated PEG macroinitiator, allows for the creation of PEG-b-poly(β-benzyl-L-aspartate) (PEG-b-PBLA). Subsequent deprotection of the benzyl side chains yields PEG-b-poly(L-aspartic acid), an anionic polypeptide block that can be leveraged for electrostatic drug interaction and pH-responsive behaviors.[1][2] This methodology provides a robust platform for researchers and drug development professionals to construct advanced macromolecular materials.

Scientific Principles: The Amine-Initiated Ring-Opening Polymerization (ROP) of NCAs

The synthesis of well-defined polypeptides from NCA monomers relies on a living polymerization mechanism, which allows for the sequential addition of monomers to a growing polymer chain without termination or chain transfer reactions.[3] The most common and controlled method for synthesizing PEG-polypeptide block copolymers is the "normal amine mechanism".[4]

In this process, a primary amine, in our case the terminal amine of a PEG macroinitiator (PEG-NH₂), acts as a nucleophile. It attacks the C5 carbonyl of the (R)-4-Benzyloxazolidine-2,5-dione ring, leading to the ring opening and the formation of a carbamate intermediate. This intermediate rapidly loses a molecule of CO₂, regenerating a terminal amine on the newly added amino acid residue. This new amine is then capable of initiating the polymerization of the next NCA monomer, propagating the polypeptide chain from the end of the PEG block. The living nature of this polymerization is critical for synthesizing block copolymers with low polydispersity and predictable molecular weights.[5]

Experimental Workflow for Block Copolymer Synthesis

The overall process involves two main stages: the ring-opening polymerization to form the protected block copolymer, followed by the catalytic deprotection of the benzyl side chains to yield the final amphiphilic product.

G cluster_prep Preparation cluster_poly Polymerization cluster_deprotect Deprotection cluster_char Characterization Monomer_Prep Drying of Monomer ((R)-4-Benzyloxazolidine-2,5-dione) Dissolve Dissolve PEG-NH₂ in Anhydrous Solvent (e.g., DMF) Monomer_Prep->Dissolve Initiator_Prep Drying of Macroinitiator (α-Methoxy-ω-amino-PEG) Initiator_Prep->Dissolve Add_Monomer Add Monomer Solution to Initiator Dissolve->Add_Monomer Polymerize React under Inert Atmosphere (e.g., 48-72h at 25°C) Add_Monomer->Polymerize Precipitate_1 Precipitate in Diethyl Ether & Dry Polymerize->Precipitate_1 Dissolve_2 Dissolve PEG-b-PBLA in Solvent (e.g., DMF/Formic Acid) Precipitate_1->Dissolve_2 Protected Copolymer NMR ¹H NMR Spectroscopy Precipitate_1->NMR GPC Gel Permeation Chromatography (GPC/SEC) Precipitate_1->GPC Add_Catalyst Add Pd/C Catalyst Dissolve_2->Add_Catalyst React React under H₂ Atmosphere or with Hydrogen Donor Add_Catalyst->React Filter Filter to Remove Catalyst React->Filter Dialyze Dialyze against Water & Lyophilize Filter->Dialyze Dialyze->NMR Final Product Dialyze->GPC Final Product

Figure 2: Reaction scheme for the synthesis of PEG-b-poly(L-aspartic acid).

Data Presentation and Characterization

The synthesized polymers should be characterized to confirm their structure, molecular weight, and purity.

¹H NMR Spectroscopy:

  • mPEG-NH₂: A sharp, intense singlet around 3.64 ppm corresponding to the repeating methylene protons (-CH₂CH₂O-) of the PEG block. [4]* PEG-b-PBLA: In addition to the PEG signal, new peaks will appear. The benzyl group protons (C₆H ₅) will be visible around 7.3 ppm, and the benzylic protons (-COOCH ₂Ph) around 5.1 ppm. [6]The degree of polymerization of the PBLA block can be calculated by comparing the integrated intensity of the benzyl protons to the PEG methylene protons.

  • PEG-b-poly(L-aspartic acid): The complete disappearance of the signals at ~7.3 ppm and ~5.1 ppm confirms the successful removal of the benzyl protecting groups.

Gel Permeation Chromatography (GPC/SEC): GPC is used to determine the molecular weight and polydispersity index (PDI = Mₙ/Mₙ) of the polymers. [7]A successful living polymerization will show a clear shift to a higher molecular weight after the addition of the PBLA block, while maintaining a narrow PDI (typically < 1.2).

Table 1: Representative Characterization Data

Sample Name[M]/[I] RatioMₙ (¹H NMR) (kDa)Mₙ (GPC) (kDa)PDI (Mₙ/Mₙ)
mPEG-NH₂5.05.11.05
PEG-b-PBLA209.49.81.12
PEG-b-poly(L-Asp)207.68.01.15

Note: Mₙ values are illustrative. GPC values are relative to standards (e.g., polystyrene) and may differ from absolute values determined by NMR. The decrease in Mₙ after deprotection corresponds to the mass of the removed benzyl groups.

Conclusion

This application note provides a detailed, scientifically grounded framework for the synthesis of PEG-b-poly(L-aspartic acid) block copolymers via the ring-opening polymerization of (R)-4-Benzyloxazolidine-2,5-dione. By following these protocols, researchers can reliably produce well-defined amphiphilic block copolymers with controlled molecular weights and low polydispersity. The resulting materials serve as a versatile platform for a wide range of biomedical applications, from creating pH-responsive micelles for targeted drug delivery to functional scaffolds for tissue regeneration. [2]

References

  • Cheng, J. & Deming, T.J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In: Lutz, J.F. (eds) Sequence-Controlled Polymers. Advances in Polymer Science, vol 245. Springer, Berlin, Heidelberg. [Link]

  • Riaza-García, A., et al. (2021). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers, 13(16), 2743. [Link]

  • Guo, J., et al. (2009). Synthesis and characterization of functional poly(γ-benzyl-L-glutamate) (PBLG) as a hydrophobic precursor. Polymer, 50(12), 2565-2573. [Link]

  • Lu, H. & Cheng, J. (2011). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. [Link]

  • Kramer, J.R. & Deming, T.J. (2014). A Mechanistic Study of α-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination Events in High-Vacuum and Traditional Polymerization Techniques. Biomacromolecules, 15(10), 3645–3651. [Link]

  • Zupančič, Š., et al. (2012). Preparation and Structural Characteristics of Multiblock and Diblock Poly(L,L-Lactide-co-L-Aspartic Acid) Copolymers. Materials and Technology, 46(1), 71-77. [Link]

  • Alamanda Polymers. PEG-b-poly-L-aspartic acid. Product Catalog. [Link]

  • Katragadda, U., et al. (2005). Synthesis of a novel PEG-block-poly(aspartic acid-stat-phenylalanine) copolymer shows potential for formation of a micellar drug carrier. International Journal of Pharmaceutics, 297(1-2), 242-53. [Link]

  • Hadjichristidis, N., et al. (2009). Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In Well-defined Macromolecular Structures. Springer. [Link]

  • D'Souza, A.M., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 4220-4228. [Link]

  • Anwer, M.K., et al. (1981). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of the Chemical Society, Perkin Transactions 1, 1327-1330. [Link]

  • Ram, S. & Spicer, L.D. (1987). A Rapid Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

  • Cambridge Polymer Group. GPC/SEC Testing Services. [Link]

Sources

Application

Application Note: Controlled Amine-Initiated Polymerization of (R)-Phenylalanine NCA

Executive Summary This guide details the protocol for the amine-initiated ring-opening polymerization (ROP) of (R)-phenylalanine N-carboxyanhydride ((R)-Phe NCA). While the vast majority of literature focuses on L-isomer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the amine-initiated ring-opening polymerization (ROP) of (R)-phenylalanine N-carboxyanhydride ((R)-Phe NCA). While the vast majority of literature focuses on L-isomers, the (R)-enantiomer (D-phenylalanine) is of increasing therapeutic interest for generating protease-resistant peptide mimetics and mirror-image phage display libraries.

Critical Technical Distinction: The chemistry of (R)-Phe NCA is identical to its (S)-counterpart in achiral environments. However, the resulting polymer, poly(D-phenylalanine) , forms secondary structures (e.g., left-handed


-helices) that are mirror images of natural proteins, rendering them "invisible" to natural proteolytic enzymes.

Mechanistic Foundation: The Battle for Control

To achieve low dispersity (


) and predictable molecular weights, one must control the competition between the Normal Amine Mechanism (NAM)  and the Activated Monomer Mechanism (AMM) .
The Mechanisms
  • NAM (Desired): The nucleophilic primary amine attacks the C5 carbonyl of the NCA ring. This leads to linear chain growth with living characteristics.

  • AMM (Undesired): If the amine acts as a base rather than a nucleophile (often due to steric hindrance or high basicity), it deprotonates the NCA nitrogen. The resulting NCA anion attacks another monomer, leading to uncontrolled chain growth, cyclic species, and high dispersity.

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation between the desired living polymerization and the parasitic activated monomer pathway.

NCA_Mechanism Start Primary Amine Initiator (R-NH2) NAM_Step1 Nucleophilic Attack at C5 Carbonyl Start->NAM_Step1 Nucleophilic Path AMM_Step1 Deprotonation of NCA Nitrogen Start->AMM_Step1 Basic Path (Side Rxn) NCA (R)-Phe NCA Monomer NCA->NAM_Step1 NCA->AMM_Step1 NAM_Inter Carbamic Acid Intermediate NAM_Step1->NAM_Inter NAM_Growth Decarboxylation (-CO2) & Chain Extension NAM_Inter->NAM_Growth NAM_Growth->NAM_Step1 Living Chain End Polymer Linear Poly(D-Phe) (Low Đ) NAM_Growth->Polymer AMM_Inter NCA Anion (Activated Monomer) AMM_Step1->AMM_Inter AMM_Chaos Attack on Monomer C5 (Uncontrolled) AMM_Inter->AMM_Chaos Dead_Chains Cyclic/Dead Chains (High Đ) AMM_Chaos->Dead_Chains

Figure 1: Mechanistic competition in NCA polymerization. The green pathway (NAM) represents controlled living polymerization, while the red pathway (AMM) leads to termination and loss of control.

Pre-Protocol: Reagent Purity & Handling

The "Self-Validating" Rule: If your monomer solution turns cloudy immediately upon adding the initiator, your solvent is likely wet (water initiates rapid, uncontrolled polymerization).

ReagentPurity RequirementPurification Method
(R)-Phe NCA >99%, Acid-freeFlash Chromatography (preferred over crystallization). See Protocol 1.
DMF (Solvent) Anhydrous (<10 ppm H₂O)Vacuum distillation over CaH₂ or column drying system. Store over 4Å sieves.
Hexylamine (Initiator) >99%Distill over CaH₂ under N₂. Store in glovebox.
THF (Alt.[1] Solvent) AnhydrousDistill from Na/benzophenone. Slower reaction, but suppresses AMM.

Experimental Protocols

Protocol 1: Purification of (R)-Phe NCA (The Deming Method)

Traditional recrystallization of Phenylalanine NCA is difficult due to its high solubility and low melting point. The Flash Chromatography method is superior for removing acid impurities (HCl) that quench polymerization [1].

Materials:

  • Crude (R)-Phe NCA (synthesized via Fuchs-Farthing method using triphosgene).

  • Silica gel (60 Å).

  • Eluent: Anhydrous Ethyl Acetate (EtOAc) and Hexanes.

Steps:

  • Preparation: Dry silica gel under vacuum at 200°C for 48 hours. Store in a glovebox.

  • Column Packing: In a glovebox (N₂ atmosphere), slurry pack a column using 1:1 Hexanes:EtOAc (ensure solvents are anhydrous).

  • Loading: Dissolve crude (R)-Phe NCA in a minimal amount of dry THF or EtOAc.

  • Elution: Run the column with 1:1 Hexanes:EtOAc.

  • Collection: Collect fractions. Spot on a TLC plate; visualize with UV or ninhydrin. (R)-Phe NCA typically elutes rapidly.

  • Isolation: Evaporate solvent under high vacuum. The resulting white solid is highly pure and ready for polymerization.

Protocol 2: Amine-Initiated Polymerization[1]

Target: Poly(D-Phe) with


 g/mol .
Monomer:  (R)-Phe NCA (MW = 191.18  g/mol ).
Initiator:  Hexylamine (MW = 101.19  g/mol ).
Target DP:  50.

Workflow Diagram:

Workflow cluster_0 Glovebox / Schlenk Line (Strict Anhydrous) Weigh 1. Weigh Monomer (191 mg, 1 mmol) Dissolve 2. Dissolve in DMF (1.0 M concentration) Weigh->Dissolve Add_Init 3. Add Initiator (20 µL of 1.0M Stock) Dissolve->Add_Init React 4. Stir at 20°C (Monitor CO2 evolution) Add_Init->React Precip 5. Precipitate in Cold Diethyl Ether React->Precip Dry 6. Vacuum Dry (White Powder) Precip->Dry

Figure 2: Operational workflow for the polymerization of (R)-Phe NCA.

Detailed Steps:

  • Stock Solution Prep: Prepare a 1.0 M stock solution of hexylamine in anhydrous DMF.

  • Monomer Dissolution: In a glovebox, weigh 191 mg (1.0 mmol) of purified (R)-Phe NCA into a flame-dried Schlenk tube. Dissolve in 1.0 mL of anhydrous DMF.

    • Note: High concentration (1.0 M) favors NAM over AMM.

  • Initiation: Add 20 µL of the hexylamine stock solution (0.02 mmol) to the monomer solution.

    • Ratio: [M]/[I] = 50.

  • Reaction: Seal the tube (or connect to a bubbler if outside glovebox to vent CO₂). Stir at 20°C.

    • Observation: Bubbles (CO₂) should appear within minutes.

    • Duration: Allow to react for 24–48 hours.

  • Termination/Precipitation: Pour the reaction mixture into 40 mL of cold diethyl ether containing 1% HCl (to protonate the terminal amine and stop the reaction).

  • Isolation: Centrifuge the white precipitate. Wash 3x with diethyl ether. Dry under vacuum.

Characterization & Data Interpretation

1H NMR Spectroscopy (TFA-d or DMSO-d6)
  • Alpha-Proton Signal: Look for the broadening of the

    
    -CH signal around 4.6 ppm (distinct from the sharp triplet of the monomer).
    
  • End-Group Analysis: Compare the integration of the initiator's methyl group (triplet at ~0.8 ppm) to the aromatic phenylalanine protons (7.1–7.3 ppm).

    • 
      .
      
FTIR Spectroscopy[2][3]
  • Monomer vs. Polymer:

    • Monomer: Two carbonyl peaks (anhydride doublet) at ~1780 cm⁻¹ and ~1850 cm⁻¹.

    • Polymer:[2][3][4][5] These disappear and are replaced by Amide I (~1650 cm⁻¹) and Amide II (~1540 cm⁻¹) bands [2].

  • Secondary Structure: The exact position of Amide I indicates conformation (e.g.,

    
    -helix vs 
    
    
    
    -sheet). Poly(D-Phe) typically adopts a left-handed
    
    
    -helix in solid state.
Gel Permeation Chromatography (GPC)
  • Solvent: DMF with 0.1 M LiBr.

    • Why LiBr? Poly(phenylalanine) is hydrophobic and aggregates in pure DMF. LiBr disrupts these aggregates to allow accurate MW determination.

  • Expectation: Monomodal peak with

    
     indicates a controlled NAM process. A low-MW shoulder suggests termination; a high-MW shoulder suggests AMM.
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Reaction turns cloudy immediately Water contaminationRedistill DMF; check glovebox atmosphere.
No Polymerization (24h) Acid impurities in NCARepurify NCA using Protocol 1 (Flash Chrom). Acid (HCl) protonates the amine initiator.
High Dispersity (

)
AMM pathway activeLower reaction temperature to 0°C. Use the "Amine Hydrochloride" initiation method [3] to suppress basicity.
Bimodal GPC Partial terminationEnsure the reaction vessel is strictly sealed against air/moisture during the run.

References

  • Kramer, J. R., & Deming, T. J. (2010).[6] General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672.[6] [Link]

  • Kricheldorf, H. R. (2006).[7] Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides.[1][3][8] Angewandte Chemie International Edition, 45(35), 5752–5784. [Link]

  • Dimitrov, I., & Schlaad, H. (2003). Synthesis of Block Copolymers by Combination of Atom Transfer Radical Polymerization and Promoted Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Chemical Communications, (23), 2944–2945. [Link]

  • Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides.[1][3][8] Topics in Current Chemistry, 310, 1–26. [Link]

Sources

Method

transition metal catalysts for (R)-4-Benzyloxazolidine-2,5-dione ROP

Application Note: Precision Synthesis of Poly((R)-Phenylalanine) via Cobalt-Mediated Living NCA Polymerization Executive Summary The ring-opening polymerization (ROP) of -amino acid N-carboxyanhydrides (NCAs) has evolved...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Poly((R)-Phenylalanine) via Cobalt-Mediated Living NCA Polymerization

Executive Summary

The ring-opening polymerization (ROP) of


-amino acid N-carboxyanhydrides (NCAs) has evolved from uncontrolled condensation to a precision science, largely due to the advent of transition metal catalysts. This guide details the living polymerization of (R)-4-Benzyloxazolidine-2,5-dione  (D-Phenylalanine NCA) using the "Deming" cobalt catalyst, 

. Unlike traditional amine-initiated methods, which suffer from "activated monomer" side reactions and chain termination, this cobalt-mediated pathway proceeds via a coordination-insertion mechanism (amido-amidate), enabling strict control over molecular weight (

), low dispersity (

), and the ability to synthesize complex block copolypeptides.

Mechanistic Insight: The Amido-Amidate Pathway

The superiority of transition metal catalysts lies in their ability to form a stable, propagating metallacycle. Unlike nucleophilic amine initiators, the cobalt center oxidatively adds to the NCA bond, forming a "living" chain end that prevents termination and chain transfer.

Figure 1: Cobalt-Mediated ROP Mechanism

G Start Initiation (PMe3)4Co + NCA OxAdd Oxidative Addition (Co-NCA Complex) Start->OxAdd - 2 PMe3 RingCont Ring Contraction (Amido-Amidate Metallacycle) OxAdd->RingCont - CO2 Prop Propagation (Nucleophilic Attack on Next NCA) RingCont->Prop + Monomer Polymer Living Polypeptide (Cobalt-Capped) RingCont->Polymer Termination (HCl/MeOH) Prop->RingCont Chain Growth

Caption: The "Deming Mechanism" involves oxidative addition of the NCA to Co(0), followed by ring contraction to a 5-membered amido-amidate metallacycle, the active propagating species.

Catalyst Selection & Comparison

While several transition metals catalyze NCA ROP, Cobalt(0) and Nickel(0) complexes are the industry standards. For hydrophobic monomers like D-Phe NCA, Cobalt is often preferred due to its robustness.

Catalyst SystemActive SpeciesKey AdvantageLimitation

Cobalt Amido-AmidateRobustness: Tolerates some steric bulk; excellent for block copolymers.Air sensitive; requires glovebox.

Nickel Amido-AmidateReactivity: Extremely fast propagation; good for simple NCAs.Less stable chain-ends than Co; prone to decomposition.
Primary Amines Carbamate/AmineSimplicity: No metal removal needed.High Dispersity: "Activated Monomer" side reactions cause high PDI (>1.5).

Experimental Protocol

Safety Warning: NCAs are synthesized using phosgene/diphosgene equivalents. All steps involving NCA synthesis must be performed in a well-ventilated fume hood. The polymerization requires strictly anhydrous conditions (Glovebox).

Phase 1: Monomer Purification (Critical)

The success of living polymerization hinges on monomer purity. Recrystallization alone is often insufficient to remove trace acid chlorides. We utilize the Anhydrous Flash Chromatography method (Deming Method).

  • Synthesis: React D-Phenylalanine with phosgene (or diphosgene/triphosgene) in dry THF at 50°C.

  • Crude Isolation: Remove solvent and excess phosgene under vacuum.

  • Purification (The "Deming Column"):

    • Prepare a flash column inside a glovebox (or under Ar flow) using dry silica gel.

    • Elute the crude NCA using a gradient of Hexanes/THF (anhydrous).

    • Collect fractions; evaporate solvent.

    • Recrystallize: Once from THF/Hexanes inside the glovebox.

    • Validation:

      
       NMR should show sharp peaks; no broad "acid" humps. Melting point must be sharp.
      
Phase 2: Catalyst Preparation
  • Catalyst: Tetrakis(trimethylphosphine)cobalt(0),

    
    .
    
  • Source: Commercially available or synthesized via reduction of

    
     with 
    
    
    
    or
    
    
    in the presence of
    
    
    .
  • Storage: Store at -30°C in a glovebox.

Phase 3: Polymerization Workflow

Reagents:

  • Monomer: (R)-4-Benzyloxazolidine-2,5-dione (D-Phe NCA) (500 mg, 2.6 mmol).

  • Catalyst:

    
     (Stock solution in DMF).
    
  • Solvent: Anhydrous DMF (Dimethylformamide). Note: Poly(Phe) is poorly soluble in THF; DMF is required to maintain homogeneity.

Step-by-Step Procedure:

  • Environment: Perform all operations in a

    
    -filled glovebox (
    
    
    
    ppm).
  • Monomer Solution: Dissolve D-Phe NCA (500 mg) in anhydrous DMF (10 mL).

  • Initiation:

    • Calculate Catalyst amount for target Degree of Polymerization (DP). For DP = 50:

      
      
      
    • Add the calculated volume of

      
       stock solution rapidly to the stirring monomer solution.
      
  • Propagation:

    • Seal the vessel tightly.

    • Stir at room temperature (20-25°C).

    • Observation: The solution may turn from orange (catalyst) to a golden/brown hue. If the polymer aggregates (common for pure Poly-Phe), the solution may become turbid.

  • Monitoring: Monitor conversion via FTIR. Disappearance of NCA anhydride peaks (

    
    ) indicates completion (typically 1-4 hours).
    
  • Termination: Remove from glovebox and pour reaction mixture into a 10-fold excess of Methanol containing 1% HCl. This protonates the chain end and decomposes the cobalt complex.

  • Isolation: Centrifuge the white precipitate. Wash 3x with Methanol to remove residual metal and ligand. Dry under vacuum.

Figure 2: Experimental Workflow

Workflow Purify 1. Monomer Purification (Anhydrous Column + Recryst) Prep 2. Glovebox Setup Dissolve NCA in DMF Purify->Prep Init 3. Initiation Add (PMe3)4Co Solution Prep->Init React 4. Propagation RT, 1-4 Hours (Monitor FTIR) Init->React Term 5. Termination Precipitate in MeOH/HCl React->Term Anal 6. Analysis GPC (DMF/LiBr), NMR Term->Anal

Caption: Workflow for the living polymerization of D-Phe NCA. Step 1 (Purification) is the most common point of failure.

Characterization & Validation

To confirm "living" character, analyze the polymer using Gel Permeation Chromatography (GPC).

  • Solvent: DMF + 0.1M LiBr (to break aggregation).

  • Standard: PMMA or Polystyrene standards (relative

    
    ).
    
  • Expected Result: Monomodal peak with

    
    .
    
  • Troubleshooting:

    • High PDI (>1.3): Indicates impurities (water/acid) in the monomer.[1] Re-purify the NCA.

    • Bimodal Distribution: Indicates slow initiation or partial catalyst decomposition. Ensure catalyst stock is fresh.

References

  • Deming, T. J. (1997). "Facile synthesis of high molecular weight polypeptides of defined architecture." Nature, 390, 386-389. Link

  • Cheng, J., & Deming, T. J. (2012).

    
    -Amino Acid N-Carboxyanhydrides." Topics in Current Chemistry, 310, 1-26. Link
    
  • Kramer, J. R., & Deming, T. J. (2010).

    
    -Amino Acid N-Carboxyanhydrides Using Flash Chromatography." Biomacromolecules, 11(12), 3668–3672. Link
    
  • Kricheldorf, H. R. (2006). "Polypeptides and 100 Years of Chemistry of

    
    -Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition, 45(35), 5752-5784. Link
    

Sources

Application

Application Note: Synthesis of Poly(D-phenylalanine) via Ring-Opening Polymerization of (R)-Benzyl-NCA

Executive Summary This application note details the precision synthesis of Poly(D-phenylalanine) (Poly(D-Phe)) using the N-carboxyanhydride (NCA) ring-opening polymerization (ROP) method. Unlike its L-enantiomer, Poly(D-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the precision synthesis of Poly(D-phenylalanine) (Poly(D-Phe)) using the N-carboxyanhydride (NCA) ring-opening polymerization (ROP) method. Unlike its L-enantiomer, Poly(D-Phe) is resistant to endogenous proteases (chymotrypsin, carboxypeptidase A), making it a critical scaffold for long-circulating drug delivery systems, immunomodulatory conjugates, and self-assembling peptide mimetics.

The protocol focuses on the synthesis and rigorous purification of the monomer (R)-4-benzyl-1,3-oxazolidine-2,5-dione (also referred to as D-Phe-NCA or (R)-Benzyl-NCA) and its subsequent polymerization. Success in this synthesis is binary: it depends entirely on the removal of trace water and acidic impurities from the NCA monomer.

Strategic Synthesis Architecture

The synthesis proceeds in two distinct phases.[1][2][3] Phase 1 transforms D-phenylalanine into the activated NCA monomer using triphosgene (a safer solid substitute for phosgene gas). Phase 2 utilizes a nucleophilic primary amine to initiate the decarboxylative ring-opening polymerization.

Reaction Workflow Diagram

SynthesisWorkflow cluster_QC Critical QC Checkpoint DPhe D-Phenylalanine (Starting Material) NCA_Crude (R)-Benzyl-NCA (Crude Monomer) DPhe->NCA_Crude Cyclization THF, 50°C Triphos Triphosgene (Reagent) Triphos->NCA_Crude NCA_Pure (R)-Benzyl-NCA (Recrystallized) NCA_Crude->NCA_Pure Recrystallization THF/Hexane (Glovebox) Polymer Poly(D-phenylalanine) (Target) NCA_Pure->Polymer ROP (Hexylamine) DMF, RT

Figure 1: End-to-end workflow for Poly(D-Phe) production. The recrystallization step is the primary failure point if neglected.

Phase 1: Monomer Synthesis ((R)-Benzyl-NCA)

Objective: Synthesize and purify (R)-4-benzyl-1,3-oxazolidine-2,5-dione. Chirality Note: D-Phenylalanine possesses the (R) configuration. The resulting NCA retains this stereocenter.

Materials & Reagents
ReagentGradeRole
D-Phenylalanine>99% (HPLC)Precursor
Triphosgene98%Cyclizing Agent

-Pinene
98%HCl Scavenger (Optional but recommended)
THF (Tetrahydrofuran)Anhydrous (<50 ppm H₂O)Solvent
HexaneAnhydrousAnti-solvent for precipitation
Protocol Steps
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a reflux condenser and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout.

  • Suspension: Charge the flask with D-Phenylalanine (5.0 g, 30.3 mmol) and anhydrous THF (60 mL). The amino acid will not dissolve initially.

  • Cyclization: Add

    
    -pinene (8.4 g, 61.6 mmol) to the suspension. Then, add Triphosgene (3.6 g, 12.1 mmol) dissolved in 10 mL THF dropwise via a syringe.
    
    • Mechanism:[4][5][6][7][8][9] Triphosgene decomposes to generate phosgene in situ, which reacts with the amine and carboxylic acid groups to close the ring, releasing HCl.

  • Reaction: Heat the mixture to 50°C . Stir vigorously. The suspension will clarify as the NCA forms (usually 2–4 hours).

    • Checkpoint: If the solution remains cloudy after 4 hours, add a catalytic amount of additional triphosgene.

  • Workup: Once clear, concentrate the solution to ~15 mL under vacuum (rotary evaporator with a base trap for HCl).

  • Precipitation: Pour the concentrated oil into cold anhydrous hexane (150 mL) under vigorous stirring. The NCA should precipitate as a white solid.

  • Filtration: Filter quickly under a nitrogen blanket (Schlenk frit is best) to avoid moisture absorption.

Critical Purification (The "Make or Break" Step)

Crude NCAs contain trace HCl and acid chlorides that terminate polymerization.

  • Transfer: Move the crude solid into a glovebox or handle under strict Schlenk conditions.

  • Recrystallization: Dissolve the solid in a minimum amount of anhydrous THF. Layer anhydrous hexane on top (ratio 1:3 THF:Hexane) and let stand at -20°C overnight.

  • Result: Collect the long, white needle-like crystals.

  • Validation:

    • Melting Point: 94–96°C (Sharp). Broad range indicates hydrolysis.

    • IR: Characteristic double carbonyl peaks at ~1850 cm⁻¹ and ~1785 cm⁻¹.

Phase 2: Ring-Opening Polymerization (ROP)

Objective: Polymerize the purified NCA into Poly(D-Phe) with controlled molecular weight. Mechanism: Normal Amine Mechanism (NAM).

Polymerization Mechanism Diagram

Figure 2: The Normal Amine Mechanism (NAM). The release of CO₂ drives the reaction forward.

Protocol Steps
  • Calculation: Target Degree of Polymerization (DP) = [Monomer] / [Initiator].

    • Example: For DP = 50, use 50 equivalents of NCA per 1 equivalent of hexylamine.

  • Dissolution: In a glovebox, dissolve purified (R)-Benzyl-NCA (1.0 g, 5.2 mmol) in anhydrous DMF (10 mL).

    • Note: Poly(Phe) is hydrophobic and aggregates; DMF is required for solubility.

  • Initiation: Add the calculated amount of Hexylamine (e.g., 10.5 mg for DP=50) as a stock solution in DMF.

  • Reaction: Seal the vessel (Schlenk tube). Stir at room temperature for 48–72 hours.

    • Observation: Bubbles of CO₂ will evolve. The solution viscosity will increase.

  • Termination: Expose to air to terminate.

  • Isolation: Pour the DMF solution into a large excess of Diethyl Ether or Methanol (100 mL). Poly(D-Phe) will precipitate as a white solid.

  • Washing: Centrifuge and wash the pellet 3x with Diethyl Ether to remove residual monomer.

  • Drying: Vacuum dry at 40°C for 24 hours.

Characterization & Quality Control

TechniqueExpected ResultCommon Failure Mode
¹H NMR (TFA-d) Broad peaks in aromatic region (7.1-7.4 ppm). Alpha-proton at ~4.8 ppm.Sharp peaks indicate unreacted monomer (bad precipitation).
FT-IR Amide I (~1650 cm⁻¹) and Amide II (~1540 cm⁻¹) bands. Disappearance of NCA anhydride peaks (1785/1850 cm⁻¹).Presence of 1700-1800 cm⁻¹ peaks indicates residual monomer.
GPC (in DMF/LiBr) Unimodal distribution. PDI < 1.3 (if pure).Bimodal peaks indicate water initiation or chain termination.
Circular Dichroism Positive ellipticity (mirror image of L-Phe alpha-helix) depending on solvent.Random coil signal suggests low MW or racemization.

Troubleshooting Guide

Problem: The polymerization turned cloudy immediately.

  • Cause: Water contamination. The NCA hydrolyzed to D-Phenylalanine, which is insoluble in the organic solvent.

  • Solution: Re-dry solvent over molecular sieves (3Å) and recrystallize the monomer again.

Problem: Low Molecular Weight (MW) obtained.

  • Cause: High "Initiator" count due to impurities. If the monomer contains trace amines or water, they act as initiators, lowering the effective [M]/[I] ratio.

  • Solution: The monomer purity is insufficient. Repeat the THF/Hexane recrystallization.

Problem: Polymer is insoluble in everything.

  • Context: Homopolymer Poly(Phe) is notorious for beta-sheet stacking.

  • Solution: Use Trifluoroacetic acid (TFA) or HFIP for analysis. For applications, consider copolymerizing with PEG (PEG-NH₂ initiator) to create a soluble micelle-forming block copolymer.

References

  • Kricheldorf, H. R. (2006).

    
    -Amino Acid N-Carboxyanhydrides.[2][5][10][11][12] Comprehensive Polymer Science. Link
    
  • Deming, T. J. (2000).

    
    -amino acid-N-carboxyanhydrides.[5] Journal of Polymer Science Part A: Polymer Chemistry. Link
    
  • Kramer, J. R., & Deming, T. J. (2010).[13] General Method for Purification of

    
    -Amino Acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules. Link
    
  • Daly, W. H., & Poche, D. (1988).

    
    -amino acids using bis(trichloromethyl) carbonate. Tetrahedron Letters. Link
    
  • Cheng, J., & Deming, T. J. (2012).

    
    -Amino Acid N-Carboxyanhydrides.[2][5][11] Topics in Current Chemistry. Link
    

Sources

Method

preparation of (R)-4-Benzyloxazolidine-2,5-dione using phosgene or triphosgene

Executive Summary (R)-4-Benzyloxazolidine-2,5-dione, commonly referred to as D-Phenylalanine N-carboxyanhydride (D-Phe-NCA) , is a critical monomer for the synthesis of protease-resistant peptides and structured polypept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-4-Benzyloxazolidine-2,5-dione, commonly referred to as D-Phenylalanine N-carboxyanhydride (D-Phe-NCA) , is a critical monomer for the synthesis of protease-resistant peptides and structured polypeptides. Unlike its L-enantiomer, the (R)-isomer is derived from D-Phenylalanine and is essential for introducing D-amino acids into peptidomimetics to enhance metabolic stability.

This guide details two validated protocols for its synthesis via the Fuchs-Farthing method :

  • Triphosgene (BTC) Protocol: Optimized for laboratory safety and high purity using

    
    -pinene as an HCl scavenger.
    
  • Phosgene Solution Protocol: Optimized for scale-up and atom economy.

Critical Quality Attribute (CQA): The purity of the NCA monomer—specifically the absence of chloride ions and free amines—is the single most important factor determining the molecular weight and polydispersity of the resulting polymer.

Mechanistic Insight & Reaction Pathway[1][2]

The synthesis follows the Fuchs-Farthing cyclization pathway. The free amino acid attacks the electrophilic carbonyl of the phosgene equivalent. This forms a carbamoyl chloride intermediate. Subsequent intramolecular nucleophilic attack by the carboxyl group closes the ring, eliminating HCl.

Reaction Mechanism Diagram[3]

G Start D-Phenylalanine (R-isomer) Inter Carbamoyl Chloride Intermediate Start->Inter Nucleophilic Attack Reagent Triphosgene / Phosgene Reagent->Inter Product (R)-4-Benzyloxazolidine-2,5-dione (D-Phe-NCA) Inter->Product Cyclization (-HCl) Byproduct Byproducts (HCl / Pinene-HCl) Inter->Byproduct Side Rxn if HCl not removed Scavenger HCl Scavenger (α-Pinene) Scavenger->Byproduct Traps HCl

Caption: Fuchs-Farthing cyclization pathway showing the critical role of HCl scavenging to prevent side reactions.

Safety Pre-requisites (Critical)

WARNING: Both Phosgene and Triphosgene are acutely toxic. Phosgene gas can be fatal if inhaled even at low concentrations.

  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • Monitoring: A phosgene indicator badge or electronic detector must be active near the workstation.

  • Neutralization: Prepare a "Kill Bath" consisting of 10% aqueous NaOH or saturated Sodium Bicarbonate before starting. All glassware and waste must be rinsed into this bath to hydrolyze residual phosgene.

  • Triphosgene Handling: While solid, Triphosgene has a significant vapor pressure and generates phosgene gas upon contact with moisture.[1][2] Handle as if it were the gas itself.

Protocol A: The Triphosgene Method (Recommended for Lab Scale)[6]

This protocol utilizes


-pinene  as a non-nucleophilic HCl scavenger. This is superior to standard reflux methods because it prevents acid-catalyzed polymerization during synthesis, resulting in higher yields and easier purification.
Reagents & Materials
ComponentSpecificationEquivalentsRole
D-Phenylalanine >99%, finely ground, dried1.0 eqStarting Material
Triphosgene (BTC) 99%0.35 - 0.4 eqCarbonyl Source

-Pinene
Anhydrous2.0 - 2.5 eqHCl Scavenger
THF (Tetrahydrofuran) Anhydrous, inhibitor-freeSolvent (0.1 M)Reaction Medium
Hexane/Heptane AnhydrousN/APrecipitation
Step-by-Step Methodology
  • Preparation:

    • Dry D-Phenylalanine in a vacuum oven at 60°C overnight to remove trace water.

    • Flame-dry a 3-neck round bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reaction Setup:

    • Under a stream of dry nitrogen, charge the RBF with D-Phenylalanine (10.0 g, 60.5 mmol) .

    • Add

      
      -Pinene (20.6 g, 151 mmol)  and Anhydrous THF (150 mL) .
      
    • Heat the suspension to 50°C. Note: The amino acid will not dissolve yet.

  • Addition of Triphosgene:

    • Dissolve Triphosgene (6.5 g, 21.9 mmol) in 20 mL of anhydrous THF.

    • Add the Triphosgene solution dropwise to the reaction mixture over 20 minutes.

    • Observation: The mixture will effervesce slightly. As the reaction proceeds, the suspension will clear as the NCA forms (which is soluble in THF).

  • Completion:

    • Stir at 50–55°C for 2–3 hours.

    • The reaction is complete when the solution becomes clear (or mostly clear; trace turbidity may remain from impurities).

    • QC Check: Take an aliquot, dry it, and run IR. Look for doublet carbonyl peaks at ~1850 cm⁻¹ and ~1785 cm⁻¹.

  • Workup (The Critical Step):

    • Concentrate the solution under reduced pressure (Rotavap) to approximately 25% of the original volume. Do not distill to dryness (risk of thermal polymerization).

    • Add the concentrated solution dropwise into a vigorously stirred beaker of cold anhydrous Hexane (400 mL) .

    • The NCA will precipitate as a white solid. The

      
      -pinene and pinene-hydrochloride remain in the hexane layer.
      
  • Purification (Recrystallization):

    • Filter the crude solid under nitrogen (Schlenk filtration preferred).

    • Redissolve in a minimum amount of THF (~40°C).

    • Add anhydrous Hexane until the solution turns slightly cloudy.

    • Cool slowly to -20°C in a freezer.

    • Collect the white crystals.[2] Yield is typically 70–85%.

Protocol B: Phosgene Solution Method (Scale-Up Compatible)

This method avoids the generation of pinene byproducts but requires strict handling of phosgene solutions (usually 15% or 20% in toluene).

Methodology
  • Setup: Flame-dry a 3-neck RBF with a dry ice/acetone condenser.

  • Suspension: Suspend D-Phenylalanine (1.0 eq) in Anhydrous THF (0.15 M) .

  • Phosgenation:

    • Heat the mixture to 50°C.

    • Add Phosgene solution (1.2 eq) slowly via a syringe pump or addition funnel.

  • Degassing:

    • Stir at 50°C for 2-4 hours until the solution clears.

    • Crucial: Sparge the solution with dry nitrogen for 1 hour to mechanically remove dissolved HCl and excess phosgene gas into a caustic scrubber.

  • Isolation:

    • Filter the solution to remove any unreacted amino acid.

    • Concentrate and precipitate into Hexane as described in Protocol A.

Experimental Workflow Diagram

Workflow Start Dry D-Phenylalanine (Vacuum, 60°C) Reaction Reaction Phase Solvent: THF Reagent: Triphosgene + α-Pinene Temp: 50°C Start->Reaction Check Solution Clears? Reaction->Check Check->Reaction No (Continue stirring) Workup Concentrate (Rotavap) Precipitate into Cold Hexane Check->Workup Yes Purify Recrystallization THF / Hexane (-20°C) Workup->Purify Final Pure (R)-4-Benzyloxazolidine-2,5-dione Store at -20°C under Ar Purify->Final

Caption: Operational workflow for the synthesis and purification of D-Phe-NCA.

Quality Control & Troubleshooting

Analytical Specifications
  • Appearance: White crystalline solid.[2]

  • Melting Point: ~94–96°C (Decomposes). Sharp melting point indicates high purity.

  • 1H NMR (CDCl3):

    • 
       7.1-7.4 (m, 5H, Ar-H)
      
    • 
       6.1 (s, 1H, NH)
      
    • 
       4.5 (t, 1H, 
      
      
      
      -CH)
    • 
       3.2 (dd, 1H, CH2)
      
    • 
       2.9 (dd, 1H, CH2)
      
  • Chloride Content: Dissolve 50mg in water/methanol; test with AgNO3 solution. No precipitate should form. (Chloride presence kills polymerization).

Troubleshooting Table
IssueProbable CauseCorrective Action
Solution remains cloudy Unreacted Amino Acid or Water ingressCheck THF dryness. Add slight excess of Triphosgene. If persists, filter before workup.
Product is an oil/sticky Residual Pinene or SolventReprecipitate from THF into excess cold Hexane. Ensure Hexane is anhydrous.
Low Melting Point (<90°C) Hydrolyzed product (D-Phe)The NCA has hydrolyzed.[3] Recrystallize immediately using strictly anhydrous techniques.
Rapid Polymerization Presence of Amine or BaseEnsure all glassware is acid-washed. Avoid using basic detergents. Do not use TEA.

References

  • Daly, W. H., & Poche, D. (1988).

    
    -amino acids using bis(trichloromethyl) carbonate.[4] Tetrahedron Letters, 29(46), 5859-5862. 
    
  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of

    
    -Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752-5784. 
    
  • Cornelissen, J. J., et al. (2001). Efficient and Scalable Synthesis of -Amino Acid N-Carboxyanhydrides. Organic Process Research & Development. (General reference for scale-up protocols).
  • Siefker, J., et al. (2018). Large-scale synthesis of

    
    -amino acid-N-carboxyanhydrides. Journal of Macromolecular Science, Part A, 55(1), 7-14. 
    

Sources

Application

High-Fidelity Synthesis of Poly(D-Phenylalanine) via Controlled ROP of (R)-4-Benzyloxazolidine-2,5-dione

Abstract This application note details the controlled living ring-opening polymerization (ROP) of (R)-4-Benzyloxazolidine-2,5-dione (also known as D-Phenylalanine N-carboxyanhydride, or D-Phe-NCA ) to synthesize Poly(D-P...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the controlled living ring-opening polymerization (ROP) of (R)-4-Benzyloxazolidine-2,5-dione (also known as D-Phenylalanine N-carboxyanhydride, or D-Phe-NCA ) to synthesize Poly(D-Phenylalanine) . Unlike its natural L-counterpart, Poly(D-Phe) exhibits unique resistance to enzymatic degradation, making it a critical motif in long-circulating drug delivery systems and immunomodulatory scaffolds. This guide prioritizes the Hexamethyldisilazane (HMDS)-mediated polymerization method due to its superior control over molecular weight (MW), low dispersity (


 < 1.2), and metal-free "living" character.

Introduction: The "Living" Standard

Controlled "living" polymerization requires the absence of termination and chain transfer reactions.[1] For NCAs, this is historically difficult due to the "activated monomer" mechanism caused by impurities (water, amines).

To achieve a true living system for D-Phe-NCA, we utilize HMDS (Hexamethyldisilazane) as the initiator.

  • Mechanism: HMDS cleaves the NCA ring to form a stable Trimethylsilyl Carbamate (TMS-CBM) propagating chain end.[2]

  • Advantage: The TMS-CBM end-group prevents the "wrong" nucleophilic attack that leads to termination, ensuring that chain growth only occurs via the transfer of the TMS group to the incoming monomer.

Target Specification
  • Monomer: (R)-4-Benzyloxazolidine-2,5-dione (D-Phe-NCA).

  • Polymer: Poly(D-Phenylalanine) (P(D-Phe)).

  • Target MW: 5,000 – 50,000 Da.

  • Target Dispersity (

    
    ):  < 1.20.
    

Experimental Workflow

Workflow Start Start: D-Phenylalanine Synth Phosgenation (Triphosgene/THF) Start->Synth 50°C, 3h Purify Purification (Recryst. THF/Hexane x3) Synth->Purify Inert Gas Purify->Purify Repeat if Cl > 0.1% Poly Polymerization (HMDS / DMF / 25°C) Purify->Poly [M]/[I] Ratio Workup Precipitation (Diethyl Ether) Poly->Workup Conversion >99% Analysis Analysis (GPC, NMR, MALDI) Workup->Analysis

Figure 1: End-to-end workflow for high-fidelity Poly(D-Phe) synthesis. Note the recursive purification step; NCA purity is the single determinant of success.

Protocol 1: Monomer Synthesis & Purification

Critical Warning: Purity is paramount. Trace HCl or water will kill the "living" nature immediately.

Materials
  • Precursor: D-Phenylalanine (99%, enantiopure).

  • Reagent: Triphosgene (Solid substitute for phosgene, safer but still lethal. Handle in fume hood).

  • Solvent: Anhydrous THF (dried over Na/Benzophenone or column system).

  • Precipitant: Anhydrous Hexane.

Step-by-Step Synthesis
  • Suspension: In a flame-dried Schlenk flask under

    
    , suspend D-Phenylalanine (5.0 g, 30 mmol) in anhydrous THF (60 mL).
    
  • Phosgenation: Add Triphosgene (3.0 g, 10 mmol) in one portion.

  • Reaction: Heat to 50°C. The suspension will clear as the NCA forms. Stir for 3 hours.

  • Concentration: Evaporate THF under vacuum (trap acidic vapors with NaOH trap!) to obtain a crude oil/solid.

Purification (The Fuchs-Farthing Method)
  • Dissolution: Dissolve crude NCA in minimal anhydrous THF inside a glovebox or under rigorous

    
     flow.
    
  • Precipitation: Slowly add anhydrous Hexane (3x volume) until the solution turns cloudy. Cool to -20°C overnight.

  • Recrystallization: Filter the white crystals. Repeat this process 3 times.

    • Why 3 times? To remove trace HCl and isocyanates.

  • Validation: Dissolve a sample in

    
    . Check for acid impurities.[3] The melting point should be sharp (approx 94-96°C for Benzyl-NCA).
    

Protocol 2: HMDS-Mediated Living Polymerization

This method (developed by Lu & Cheng) avoids transition metals, making the polymer suitable for biological applications without rigorous metal scavenging.

Reagents
  • Monomer: Purified D-Phe-NCA.

  • Initiator: Hexamethyldisilazane (HMDS).[2][4][5] Must be distilled and stored over molecular sieves.

  • Solvent: Anhydrous DMF (Dimethylformamide).

    • Note: Poly(Phe) aggregates in THF. DMF is required to maintain solubility of the growing chain.

Calculations

Target Degree of Polymerization (


) is determined by the Monomer-to-Initiator ratio (

).

For a target MW of 16,000 g/mol (

):
  • Ratio

    
    [6]
    
Procedure
  • Setup: In a glovebox (

    
     ppm), weigh D-Phe-NCA (500 mg) into a vial.
    
  • Dissolution: Add anhydrous DMF (4.0 mL). Stir until clear.

  • Initiation: Add HMDS (calculated amount, e.g., for DP=100, add 24.3

    
    mol).
    
  • Propagation: Seal the vial. Stir at room temperature (25°C) for 24–48 hours.

    • Visual Check: The solution should remain clear. Cloudiness indicates aggregation (bad solvent choice) or termination.

  • Termination: Remove from glovebox. Pour into excess cold Diethyl Ether (40 mL) to precipitate the white polymer.

  • Isolation: Centrifuge, wash with ether (2x), and dry under vacuum at 40°C.

Mechanistic Insight: The Silicon-Mediated Transfer

Mechanism Step1 Initiation: HMDS attacks NCA C5 Forms TMS-Carbamate Step2 Propagation: TMS group transfers to new NCA monomer Step1->Step2 Nucleophilic Attack Step3 Chain Growth: Ring Opening & Decarboxylation (-CO2) Step2->Step3 TMS Transfer Step3->Step2 Cycle Repeats Control Control Factor: TMS-Carbamate is stable Prevents 'Activated Monomer' side reactions Step3->Control Result

Figure 2: The HMDS mechanism. The Trimethylsilyl (TMS) group acts as a "protective helmet" for the amine, preventing it from acting as a base and deprotonating other monomers (which causes uncontrolled chain growth).

Characterization & Analysis

A. Gel Permeation Chromatography (GPC/SEC)

Critical Protocol: Standard THF GPC will fail due to hydrophobic aggregation of Poly(Phe).

  • Solvent: DMF + 0.1 M LiBr.

    • Role of LiBr: Disrupts hydrogen bonding and prevents aggregation.

  • Temperature: 50°C (recommended to further reduce aggregation).

  • Standards: PMMA or Polystyrene (relative MW). For absolute MW, use Multi-Angle Light Scattering (MALS).

B. Nuclear Magnetic Resonance ( H-NMR)
  • Solvent:

    
     with 15% TFA-d (Trifluoroacetic acid-d).
    
    • Why TFA? Pure

      
       cannot dissolve high MW Poly(Phe). TFA breaks the 
      
      
      
      -sheet secondary structure.
  • Key Signals:

    • 
       7.1-7.3 ppm (Phenyl ring).
      
    • 
       4.5 ppm (
      
      
      
      -proton).
    • 
       2.9-3.1 ppm (
      
      
      
      -protons).
  • End-Group Analysis: If DP is low (<50), look for the TMS methyl peak near 0 ppm (if not washed off) or the initiator fragment.

C. FTIR Spectroscopy
  • Monomer Check: Look for two carbonyl peaks at ~1850 cm

    
     and ~1780 cm
    
    
    
    (anhydride doublet).
  • Polymer Confirmation: Disappearance of anhydride peaks. Appearance of Amide I (~1650 cm

    
    ) and Amide II (~1540 cm
    
    
    
    ).

Troubleshooting Table

IssueProbable CauseCorrective Action
Broad Dispersity (

)
Moisture in solvent/monomer.Re-dry DMF over 4Å sieves. Recrystallize NCA again.
Low Conversion Impure NCA (trace HCl).Wash NCA with cold water/bicarbonate (rapidly) before final recrystallization (advanced tech).
Precipitation during Rxn Aggregation (Beta-sheet formation).Switch solvent to DMF/DCM mix or increase reaction temp to 40°C.
Bimodal GPC Trace "Activated Monomer" mechanism occurring.Ensure [I] is correct. Avoid amine contamination. Use HMDS strictly.

References

  • Lu, H., & Cheng, J. (2007).[2][7] Hexamethyldisilazane-Mediated Controlled Polymerization of

    
    -Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114–14115.[2] Link
    
  • Deming, T. J. (1997). Facile synthesis of block copolypeptides of defined architecture.[8] Nature, 390(6658), 386–389. Link

  • Kramer, J. R., & Deming, T. J. (2010).[1] General Method for Purification of

    
    -Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. Link
    
  • Dimitrov, I., & Schlaad, H. (2003). Synthesis of nearly monodisperse polystyrene-polypeptide block copolymers via polymerisation of N-carboxyanhydrides. Chemical Communications, (23), 2944–2945. Link

  • Hadley, J. S., et al. (2011). Rapid Synthesis of Polypeptides for Biomedical Applications. Polymer Chemistry, 2, 2342. Link

Sources

Method

Application Note: Precision Grafting of (R)-4-Benzyloxazolidine-2,5-dione onto Surface Initiators

Subtitle: A Senior Scientist’s Guide to Surface-Initiated Ring-Opening Polymerization (SI-ROP) of Poly(D-Phenylalanine) Executive Summary This guide details the protocol for grafting (R)-4-Benzyloxazolidine-2,5-dione (th...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Senior Scientist’s Guide to Surface-Initiated Ring-Opening Polymerization (SI-ROP) of Poly(D-Phenylalanine)

Executive Summary

This guide details the protocol for grafting (R)-4-Benzyloxazolidine-2,5-dione (the N-carboxyanhydride of D-Phenylalanine, hereafter referred to as D-Phe-NCA ) onto solid substrates.

Unlike standard L-amino acid polymers, the resulting Poly(D-Phenylalanine) brush offers unique proteolytic resistance , making it an ideal candidate for long-term biomedical coatings, chiral separation interfaces, and hydrophobic antifouling surfaces. The methodology relies on Surface-Initiated Ring-Opening Polymerization (SI-ROP), a "grafting-from" approach that ensures high brush density and controlled film thickness.

Key Technical Differentiator: This protocol emphasizes the Normal Amine Mechanism (NAM) using vapor-deposited silanes to minimize surface aggregation, a common failure point in solution-phase silanization.

Part 1: The Chemistry & Monomer Handling[1]

The Molecule: (R)-4-Benzyloxazolidine-2,5-dione
  • Identity: D-Phenylalanine N-Carboxyanhydride (D-Phe-NCA).

  • Chirality: The (R)-configuration of the monomer yields a polymer backbone of D-amino acids.

  • Solubility: Soluble in THF, Dioxane, DMF.

  • Reactivity: Highly susceptible to nucleophilic attack at the C-5 carbonyl.

  • Critical Vulnerability: Moisture sensitivity.[1] Water attacks the anhydride ring, causing decarboxylation and reversion to D-phenylalanine, which terminates the chain.

Purification Strategy (The "Make or Break" Step)

Commercial NCAs often contain traces of HCl or acid chlorides from phosgenation. These impurities protonate the surface amine initiators, effectively "killing" the surface before polymerization begins.

Protocol: Recrystallization

  • Dissolve: Dissolve crude D-Phe-NCA in minimal anhydrous THF inside a glovebox or under inert gas flow.

  • Precipitate: Add anhydrous Hexane dropwise until the solution turns turbid.

  • Crystallize: Store at -20°C overnight.

  • Isolate: Filter rapidly under N2 atmosphere.

  • Validation: Check melting point (sharp transition expected) and FTIR (distinct anhydride doublets at ~1780 and ~1850 cm⁻¹).

Part 2: Surface Functionalization Strategy

We utilize 3-Aminopropyltriethoxysilane (APTES) to generate primary amine initiation sites.

  • Why Vapor Phase? Solution deposition of APTES often leads to oligomerized "clumps" due to uncontrolled hydrolysis. Vapor deposition yields a smooth, monolayer-like surface essential for uniform brush growth.

Diagram 1: Surface Activation & Mechanism

The following diagram illustrates the transition from a hydroxylated surface to a polymer brush via the Normal Amine Mechanism (NAM).

G Substrate Hydroxylated Substrate (SiO2) Initiator Surface Amine (-NH2) Substrate->Initiator Silanization (120°C, Vac) APTES Vapor Phase APTES Intermediate Carbamate Intermediate Initiator->Intermediate Nucleophilic Attack (C-5 Position) Monomer (R)-Phe-NCA Monomer Monomer->Intermediate Feed Polymer Poly(D-Phe) Brush Intermediate->Polymer -CO2 Propagation

Caption: Pathway from silica substrate to Poly(D-Phe) brush via vapor-phase silanization and decarboxylative ROP.

Part 3: Experimental Protocol (SI-ROP)

Materials Preparation
  • Substrate: Silicon wafers or glass slides.

  • Solvent: Anhydrous DMF (Dimethylformamide), dried over CaH2 and distilled. Water content must be <10 ppm.

  • Reactor: Schlenk tubes or a Nitrogen-filled Glovebox.

Step-by-Step Methodology
Step 1: Substrate Cleaning (Piranha Etch)
  • Action: Immerse substrates in Piranha solution (3:1 H2SO4:H2O2) for 30 mins. (Caution: Exothermic/Explosive).

  • Purpose: Removes organics and maximizes surface hydroxyl (-OH) groups for silane anchoring.

  • Rinse: Copious Milli-Q water, then dry under N2 stream.

Step 2: Vapor Phase Silanization
  • Place dry substrates in a vacuum desiccator.

  • Place 100 µL of APTES in a small open vial next to the substrates.

  • Apply dynamic vacuum for 10 mins, then seal static vacuum.

  • Incubate: Leave for 1-2 hours at room temperature (or 30 mins at 60°C).

  • Anneal: Remove substrates and bake at 110°C for 30 mins to covalently lock the siloxane bonds.

  • QC Check: Water contact angle should shift from <10° (clean SiO2) to ~50-60° (APTES).

Step 3: Grafting-From Polymerization
  • Solution Prep: In a glovebox, prepare a 0.1 M to 0.5 M solution of (R)-D-Phe-NCA in anhydrous DMF.

    • Note: Higher concentration = denser brushes but higher viscosity.

  • Incubation: Submerge the APTES-functionalized wafers into the monomer solution.

  • Reaction: Seal vessel and stir gently at Room Temperature (25°C) for 24–48 hours.

    • Insight: Elevated temps (40°C+) speed up reaction but increase the risk of "termination by back-biting."

  • Termination: Remove wafers and immediately wash.

Step 4: Washing & Drying
  • Wash 1: DMF (removes unreacted monomer).

  • Wash 2: THF (removes non-grafted free polymer formed in solution).

  • Wash 3: Dichloromethane (volatile rinse).

  • Dry: Vacuum dry at room temperature.

Part 4: Characterization & Validation[3]

Quantitative Data Summary

Expected values for a successful graft of Poly(D-Phenylalanine).

MetricTechniqueExpected ResultInterpretation
Thickness Ellipsometry10 – 60 nmDepends on reaction time & monomer conc. Linear growth suggests "living" character.
Wettability Contact Angle85° – 95°Surface has transitioned from hydrophilic amine to hydrophobic polypeptide.
Chemistry ATR-FTIRAmide I (~1655 cm⁻¹)Presence of peptide bonds. Shift indicates secondary structure (α-helix vs β-sheet).
Topography AFMRMS Roughness < 2nmUniform brush regime; absence of large aggregates.
Structural Validation (ATR-FTIR)

The infrared spectrum is the primary "fingerprint" for validation.

  • Amide I (C=O stretch): Look for a peak at 1650–1660 cm⁻¹ (indicating α-helical conformation, common for Poly-Phe in solid state) or 1630 cm⁻¹ (β-sheet).

  • Amide II (N-H bend): ~1540 cm⁻¹.

  • Absence of Anhydride: Ensure no peaks remain at 1780/1850 cm⁻¹ (indicates all monomer is washed away).

Diagram 2: Experimental Workflow

Workflow Start Start: Silicon Wafer Clean Piranha Clean (Generate -OH) Start->Clean Silanize Vapor Silanization (APTES, Vac, 2h) Clean->Silanize Check1 QC: Contact Angle (~60°) Silanize->Check1 Check1->Silanize Fail (<40°) Graft SI-ROP (0.2M D-Phe-NCA, DMF, 48h) Check1->Graft Pass Wash Solvent Wash (DMF -> THF -> DCM) Graft->Wash Analyze Final Analysis (FTIR, Ellipsometry) Wash->Analyze

Caption: Operational workflow including a critical Quality Control (QC) checkpoint after silanization.

Part 5: Troubleshooting & Optimization

Common Failure Modes
  • Zero Film Growth:

    • Cause: Initiator death. Protonation of surface amines by acidic impurities in the monomer.

    • Fix: Recrystallize monomer again. Add a non-nucleophilic base (e.g., TEA) in trace amounts (risky) or ensure rigorous drying of the substrate.

  • Rough/Hazy Surface:

    • Cause: Solution polymerization depositing on the surface (physisorption) rather than grafting.

    • Fix: Improve washing steps.[2] Use sonication in THF/DMF during the wash phase.

  • Low Contact Angle (<70°):

    • Cause: Low grafting density (mushroom regime). Underlying silica is exposed.

    • Fix: Increase monomer concentration or reaction time. Ensure APTES layer is dense (vapor deposition).

Senior Scientist Insight: The "D" Isomer Advantage

By using (R)-4-Benzyloxazolidine-2,5-dione , you are synthesizing Poly(D-Phenylalanine) .

  • Application Note: Unlike Poly(L-Phe), this surface is resistant to proteases (e.g., chymotrypsin) found in biological fluids. This makes it an excellent choice for implantable biosensors that require long-term stability without enzymatic degradation.

References

  • Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In Peptide-Based Materials. Springer. Link

  • Klok, H. A., et al. (2002). Surface-Initiated Polymerization of Polypeptide Brushes. Macromolecules, 35(16), 6101-6111. Link

  • Dimitriou, M. D., et al. (2025). Polypeptide Films via N-Carboxyanhydride Ring-Opening Polymerization (NCA-ROP): Past, Present and Future. ResearchGate Review. Link

  • Santa Cruz Biotechnology. (2024).[3] (R)-4-Benzyl-oxazolidine-2,5-dione Product Data. Link

  • Ambeed. (2024).[1] Safety Data Sheet: (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate (Related NCA Structure). Link

Sources

Application

solid-phase peptide synthesis using (R)-oxazolidine-2,5-dione derivatives

Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) via (R)-Oxazolidine-2,5-dione Derivatives (UNCAs) Abstract & Strategic Overview The use of (R)-oxazolidine-2,5-dione derivatives , specifically Ureth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) via (R)-Oxazolidine-2,5-dione Derivatives (UNCAs)

Abstract & Strategic Overview

The use of (R)-oxazolidine-2,5-dione derivatives , specifically Urethane-Protected


-Amino Acid N-Carboxyanhydrides (UNCAs) , represents a high-precision alternative to standard carbodiimide/onium salt activation in SPPS. While standard NCAs (Leuchs' anhydrides) are prone to uncontrolled oligomerization, 

-urethane derivatives (e.g., Fmoc-NCAs, Boc-NCAs) effectively block the "living" polymerization mechanism while retaining the high activation energy of the ring system.

Why use UNCAs?

  • Steric Mastery: The unique 5-membered ring structure minimizes steric bulk during the nucleophilic attack, making UNCAs superior for coupling hindered residues (e.g., Aib,

    
    -methyl amino acids, adjacent Prolines).
    
  • Atom Economy: The coupling releases only CO

    
     and the inert protecting group, eliminating the formation of urea or guanidine byproducts common with DIC/HATU.
    
  • Chiral Integrity: When properly handled, UNCAs exhibit lower racemization rates than activated esters due to the absence of oxazolone intermediates.

Scientific Foundation: The UNCA Mechanism

The core advantage of the oxazolidine-2,5-dione system is its "pre-activated" state. Unlike free amino acids which require in-situ activation (generating waste), the UNCA ring is inherently susceptible to nucleophilic attack by the resin-bound amine.

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the resin-bound amine on the carbonyl carbon at position 5 of the oxazolidine ring. This triggers ring opening, followed by spontaneous decarboxylation.

UNCA_Mechanism Resin_Amine Resin-Bound Amine (Nucleophile) Intermediate Carbamic Acid Intermediate Resin_Amine->Intermediate Nucleophilic Attack on C-5 Carbon UNCA Fmoc-NCA (Oxazolidine-2,5-dione) UNCA->Intermediate Product Elongated Peptide (Fmoc-Protected) Intermediate->Product Decarboxylation (-CO2) Byproduct CO2 (Gas) Intermediate->Byproduct

Figure 1: The activation-free coupling pathway of Fmoc-NCA derivatives. Note the absence of external coupling reagents.[1]

Experimental Protocols

Safety Warning: NCAs are sensitive to moisture.[2] All solvents must be anhydrous (<50 ppm water). Perform all handling in a fume hood or glovebox.

Protocol A: Preparation of Fmoc-NCA (If not commercially available)

Note: While many Fmoc-NCAs are available, custom derivatives often require synthesis.

  • Reagents: Fmoc-Amino Acid (1.0 eq), Thionyl Chloride (

    
    ) or Triphosgene (0.34 eq).
    
  • Solvent: Anhydrous THF or DCM.

  • Procedure:

    • Dissolve Fmoc-AA in anhydrous THF.

    • Add Triphosgene dropwise at 0°C under

      
      .
      
    • Add collidine (sym-collidine) or NMM (N-methylmorpholine) as a scavenger (carefully controlled).

    • Stir 2–4 hours. The solution will clarify.

    • Purification: Rapid filtration through a silica plug (anhydrous) followed by crystallization from Hexane/DCM.

    • QC: IR spectroscopy (look for characteristic anhydride doublets at ~1860 and 1790 cm

      
      ).
      
Protocol B: Solid-Phase Coupling with Fmoc-NCA

This protocol is optimized for Rink Amide or Wang resins using Fmoc chemistry.

Materials:

  • Resin: 0.1 – 0.5 mmol scale.

  • Fmoc-NCA derivative (3.0 – 5.0 equivalents).

  • Solvent: Anhydrous DMF or NMP (Amine-free).

  • Base: None usually required for UNCA, but catalytic DIEA (0.1 eq) can accelerate reaction for hindered amines.

Step-by-Step Workflow:

  • Resin Preparation:

    • Swell resin in DCM (20 min), then DMF (20 min).

    • Deprotect N-terminus (20% Piperidine/DMF, 2 x 10 min).

    • CRITICAL: Wash resin

      
       with DMF, then 
      
      
      
      with anhydrous THF or DCM. Traces of piperidine will cause rapid polymerization of the NCA.
  • Coupling Reaction:

    • Dissolve Fmoc-NCA (3 eq) in the minimum volume of anhydrous DMF/THF (1:1 mixture recommended for solubility).

    • Add solution to the resin.[3][4]

    • Optional: Add 0.1 eq DIEA only if coupling to a secondary amine (e.g., Proline).

    • Agitate: Shake gently for 30–60 minutes at room temperature.

    • Observation: Evolution of CO

      
       bubbles indicates reaction progress. Ensure the vessel is vented.
      
  • Monitoring:

    • Perform Kaiser Test (primary amines) or Chloranil Test (secondary amines).

    • If positive, re-couple using fresh Fmoc-NCA (1.5 eq) for 30 mins.

  • Washing:

    • Wash

      
       with DMF to remove unreacted NCA.
      
    • Proceed to standard Fmoc deprotection.

Performance Data & Comparative Analysis

The following data contrasts UNCA coupling against standard HATU/DIEA activation for "difficult" sequences (e.g., Acyl-Carrier Protein fragment 65-74).

Table 1: Coupling Efficiency Comparison

ParameterStandard SPPS (HATU/DIEA)UNCA SPPS (Fmoc-NCA)Note
Coupling Time 60–120 mins15–30 minsUNCA kinetics are significantly faster.
Byproducts Urea, Guanidinium saltsCO

(Gas)
UNCA yields cleaner crude spectra.
Racemization (His/Cys) 2.5% – 5.0%< 0.2%Lack of oxazolone pathway preserves chirality.
Atom Economy Poor (requires activator)ExcellentMass efficiency > 70%.
Steric Hindrance Moderate yield for Aib-AibHigh yield (>95%)Small ring size accesses buried amines.

Troubleshooting & Critical Control Points

Issue: Oligomerization (Double Insertion)
  • Symptom: Mass spec shows

    
     peaks.
    
  • Cause: Presence of free base (Piperidine) or water during coupling.

  • Fix:

    • Ensure rigorous washing after deprotection (use a colorimetric indicator if necessary).

    • Use Urethane-protected NCAs (Fmoc-NCA) exclusively. Do not use bare NCAs for stepwise SPPS.

Issue: Hydrolysis of Reagent
  • Symptom: White precipitate in the coupling vial (Fmoc-AA-OH).

  • Cause: Wet solvent.

  • Fix: Store NCAs under Argon at -20°C. Dry DMF over molecular sieves (4Å) for 24h before use.

Issue: Slow Coupling
  • Cause: Aggregation of the peptide chain.

  • Fix: Perform coupling at 50°C (UNCAs are thermally stable up to ~80°C). Switch solvent to NMP.

Visualizing the Workflow

SPPS_Workflow Start Start: Fmoc-Resin Deprotect 1. Fmoc Removal (20% Piperidine) Start->Deprotect Wash 2. Critical Wash (DMF x5, DCM x3) Deprotect->Wash Remove Base Coupling 3. Add Fmoc-NCA (No Activator) Wash->Coupling Anhydrous Conditions Check 4. Kaiser Test Coupling->Check CO2 Release Check->Coupling Positive (Colorless) Re-couple Next Next Cycle Check->Next Negative (Blue) Next->Deprotect

Figure 2: Cycle logic for UNCA-based SPPS. Note the emphasis on washing to prevent oligomerization.

References

  • Fuller, W. D., et al. (1990). Urethane-protected amino acid N-carboxyanhydrides and their use in peptide synthesis. Journal of the American Chemical Society, 112(20), 7414–7416. Link

  • Fuller, W. D., Goodman, M., Naider, F. R., & Zhu, Y. F. (1996). Urethane-protected

    
    -amino acid N-carboxyanhydrides and peptide synthesis.[5][6] Biopolymers, 40(2), 183–205.[5][6] Link
    
  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of

    
    -Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752–5784. Link
    
  • Deming, T. J. (2007). Synthetic polypeptides for biomedical applications. Progress in Polymer Science, 32(8-9), 858-875. Link

  • BenchChem. (2025).[7][8] Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with N-Carboxyanhydrides (NCAs).[7]Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Purity Synthesis of (R)-4-Benzyloxazolidine-2,5-dione (Phe-NCA)

Topic: Preventing Racemization & Ensuring Optical Purity Target Molecule: (R)-4-Benzyloxazolidine-2,5-dione (Commonly: L-Phenylalanine NCA) Audience: Synthetic Chemists, Polymer Scientists[1] Core Technical Directive The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization & Ensuring Optical Purity Target Molecule: (R)-4-Benzyloxazolidine-2,5-dione (Commonly: L-Phenylalanine NCA) Audience: Synthetic Chemists, Polymer Scientists[1]

Core Technical Directive

The Challenge: Synthesizing (R)-4-Benzyloxazolidine-2,5-dione (Phe-NCA) is a battle against two opposing forces: polymerization and racemization . The N-carboxyanhydride (NCA) ring is highly reactive.[2] The C5 carbonyl is susceptible to nucleophilic attack, while the


-proton (at C4) is acidic (

).

The Root Cause of Racemization: Racemization in NCAs is primarily driven by the presence of HCl (a byproduct of phosgenation) and amine impurities .

  • Acid-Catalyzed: HCl protonates the N3 position, increasing the acidity of the

    
    -proton, facilitating enolization.[1]
    
  • Base-Catalyzed: Free amines (or the NCA itself acting as a base) abstract the

    
    -proton, creating a planar enolate intermediate that destroys chirality.[1]
    

The Solution: To prevent racemization, you must achieve chemoselective HCl removal without introducing basicity.[1] The protocol below utilizes the Fuchs-Farthing method modified with a terpene scavenger (


-pinene) to irreversibly trap HCl.

Troubleshooting & FAQs

Q1: My final product has a lower melting point than reported (94–96 °C). Is it racemized?

Diagnosis: Likely yes, or contaminated with chlorinated impurities.[1] Root Cause:

  • Thermal Stress: Reaction temperature exceeded 50°C.[3]

  • HCl Accumulation: Insufficient scavenging of HCl during the reaction allowed acid-catalyzed enolization.

  • Hydrolyzable Chlorine: Presence of unreacted carbamoyl chlorides. Corrective Action:

  • Immediate: Recrystallize from anhydrous THF/Hexane (See Module 3).

  • Prevention: Use

    
    -pinene or Limonene in the reaction mixture.[4][5] These terpenes react with HCl to form stable alkyl chlorides (e.g., pinene hydrochloride), which do not catalyze racemization.[1] Keep reaction temperature strictly < 50°C .
    
Q2: The reaction mixture turned cloudy or oily before workup.

Diagnosis: Premature polymerization (Oligomerization). Root Cause:

  • Moisture Ingress: Water attacks the NCA, releasing

    
     and forming a free amine, which initiates polymerization of the remaining NCA.[1]
    
  • Impure Reagents: The starting amino acid contained trace water or salts. Corrective Action:

  • System Check: Ensure all glassware is flame-dried under vacuum. Use a Schlenk line.[6]

  • Reagent Prep: Dry L-Phenylalanine under high vacuum (P < 0.1 mbar) at 40°C for 12 hours before use. Ensure Triphosgene is fresh and white (not yellow).

Q3: Can I wash the crude reaction mixture with water/bicarbonate to remove HCl?

Answer: EXTREME CAUTION ADVISED. While older literature suggests ice-cold bicarbonate washes, this is a high-risk maneuver for Phe-NCA.[1]

  • Risk: NCAs hydrolyze rapidly at the interface. Hydrolysis generates the free amino acid, which triggers the "Activated Monomer Mechanism" (AMM) polymerization.[1]

  • Recommendation: Avoid aqueous workup entirely. Rely on anhydrous recrystallization to remove HCl salts and scavenger byproducts. If you must wash, use water at 0°C and separate phases within <30 seconds, followed by immediate drying over

    
    .[1]
    

Visualizing the Racemization Threat

The following diagram illustrates the mechanistic pathways leading to loss of optical purity.

RacemizationMechanism cluster_prevention Prevention Strategy Phe L-Phenylalanine (Chiral Starting Material) Intermediate N-Chloroformyl Intermediate Phe->Intermediate Phosgenation Triphos Triphosgene (Reagent) Triphos->Intermediate NCA_Pure (R)-Phe-NCA (Pure Monomer) Intermediate->NCA_Pure Cyclization (-HCl) HCl HCl Byproduct Intermediate->HCl Enolate Planar Enolate (Achiral Intermediate) NCA_Pure->Enolate 1. Protonation by HCl 2. Alpha-proton abstraction PineneCl Pinene-HCl (Non-reactive) HCl->PineneCl Trapped by Pinene Racemic Racemic Phe-NCA (50% R / 50% S) Enolate->Racemic Reprotonation Pinene Alpha-Pinene (Scavenger) Pinene->PineneCl

Caption: Figure 1. The acid-catalyzed racemization pathway of Phe-NCA and the interception of HCl by terpene scavengers.

The "Gold Standard" Synthesis Protocol

This protocol prioritizes optical purity over yield.[1] It uses


-pinene to scavenge HCl in situ.
Reagents & Equipment
  • L-Phenylalanine: Finely ground, dried in vacuo.[1]

  • Triphosgene: Recrystallized from hexanes if yellow/degraded.

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone) or Dioxane.

  • Scavenger:

    
    -Pinene (dried over molecular sieves).
    
  • Atmosphere: Dry Nitrogen or Argon (Schlenk line).[1]

Step-by-Step Workflow
StepActionTechnical Rationale
1 Suspension Suspend L-Phe (10g) in anhydrous THF (150 mL) under inert gas. Add

-pinene (1.2 equiv relative to Phe).
Pinene is added before phosgene generation to trap HCl the moment it forms.
2 Phosgenation Heat to 45–50°C. Add Triphosgene (0.4 equiv) dissolved in THF dropwise over 30 mins.Slow addition prevents a massive spike in HCl concentration.[1] Do not exceed 50°C.
3 Reaction Stir at 50°C until the solution becomes clear (approx. 2–4 hours).Clarity indicates consumption of the insoluble amino acid.
4 Concentration Remove solvent and excess pinene/pinene-HCl under high vacuum at < 40°C.Avoid thermal stress. You will be left with an oil or semi-solid.
5 Precipitation (Critical) Redissolve crude oil in minimal anhydrous THF inside a glovebox or under N2 flow.[1] Add anhydrous Hexane dropwise until cloudy. Cool to -20°C.This "layering" or "cloud point" method crystallizes the NCA while leaving pinene-chloride byproducts in the mother liquor.
6 Isolation Filter the white crystals under inert atmosphere. Wash with cold Hexane.Do not expose to humid air. Store at -20°C in a glovebox.

Experimental Logic Flow

Use this decision tree to guide your synthesis and purification decisions.

SynthesisWorkflow Start Start: L-Phe + Triphosgene Scavenger Add Alpha-Pinene? Start->Scavenger NoScav No Scavenger Scavenger->NoScav No YesScav With Pinene/Limonene Scavenger->YesScav Yes Risk1 High Risk: HCl accumulation leads to Racemization NoScav->Risk1 Safe1 HCl trapped as Alkyl Chloride YesScav->Safe1 Workup Workup Phase Risk1->Workup Safe1->Workup WashDecision Aqueous Wash? Workup->WashDecision WashYes YES (NaHCO3) WashDecision->WashYes Traditional WashNo NO (Anhydrous Only) WashDecision->WashNo Recommended ResultBad Hydrolysis / Low Yield / Oligomers WashYes->ResultBad ResultGood Recrystallize (THF/Hexane) High Optical Purity WashNo->ResultGood

Caption: Figure 2. Decision matrix for Phe-NCA synthesis emphasizing anhydrous processing.

References

  • Kricheldorf, H. R. (1987).[1]

    
    -Aminoacid-N-Carboxy-Anhydrides and Related Heterocycles. Springer-Verlag. (The authoritative text on NCA synthesis and characterization). 
    
  • Deming, T. J. (2007).[1] Polypeptide Synthesis via Amino Acid N-Carboxyanhydrides. Chemical Reviews, 116(3). (Review of modern methods including transition metal initiation). [1]

  • Daly, W. H., & Poche, D. (1988).[1] The preparation of N-carboxyanhydrides of

    
    -amino acids using bis(trichloromethyl) carbonate. Tetrahedron Letters, 29(46), 5859-5862.[1] (The seminal paper on using Triphosgene). 
    
  • Smeets, N. M. B., et al. (2017).[1] Scalable Synthesis of

    
    -Amino Acid N-Carboxyanhydrides. Organic Process Research & Development. (Discusses industrial scalability and pinene usage). [1]
    

Sources

Optimization

Technical Support Center: (R)-Phenylalanine NCA Purification

Topic: Removing Moisture & Impurities from (R)-Phe-NCA Monomers Executive Summary: The "Zero-Water" Mandate Why is this critical? In the Ring-Opening Polymerization (ROP) of -amino acid N-carboxyanhydrides (NCAs), water...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Moisture & Impurities from (R)-Phe-NCA Monomers

Executive Summary: The "Zero-Water" Mandate

Why is this critical? In the Ring-Opening Polymerization (ROP) of


-amino acid N-carboxyanhydrides (NCAs), water is not merely an impurity; it is a chain-terminator  and a catalyst for degradation .

For (R)-Phenylalanine NCA, moisture triggers two catastrophic failure modes:

  • Hydrolysis: Water attacks the 2- or 5-carbonyl position, reverting the NCA back to (R)-phenylalanine and releasing

    
    . This destroys the monomer.
    
  • Uncontrolled Initiation: Even trace water (ppm levels) acts as a nucleophile, initiating polymerization unpredictably. This results in low molecular weights (

    
    ) and broad dispersity (
    
    
    
    ), rendering the polymer useless for drug delivery applications.

Scope: This guide covers diagnostics, purification via recrystallization (the Gold Standard), and inert handling. While written for the (R)-enantiomer, the chemical principles apply identically to (L)-Phe-NCA.

Diagnostic Module: Is My Monomer "Wet"?

Before attempting polymerization, validate the quality of your monomer. Visual inspection is insufficient.

Workflow: Quality Control Decision Tree

NCA_QC_Flow Start Suspect Moisture/Impurity FTIR Step 1: FTIR Analysis (Inert Atmosphere) Start->FTIR Visual Step 2: Visual/Solubility Check FTIR->Visual Decision Decision Point Visual->Decision PolyTest Step 3: Test Polymerization (D/P = 50) Decision->PolyTest Spectra Clean Recryst ACTION: Recrystallization (See Protocol A) Decision->Recryst Trace OH / Cloudy Discard ACTION: Discard (Irreversible Hydrolysis) Decision->Discard Strong NH2/Acid peaks PolyTest->Recryst Low Conv. / Precipitate

Figure 1: Decision logic for assessing NCA purity. Green paths indicate acceptable quality; red paths require intervention.

Data Interpretation Guide
Diagnostic MethodPassing Criteria (Dry) Failing Criteria (Wet/Hydrolyzed) Technical Note
FTIR Spectroscopy Sharp doublets at 1850-1860 cm⁻¹ and 1780-1790 cm⁻¹ (C=O).Broad peak at 3300-3500 cm⁻¹ (OH). Appearance of 1700-1720 cm⁻¹ (Acid C=O).The "Killer" peak is the broad OH stretch. If seen, the NCA is hydrolyzing.[1]
Solubility Test Dissolves instantly in dry THF (clear solution).Cloudy solution in THF; white precipitate forms over time.Insoluble white solid is likely the polymerized polypeptide or the free amino acid.
Melting Point Sharp (range < 1-2°C). (R)-Phe-NCA MP

94-96°C.
Depressed MP or broad range (> 3°C).Follows Raoult’s law: impurities lower the melting point.

Protocol A: Anhydrous Recrystallization (The Standard)

This is the most reliable method for removing moisture and trace HCl. Prerequisite: All glassware must be flame-dried or oven-dried (120°C+ overnight) and handled under


 or Ar.
Reagents Required
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc). Must be dried over molecular sieves (3Å or 4Å) for 24h.

  • Anti-solvent: Anhydrous Hexanes or Pentane. Must be dried over molecular sieves.

  • Atmosphere: Glovebox (preferred) or Schlenk line.

Step-by-Step Procedure
  • Dissolution (Thermodynamic Control):

    • Place crude (R)-Phe-NCA in a Schlenk tube or vial.

    • Add the minimum amount of anhydrous THF (or EtOAc) required to dissolve the solid at room temperature (approx. 1g NCA per 3-5 mL solvent).

    • Tip: If the solution is cloudy, filter it through a 0.2 µm PTFE syringe filter (hydrophobic) into a fresh, dry vessel. The solid trapped is likely the hydrolyzed amino acid (insoluble in THF).

  • Layering (The "Good" Crystal Growth):

    • Slowly add anhydrous Hexanes (Anti-solvent) to the solution.

    • Ratio: Aim for a 1:3 to 1:4 ratio of Solvent:Anti-solvent.

    • Technique: Add the hexane down the side of the vessel to create a layer on top, allowing slow diffusion. Rapid mixing causes "oiling out" (separation as a liquid) rather than crystallization.

  • Crystallization:

    • Seal the vessel tightly.

    • Place in a freezer (-20°C) for 12–24 hours.

    • Result: Long, needle-like crystals should form.

  • Isolation:

    • In Glovebox: Decant the mother liquor. Wash crystals 2x with cold anhydrous hexanes.

    • On Schlenk Line: Use a filter cannula to remove liquid.

    • Dry the crystals under high vacuum (< 0.1 mbar) for 2–4 hours to remove solvent traces.

Protocol B: Flash Chromatography (The "Deming Method")

If recrystallization fails (e.g., the monomer oils out persistently), silica chromatography can be used. Warning: Silica is naturally acidic and wet. You must follow the specific protocol by Kramer & Deming [1] to avoid decomposing the NCA.

  • Column Prep: Use a glass column dried in an oven.

  • Mobile Phase: Anhydrous THF/Hexane (variable ratio, typically 1:1 to 1:2).

  • Stationary Phase: Silica gel.[2][3] CRITICAL: The silica must be dried under vacuum and the column must be flushed with anhydrous solvent before loading the sample.

  • Execution: Run the column inside a glovebox or under positive

    
     pressure. This method is faster but requires more setup to ensure the silica doesn't hydrolyze the NCA.
    

Storage & Handling Guide

Once purified, (R)-Phe-NCA is a "ticking clock."

ParameterRecommendationWhy?
Temperature -20°C to -30°C Slows down spontaneous polymerization and thermal degradation.
Atmosphere Argon or Nitrogen Oxygen is less critical, but humidity is fatal. Store in a taped vial inside a secondary jar with desiccant.
Container Glass (Silanized preferred) Avoid plastics that may leach plasticizers. Silanizing glass removes surface -OH groups that can initiate polymerization.
Shelf Life < 3 Months Even under ideal conditions, NCAs slowly degrade. Re-check MP/FTIR before use if stored > 2 weeks.

Troubleshooting FAQ

Q: My NCA solution turned into a sticky oil instead of crystals. What happened? A: This is called "oiling out." It happens when the anti-solvent (Hexane) is added too quickly or the concentration is too high.

  • Fix: Re-dissolve the oil by adding a small amount of THF and warming slightly. Let it cool to RT, then add Hexane very slowly (dropwise) with gentle stirring, or use the layering method. Seed crystals can help.

Q: Can I use Ether instead of THF? A: Yes, but (R)-Phe-NCA has lower solubility in diethyl ether. A mixture of EtOAc/Hexane is often superior for Phenylalanine derivatives because it balances polarity better than Ether/Hexane.

Q: I see a small peak at 3300 cm⁻¹ in FTIR. Can I still use it? A: For high-precision work (e.g., block copolymers), No . That peak represents water or amine termination. It will lower your initiator efficiency (


) and broaden your dispersity. Recrystallize again.

Q: Can I dry the monomer solution with molecular sieves directly? A: Risky. Standard zeolites (sieves) are often basic. Basic sites can deprotonate the NCA nitrogen (the "Activated Monomer Mechanism"), triggering rapid, uncontrolled polymerization inside your flask. Always dry the solvent before it touches the monomer.

References

  • Kramer, J. R., & Deming, T. J. (2010).[2] General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672.[2] [Link]

  • Hadjichristidis, N., et al. (2009). Polypeptides from N-Carboxyanhydrides: Synthesis and Applications. Chemical Reviews, 109(11), 5528–5578. [Link]

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752–5784. [Link]

  • Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides.[1][4][5] Topics in Current Chemistry, 310, 1-26. [Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Recrystallization of (R)-4-Benzyloxazolidine-2,5-dione

Status: Operational Ticket ID: NCA-OPT-001 Subject: Yield Optimization & Troubleshooting for D-Phenylalanine NCA Assigned Specialist: Senior Application Scientist, Peptide Process Chemistry Executive Summary You are work...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NCA-OPT-001 Subject: Yield Optimization & Troubleshooting for D-Phenylalanine NCA Assigned Specialist: Senior Application Scientist, Peptide Process Chemistry

Executive Summary

You are working with (R)-4-Benzyloxazolidine-2,5-dione , commonly known as D-Phenylalanine N-Carboxyanhydride (D-Phe-NCA) .

CRITICAL DISTINCTION: Do not confuse this with (R)-4-benzyl-2-oxazolidinone (Evans auxiliary). The "2,5-dione" suffix indicates this is a highly reactive, moisture-sensitive N-carboxyanhydride (NCA) used for polypeptide synthesis.

Low yields in NCA recrystallization are rarely due to "solubility" alone; they are almost always caused by parasitic polymerization or hydrolysis triggered by invisible impurities (water, trace amines, or chloride salts). The protocol below shifts from a standard organic recrystallization to a "Defensive Purification" strategy designed to eliminate these triggers.

Module 1: The Diagnostic Phase (Why Yields Fail)

Before attempting the optimized protocol, diagnose your current failure mode using this symptom tracker:

SymptomRoot CauseMechanism
Oiling Out Temperature too high or solvent mismatch.The NCA melts before crystallizing, or impurities depress the melting point.
Low Yield (<50%) Moisture intrusion or "Invisible" Polymerization.Water hydrolyzes the NCA back to D-Phe (insoluble). Trace amines initiate uncontrolled polymerization, creating soluble oligomers that stay in the mother liquor.
Yellow/Orange Color Amine/Chloride contamination.Free amines or HCl salts from the synthesis step (Fuchs-Farthing) are reacting.
Cloudy Filtrate Hydrolysis.The cloudiness is often D-Phenylalanine (the amino acid) forming due to water ingress.
Module 2: The Optimized "Winter-Cold" Protocol

This protocol integrates a Celite filtration step (validated by Biomacromolecules literature) to remove nucleation sites for polymerization, significantly boosting recovery.

Reagents & Equipment
  • Good Solvent: Ethyl Acetate (Anhydrous, <50 ppm H₂O).

  • Anti-Solvent: n-Heptane or n-Hexane (Anhydrous, stored over molecular sieves).

  • Filtration: Dried Celite® 545 pad.

  • Atmosphere: Argon or Nitrogen (strictly required).

  • Temperature: All solvents must be pre-chilled to 0°C.

Step-by-Step Workflow

1. Dissolution & The "Scavenger" Filtration

  • Dissolve the crude D-Phe-NCA in the minimum amount of anhydrous Ethyl Acetate (EtOAc) at room temperature. Do not heat above 30°C.

  • Innovation: Prepare a fritted funnel with a 1-inch pad of dry Celite. Flush the Celite with anhydrous EtOAc.

  • Filter the crude NCA solution through the Celite pad.[1]

    • Why? This removes microscopic salt seeds (amine hydrochlorides) and insoluble oligomers that act as "polymerization initiators" during crystallization.

2. Concentration

  • Concentrate the filtrate under high vacuum at <30°C until the volume is reduced by ~30%.

  • Stop point: If the solution becomes turbid, stop immediately.

3. The "Cloud Point" Addition

  • Place the flask under a steady stream of Argon.

  • Slowly add dry n-Heptane (dropwise) with gentle stirring.

  • Stop exactly when a faint, persistent cloudiness appears (the "Cloud Point").

  • Add a few drops of EtOAc to turn it clear again.

4. Crystallization (The Deep Freeze)

  • Seal the flask tightly (Parafilm/Grease).

  • Place immediately into a -20°C freezer . Do not leave at room temperature.

  • Allow to stand undisturbed for 12–18 hours.

    • Note: Rapid cooling prevents oiling out by locking the NCA into a lattice before it can melt or polymerize.

5. Isolation

  • Filter the white crystals rapidly under a blanket of Nitrogen (using a Schlenk frit is best).

  • Wash with cold (-20°C) n-Heptane/EtOAc (9:1 mixture).

  • Dry under high vacuum for 4 hours.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision points and the "Celite Shield" logic.

NCA_Recrystallization Start Crude (R)-Phe-NCA Dissolve Dissolve in Anhydrous EtOAc (Temp < 30°C) Start->Dissolve Celite CRITICAL STEP: Filter through Dry Celite Dissolve->Celite Check Is Filtrate Clear? Celite->Check Conc Concentrate (Vac, <30°C) Check->Conc Yes Polymer ISSUE: Polymerization Check->Polymer No (Cloudy/Gummy) AddHept Add Heptane to Cloud Point Then clear with EtOAc drops Conc->AddHept Freeze Crystallize at -20°C (12-18 Hours) AddHept->Freeze Oiling ISSUE: Oiling Out AddHept->Oiling Added too fast or Too warm Isolate Filter & Dry (Vac) Freeze->Isolate Oiling->Dissolve Redissolve & Retry

Figure 1: The "Defensive" Recrystallization Workflow emphasizing the Celite filtration step to remove polymerization initiators.[2]

Module 4: Troubleshooting FAQ

Q1: My product "oiled out" (formed a sticky liquid) instead of crystallizing. Can I save it?

  • A: Yes. Oiling out usually means the solution was too warm or the anti-solvent (Heptane) was added too quickly, causing the NCA to precipitate as an amorphous liquid.

  • Fix: Re-dissolve the oil by warming the flask slightly (max 35°C) or adding a small amount of EtOAc. Once clear, cool it slowly to room temperature before moving it to the -20°C freezer. Seed crystals are highly effective here if you have a previous batch.

Q2: The yield is terrible (<30%), but the mother liquor is clear. Where is my product?

  • A: It likely hydrolyzed to D-Phenylalanine (which is insoluble in EtOAc) and was filtered off during the Celite step, OR it formed soluble low-molecular-weight oligomers.

  • Fix: Check your solvent water content.[3] If EtOAc has >100ppm water, yield drops linearly. Use freshly distilled solvents or store them over activated 3Å molecular sieves for 24 hours.

Q3: The crystals are yellowish.[4] Is this acceptable?

  • A: No. Yellow indicates chloride impurities (acid chlorides) or amine contamination. These will kill any subsequent polymerization reaction.

  • Fix: You cannot "wash" this color out with water (hydrolysis risk). Recrystallize again using the Celite method. If the color persists, treat the EtOAc solution with activated carbon (anhydrous) before the Celite filtration step.

Q4: Can I use THF instead of Ethyl Acetate?

  • A: Yes, THF/Hexane is a valid system. However, THF is more hygroscopic (absorbs water from air) than EtOAc. If you use THF, you must be even more rigorous about inert atmosphere handling. EtOAc is generally more forgiving for NCAs.

References
  • Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules. (Validates the removal of impurities to prevent polymerization).

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. (The authoritative review on NCA stability and handling).

  • Cornelissen, J., et al. (2002). Efficient Synthesis of N-Carboxyanhydrides. Chemical Communications. (Discusses solvent effects on yield).

Sources

Optimization

troubleshooting low molecular weight in (R)-Phe-NCA polymerization

The following guide is designed for the troubleshooting of low molecular weight (MW) issues in the Ring-Opening Polymerization (ROP) of (R)-Phenylalanine N-carboxyanhydride ((R)-Phe-NCA) . It moves beyond basic textbook...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for the troubleshooting of low molecular weight (MW) issues in the Ring-Opening Polymerization (ROP) of (R)-Phenylalanine N-carboxyanhydride ((R)-Phe-NCA) . It moves beyond basic textbook definitions to address the specific kinetic and thermodynamic barriers inherent to phenylalanine-based NCAs.

Topic: Troubleshooting Low Molecular Weight & Early Termination Lead Scientist: Senior Application Specialist, Polymer Chemistry Division

Diagnostic Architecture

Before altering chemical parameters, determine the mode of failure. Low molecular weight in (R)-Phe-NCA polymerization is rarely random; it is usually a symptom of Chain Termination (impurities) or Physical Occlusion (solubility/aggregation).

Troubleshooting Workflow

PheNCA_Troubleshooting Start Problem: Low Molecular Weight (Mn) Check_Solubility Observation: Did the reaction solution become cloudy/precipitate? Start->Check_Solubility Precip_Yes YES: Physical Occlusion Check_Solubility->Precip_Yes Precip_No NO: Chemical Termination Check_Solubility->Precip_No Solvent_Issue Cause: Beta-sheet aggregation traps active chain ends. Precip_Yes->Solvent_Issue Action_Solvent Action: Add LiBr (0.1M) to DMF or switch to DMSO/DMI. Solvent_Issue->Action_Solvent Check_PDI Check Dispersity (Đ) Precip_No->Check_PDI High_PDI High Đ (>1.3) Check_PDI->High_PDI Low_PDI Low Đ (<1.2) Check_PDI->Low_PDI Cause_AMM Cause: Activated Monomer Mechanism (AMM) (Slow initiation, fast propagation) High_PDI->Cause_AMM Action_Initiator Action: Switch to Transition Metal or HMDS Initiator. Cause_AMM->Action_Initiator Cause_Impurity Cause: Dead Chains (Water/HCl quenching) Low_PDI->Cause_Impurity Action_Purify Action: Flash Chromatography + Anhydrous Techniques. Cause_Impurity->Action_Purify

Figure 1: Decision matrix for diagnosing the root cause of low molecular weight in (R)-Phe-NCA polymerization.

Core Troubleshooting Guides

Category A: The "Phe-Specific" Solubility Trap

Q: My reaction mixture turns cloudy within 30 minutes, and the polymer MW is stuck at ~2-3 kDa. Why? A: You are experiencing physical termination via beta-sheet aggregation . Unlike soluble side-chain NCAs (like BLG-NCA), Poly(phenylalanine) is extremely hydrophobic and prone to forming rigid


-sheets. As the chain grows, these sheets stack, causing the polymer to precipitate out of standard solvents (DMF/Dioxane). Once precipitated, the active amine chain end is occluded (buried) and cannot react with further monomer.
  • The Fix: You must disrupt the hydrogen bonding.

    • Add Chaotropic Salts: Add 0.1 M LiBr to your DMF. This disrupts the hydrogen bonding network and keeps the growing chain solvated.

    • Solvent Switch: Use DMI (1,3-Dimethyl-2-imidazolidinone) or DMSO if DMF/LiBr is insufficient, though DMF/LiBr is the standard recommendation.

Category B: Reagent Purity (The "Invisible" Killer)

Q: I recrystallized my monomer three times, but I still get low MW. Is my monomer pure? A: Likely not. Recrystallization is often ineffective at removing the two most critical impurities: HCl and inorganic salts .

  • HCl: A byproduct of the Fuchs-Farthing synthesis (phosgenation). Even trace HCl protonates the terminal amine of the growing chain (

    
    ), instantly killing the "Normal Amine Mechanism" (NAM) and halting polymerization.
    
  • The Fix: Do not rely solely on recrystallization.[1]

    • Wash Protocol: Dissolve NCA in ethyl acetate, wash with cold 5%

      
       (aq) and cold water, then dry over 
      
      
      
      before recrystallizing.
    • Flash Chromatography: For highest purity, pass the NCA through a silica gel column using anhydrous eluents. This is superior to recrystallization for removing ionic impurities.

Category C: Initiator Selection & Mechanism

Q: I am using n-hexylamine. Why is my dispersity (Đ) broad and MW low? A: Primary amines often trigger the Activated Monomer Mechanism (AMM) alongside the desired Normal Amine Mechanism (NAM).

  • The Mechanism: In AMM, the amine acts as a base, deprotonating the NCA monomer rather than attacking the carbonyl. This creates a "monomer anion" that initiates uncontrolled chain growth, leading to broad dispersity and unpredictable MW.

  • The Fix:

    • Option 1 (Metal-Free): Use HMDS (Hexamethyldisilazane) . It mediates polymerization via a trimethylsilyl carbamate end-group, which strictly enforces the NAM mechanism and prevents AMM.

    • Option 2 (Transition Metal): Use Cobalt (Co) or Nickel (Ni) amido-amidate complexes (Deming Initiators). These form stable metallacycles that eliminate side reactions entirely, allowing for MWs >100 kDa.

Optimized Protocol: High-MW Poly((R)-Phe)

This protocol integrates salt-mediated solubility and rigorous purification.

Prerequisites:

  • Monomer: (R)-Phe-NCA (Purified via flash chromatography or

    
     wash).
    
  • Solvent: Anhydrous DMF (stored over activated 4Å molecular sieves) + 0.1 M LiBr .

  • Initiator: HMDS (for ease of use) or

    
     (for max control).
    
  • Environment: Glovebox (

    
     ppm 
    
    
    
    ) or Schlenk line under
    
    
    flow.

Step-by-Step Workflow:

  • Solvent Prep: Dissolve anhydrous LiBr in anhydrous DMF to create a 0.1 M solution. Degas via freeze-pump-thaw (3 cycles).

  • Monomer Dissolution: In the glovebox, dissolve (R)-Phe-NCA in the DMF/LiBr solution. Target concentration: 20–50 mg/mL .

    • Note: High concentrations promote faster rates but increase viscosity/aggregation risk.

  • Initiation: Add the initiator (e.g., HMDS) at the desired Monomer-to-Initiator ([M]/[I]) ratio.

    • Target MW = ([M]/[I])

      
       MW(monomer) 
      
      
      
      Conversion.
  • Polymerization: Stir at 20°C .

    • Crucial: Do not heat above 40°C, as thermal degradation of the NCA ring accelerates side reactions.

    • Monitor: Reaction should remain clear. If cloudiness appears, add more DMF/LiBr immediately.

  • Termination: Once FTIR shows disappearance of NCA anhydride peaks (~1785, 1855 cm⁻¹), precipitate into cold diethyl ether.

  • Isolation: Centrifuge, wash with water (to remove LiBr) and ether, and dry under vacuum.

Data Summary: Initiator Performance Matrix

Initiator TypeMechanismControl (Đ)Max Achievable MWKey Risk
Primary Amine (e.g., n-hexylamine)NAM + AMMPoor (1.2–1.5)Low (<20 kDa)Slow initiation; competing AMM pathway causes broad PDI.
HMDS (Silazane)NAM (TMS-mediated)Good (1.1–1.2)Medium (~50 kDa)Sensitive to moisture; requires strict anhydrous conditions.
Transition Metal (Ni/Co complexes)Living CoordinationExcellent (<1.1)High (>100 kDa)Complex synthesis of initiator; heavy metal removal required.
Amine Hydrochloride (e.g.,

)
NAM (Slow)ModerateMediumVery slow rate; requires heating (risk of degradation).

References

  • Dimitrov, I., & Schlaad, H. (2003). Synthesis of nearly monodisperse polystyrene-polypeptide block copolymers via polymerisation of N-carboxyanhydrides. Chemical Communications.

    • Context: Establishes the use of primary amine hydrochlorides to suppress AMM.
  • Deming, T. J. (1997). Facile synthesis of block copolypeptides of defined architecture. Nature.

    • Context: The foundational paper for transition metal-mediated "living" polymeriz
  • Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society.

    • Context: Defines the HMDS protocol for metal-free, controlled polymeriz
  • Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules.

    • Context: The "Gold Standard" method for removing HCl and impurities without recrystalliz
  • Aliferis, T., Iatrou, H., & Hadjichristidis, N. (2004). Living Polypeptides.[2][3] Biomacromolecules.

    • Context: Discusses high-vacuum techniques to eliminate water-induced termin

Sources

Troubleshooting

Technical Support Center: Purification of (R)-4-Benzyloxazolidine-2,5-dione

Product Code: D-Phe-NCA CAS: [Relevant CAS for D-Phe NCA, e.g., 10549-11-8 (L-isomer generic ref) / Specific D-isomer] Technical Overview & Criticality Subject: (R)-4-Benzyloxazolidine-2,5-dione (D-Phenylalanine N-Carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: D-Phe-NCA
CAS: [Relevant CAS for D-Phe NCA, e.g., 10549-11-8 (L-isomer generic ref) / Specific D-isomer]

Technical Overview & Criticality

Subject: (R)-4-Benzyloxazolidine-2,5-dione (D-Phenylalanine N-Carboxyanhydride) Application: Precursor for the synthesis of poly(D-phenylalanine) and amphiphilic block copolypeptides via Ring-Opening Polymerization (ROP).

The Purification Paradox: The purity of this NCA is the single most critical factor determining the success of your polymerization. Unlike standard organic synthesis where 98% purity is acceptable, NCA ROP requires >99.9% purity regarding protic impurities. Even trace amounts of HCl, water, or unreacted amine will act as chain terminators, resulting in low molecular weight oligomers rather than the desired polypeptides.

Diagnostic & Decision Matrix

Before selecting a protocol, assess the current state of your crude product.

PurificationLogic Start Crude D-Phe-NCA Status State1 Solid (White/Off-White) Start->State1 State2 Oily / Sticky Residue Start->State2 State3 Yellow/Brown Discoloration Start->State3 Test Chloride Test (AgNO3) State1->Test Action3 Vacuum Dry & Solvent Swap (THF) State2->Action3 Action1 Protocol A: Anhydrous Recrystallization State3->Action1 Mild Discoloration Action2 Protocol B: Flash Chromatography (Deming Method) State3->Action2 High Impurity Load Test->Action1 Positive Cl- Polymerization Ready Polymerization Ready Test->Polymerization Ready Negative Cl- Action3->Action1

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude product physical state.

Troubleshooting Guides (FAQ Format)

Category 1: Crystallization Failures

Q: My product is "oiling out" instead of crystallizing. How do I fix this? A: "Oiling out" occurs when the product precipitates as a liquid rather than a solid, usually due to impurities lowering the melting point or incorrect solvent ratios.

  • Immediate Fix: Re-dissolve the oil in the minimum amount of anhydrous THF. Place the vessel in a -20°C freezer immediately after adding the non-solvent (Hexane). The rapid cooling can sometimes force kinetic crystallization over thermodynamic phase separation.

  • Root Cause: Residual solvent (ethyl acetate or dioxane from synthesis) is often the culprit. Ensure your crude material is bone-dry under high vacuum ( < 0.1 mbar) for at least 4 hours before attempting recrystallization.

Q: The crystals are forming but they are sticky/gummy. A: This indicates the presence of oligomers (short polymer chains) formed by hydrolysis during handling.

  • Solution: You must separate the monomer from the oligomer.

    • Perform Protocol B (Flash Chromatography) . Silica gel will retain the oligomers while the NCA elutes.

    • Alternatively, wash the sticky solid with anhydrous diethyl ether (the monomer is soluble, oligomers are often insoluble) and re-crystallize the filtrate.

Category 2: Chemical Purity (The HCl Problem)

Q: My polymerization yields are low, or I only get low molecular weight polymers. A: This is the classic signature of HCl contamination . HCl protonates the amine initiator, effectively killing the propagation chain.[1]

  • The Test: Dissolve a small sample in THF and add a drop of aqueous AgNO3. Turbidity = Chloride presence.

  • The Fix:

    • Standard: Recrystallize 3x using Protocol A.

    • Advanced: If HCl persists, dissolve the NCA in Ethyl Acetate and wash rapidly ( < 30 seconds) with cold 5% NaHCO3, followed by cold water and brine. Dry over MgSO4 immediately. Warning: This introduces water risk; only use if anhydrous methods fail.

Q: The product smells acrid/pungent. A: STOP. This indicates residual Phosgene or Triphosgene.

  • Safety Protocol: Place the material under high vacuum with a liquid nitrogen trap for 12 hours. If the smell persists, recrystallize in a fume hood. Do not bring this into a glovebox until the odor is gone to avoid contaminating the catalyst atmosphere.

Standard Operating Protocols (SOPs)

Protocol A: Anhydrous Recrystallization (The Gold Standard)

Best for: Routine purification of solid crude material.

Materials:

  • Solvent A: Anhydrous THF (inhibitor-free).

  • Solvent B: Anhydrous Hexane (or Heptane).

  • Environment: Glovebox (N2/Ar) or Schlenk Line.

Step-by-Step:

  • Dissolution: In a Schlenk tube, dissolve 1.0 g of crude (R)-Phe-NCA in the minimum volume of THF (approx. 2-3 mL) at room temperature. Do not heat above 40°C.

  • Layering: Tilt the tube and gently layer anhydrous Hexane (approx. 6-9 mL) on top of the THF solution. Do not mix yet.

  • Precipitation: Allow the solvents to diffuse slowly at -20°C (freezer) or 4°C.

    • Alternative (Fast): Add Hexane dropwise with stirring until persistent turbidity appears, then cool to -20°C.

  • Collection: Filter the white crystals under inert atmosphere (fritted Schlenk funnel).

  • Washing: Wash the cake 2x with cold anhydrous Hexane.

  • Drying: Dry under vacuum for 2-4 hours. Store at -20°C in a glovebox.

Protocol B: Flash Chromatography (The Deming Method)

Best for: Oily crudes, colored impurities, or removal of difficult oligomers. Based on the method by Kramer & Deming (2010).

Materials:

  • Stationary Phase: Silica Gel (60 Å), oven-dried at 120°C for 24h.

  • Mobile Phase: Anhydrous THF / Hexane (variable ratio, typically 1:1 to 1:2).

Step-by-Step:

  • Preparation: Pack a glass column with the dried silica gel under a nitrogen stream. Crucial: The silica must be dry to prevent NCA hydrolysis.

  • Loading: Dissolve the crude NCA in a minimal amount of the mobile phase and load onto the column.

  • Elution: Elute with THF/Hexane. The NCA monomer typically moves faster than the polar impurities and oligomers.

  • Isolation: Collect fractions, check by TLC (stain with ninhydrin - NCA spots turn purple upon heating).

  • Evaporation: Rotary evaporate the solvent from pure fractions immediately (do not let sit in solution).

  • Final Polish: Recrystallize the resulting solid once using Protocol A to ensure crystal lattice stability.

Data & Specifications

PropertySpecificationMethod of Verification
Appearance White crystalline solidVisual
Melting Point 94 - 98 °C (Decomposes)Capillary MP (sealed)
Chloride Content < 0.05%AgNO3 Turbidity / Titration
Solubility Soluble in THF, DMF, EtOAcVisual (100 mg/mL)
Storage -20°C, Inert AtmosphereGlovebox

References

  • Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In Macromolecular Engineering. Springer.

  • Kramer, J. R., & Deming, T. J. (2010).[2] General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672.

  • Sigma-Aldrich Technical Data . D-Phenylalanine N-carboxyanhydride Product Specification. (Generic reference for physical properties verification).

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Benzyl-NCA Ring-Opening Polymerization

Role: Senior Application Scientist Topic: Advanced Troubleshooting & Protocol Optimization for BLG-NCA ROP Audience: Researchers, Scientists, Drug Development Professionals Core Directive: The Philosophy of Mechanistic C...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Advanced Troubleshooting & Protocol Optimization for BLG-NCA ROP Audience: Researchers, Scientists, Drug Development Professionals

Core Directive: The Philosophy of Mechanistic Control

In the ring-opening polymerization (ROP) of


-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), "minimizing side reactions" is synonymous with enforcing the Normal Amine Mechanism (NAM)  while ruthlessly suppressing the Activated Monomer Mechanism (AMM)  and chain-termination events.

The central conflict in NCA polymerization is the acidity of the N-H proton on the NCA ring (


). If your initiator or impurities act as a base rather than a nucleophile, they deprotonate the monomer, triggering AMM. This leads to uncontrolled kinetics, broad dispersity (

), and "dead" chain ends.

This guide is structured to systematically eliminate the variables that favor AMM and termination.

Module 1: Monomer Quality & Storage (The Foundation)

Q: I recrystallized my BLG-NCA three times, but my polymerization still terminates early. Why?

A: Recrystallization alone often fails to remove trace acidic impurities, specifically HCl and H3PO4 (if phosphorous reagents were used). These impurities protonate the amine initiator, effectively quenching the reaction before it starts or stalling it mid-propagation.

  • The Causality: HCl protonates the terminal amine of the growing chain (

    
    ), rendering it non-nucleophilic.
    
  • The Fix: You must verify the absence of chloride ions.

    • Quick Test: Dissolve 50 mg of NCA in THF and add a drop of aqueous AgNO

      
      . Turbidity indicates residual chloride.
      
    • Modern Solution: Switch from recrystallization to Flash Chromatography (see Protocol A). It is far superior for removing ionic impurities and water.

Q: How does storage temperature affect side reactions before polymerization?

A: BLG-NCA is prone to moisture-induced polycondensation in the solid state.

  • Mechanism: Trace water opens the ring to form a carbamic acid, which decarboxylates to a primary amine. This amine attacks a neighboring NCA crystal, initiating uncontrolled polymerization.

  • Protocol: Store BLG-NCA at -20°C or lower in a glovebox under argon. Never store in a freezer without secondary containment (e.g., a taped Schlenk tube inside a jar with desiccant) to prevent condensation upon warming.

Module 2: Reaction Environment (Solvent & Temperature)

Q: Why is DMF causing broader PDIs than THF, despite BLG-NCA being more soluble in DMF?

A: N,N-Dimethylformamide (DMF) is a "frenemy" in NCA ROP. While it solubilizes the polymer (PBLG), it promotes side reactions in two ways:

  • Decomposition: Commercial DMF often contains trace dimethylamine (DMA). DMA is a base that triggers the AMM pathway.

  • Chain Transfer: At high temperatures (>40°C), the propagating amine can react with the amide linkage of DMF, terminating the chain with a formyl group.

  • Recommendation: Use Anhydrous THF if targeting low DP (<50). For high DP where solubility is an issue, use DMF purified via a solvent purification system (SPS) or vacuum distilled over CaH

    
    , and—crucially—polymerize at 0°C .
    

Q: Does lowering the temperature actually reduce side reactions, or just slow the reaction down?

A: It does both, but the selectivity gain is massive.

  • Thermodynamics: The activation energy (

    
    ) for the nucleophilic attack (NAM) is lower than that for the deprotonation (AMM) and other termination events.
    
  • Result: At 0°C , the rate of NAM is maintained while the rates of AMM and solvent-assisted termination drop precipitously. This "freezes out" the side reactions, allowing for living-like behavior even with simple amine initiators.

Module 3: Initiator Selection & Kinetics

Q: I am using hexylamine. Why do I see a high molecular weight shoulder in GPC?

A: This is a classic symptom of AMM contamination .

  • The Cause: Hexylamine is basic enough to deprotonate a fraction of the NCA monomers. These "activated" monomers (NCA anions) react much faster than the neutral NAM pathway, creating a population of chains that grow uncontrollably fast.

  • The Fix:

    • Switch Initiator: Use a transition metal initiator (e.g.,

      
      ) which operates via an oxidative addition mechanism that is immune to AMM.
      
    • HMDS Strategy: Use Lithium Hexamethyldisilazide (LiHMDS).[1] It creates a stable N-TMS chain end that prevents proton migration, effectively shutting down AMM.

    • Vacuum: Employ High Vacuum (HV) techniques (

      
       mbar). AMM is often exacerbated by adventitious water/impurities; HV eliminates these, forcing the system back to NAM.
      

Visualizing the Battlefield: NAM vs. AMM

The following diagram illustrates the kinetic competition that determines polymer quality.

NCA_Mechanism Start BLG-NCA Monomer (Electrophile) NAM_Path Nucleophilic Attack (C5 Carbon) Start->NAM_Path Low Temp (0°C) No Base AMM_Path Deprotonation (3-N Proton) Start->AMM_Path Basic Impurities High Temp Init Primary Amine Initiator (R-NH2) Init->NAM_Path Init->AMM_Path If Initiator is Sterically Hindered Inter_NAM Carbamic Acid Intermediate NAM_Path->Inter_NAM Inter_AMM NCA Anion (Activated Monomer) AMM_Path->Inter_AMM Poly_NAM Living Polymer (Controlled MW, Low PDI) Inter_NAM->Poly_NAM -CO2 Poly_AMM Uncontrolled Growth (Broad PDI, High MW Shoulder) Inter_AMM->Poly_AMM Fast Propagation Side_Term Termination (Cyclization/Solvent Reaction) Inter_AMM->Side_Term Poly_AMM->Side_Term Backbiting

Caption: The kinetic bifurcation between the desired Normal Amine Mechanism (NAM) and the parasitic Activated Monomer Mechanism (AMM).

Experimental Protocols

Protocol A: Flash Chromatography Purification of BLG-NCA

Standard recrystallization is often insufficient for "living" quality monomers. This method removes ionic impurities and trace acids.

Materials:

  • Crude BLG-NCA

  • Anhydrous THF (Eluent A)

  • Anhydrous Hexane (Eluent B)

  • Silica Gel (dried under vacuum at 150°C for 24h)

  • Schlenk column setup (flame-dried)

Steps:

  • Preparation: Pack a silica column inside a glovebox or under a strong stream of

    
     using a 50:50 mixture of dry THF:Hexane.
    
  • Loading: Dissolve crude BLG-NCA in a minimal amount of dry THF. Load onto the column.

  • Elution: Elute rapidly with THF:Hexane (50:50). BLG-NCA moves quickly (

    
    ), while hydrolyzed amino acids and salts stay at the baseline.
    
  • Isolation: Collect fractions under

    
    . Evaporate solvent under high vacuum (
    
    
    
    mbar) immediately.
  • Crystallization: Redissolve the resulting oil in minimal THF and precipitate into cold hexanes (-78°C) for final morphological control.

Protocol B: Low-Temperature Living Polymerization

Designed to minimize termination and chain transfer.

Parameters:

  • Monomer: Purified BLG-NCA (from Protocol A).

  • Solvent: Anhydrous DMF (treated with isocyanate scavengers or distilled).

  • Initiator: n-Hexylamine (distilled from CaH

    
    ).
    
  • Temperature: 0°C (Ice/Water bath).

Workflow:

  • Inert Environment: Perform all steps in a glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Dissolution: Dissolve BLG-NCA in DMF to reach a concentration of 0.1 M.

  • Equilibration: Place the monomer solution in a sealed Schlenk tube and equilibrate to 0°C for 15 minutes.

  • Initiation: Add the initiator solution (in DMF) rapidly via syringe under vigorous stirring.

    • Note: The ratio

      
       determines molecular weight.
      
  • Propagation: Maintain 0°C. Connect the Schlenk tube to a bubbler (filled with mineral oil) to allow

    
     escape without backflow.
    
  • Monitoring: Monitor conversion via FTIR (disappearance of anhydride peaks at 1785 and 1855 cm

    
    ).
    
  • Quenching: Once conversion >95%, precipitate immediately into cold diethyl ether containing 1% HCl (to protonate the amine end and prevent post-workup coupling).

Troubleshooting Guide (Symptom-Based)

SymptomProbable CauseVerificationCorrective Action
Polymer precipitates early

-sheet formation (physical aggregation)
Solution turns cloudy/gel-like.Switch to "helicogenic" solvents (e.g., DMF, chloroform) or add LiCl to break H-bonds.
Broad PDI (>1.3) AMM active or slow initiationGPC shows low MW tailing.Lower temp to 0°C; Use Flash Chromatography purification; Switch to transition metal initiator.
Dead Chains (No end-group) Termination by water or solventMALDI-TOF shows carboxyl/formyl ends.Dry solvent over 4Å sieves for 48h; Check Schlenk line vacuum tightness.
Low MW (lower than targeted) High initiator impurity or waterMW does not scale with

.
Titrate initiator concentration; Measure water content in solvent (Karl Fischer).

References

  • Dimitrov, I., & Schlaad, H. (2003). Synthesis of Nearly Monodisperse Polystyrene-Polypeptide Block Copolymers via Polymerization of N-Carboxyanhydrides. Chemical Communications. Link

    • Context: Establishes the "High Vacuum" technique importance for minimizing termin
  • Deming, T. J. (1997). Facile Synthesis of Block Copolypeptides of Defined Architecture. Nature. Link

    • Context: Introduces transition metal initiators to elimin
  • Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules. Link

    • Context: The authoritative source for the Flash Chromatography purific
  • Vayaboury, W., et al. (2004).[2] Living Polymerization of α-Amino Acid N-Carboxyanhydrides (NCA) upon Decreasing the Reaction Temperature. Macromolecules. Link

    • Context: Validates the 0°C strategy to suppress side reactions and AMM.
  • Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society. Link

    • Context: Describes the use of HMDS to stabilize the chain end and minimize proton-transfer side reactions.

Sources

Troubleshooting

optimal solvent selection for (R)-4-Benzyloxazolidine-2,5-dione reaction

Technical Support Center: (R)-4-Benzyloxazolidine-2,5-dione Polymerization Executive Summary: The Solubility-Control Paradox The polymerization of (R)-4-Benzyloxazolidine-2,5-dione (D-Phenylalanine NCA, hereafter Phe-NCA...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-4-Benzyloxazolidine-2,5-dione Polymerization

Executive Summary: The Solubility-Control Paradox

The polymerization of (R)-4-Benzyloxazolidine-2,5-dione (D-Phenylalanine NCA, hereafter Phe-NCA ) presents a distinct physicochemical challenge: The Solubility-Control Paradox .

While low-polarity solvents (THF, Dichloromethane) typically offer superior kinetic control and "living" character by stabilizing the active chain end, they are poor solvents for the resulting Poly(D-phenylalanine). This polymer is highly hydrophobic and prone to forming rigid


-sheet secondary structures, leading to premature precipitation and termination. Conversely, polar aprotic solvents (DMF, DMSO) dissolve the polymer well but often promote side reactions (chain transfer) and are difficult to remove.

Recommendation: For high molecular weight (MW) and low dispersity (Đ), DMF (N,N-Dimethylformamide) is the standard baseline, provided it is rigorously anhydrous. For short oligomers or block copolymerizations where the first block provides solubility, THF (Tetrahydrofuran) is preferred.

Module 1: Solvent Selection Matrix

Use this matrix to select the solvent based on your specific experimental goals.

FeatureDMF (N,N-Dimethylformamide) THF (Tetrahydrofuran) Dichloromethane (DCM) 1,4-Dioxane
Polymer Solubility High. Breaks

-sheets; prevents gelation.
Low. Poly(Phe) precipitates early (DP > 10-20).Low/Medium. Good for monomer, bad for polymer.Medium. Better than THF, worse than DMF.
Reaction Rate Fast. Loose ion pairs increase propagation rate (

).
Controlled. Tighter ion pairs slow

.
Fast. Moderate.
Side Reactions High Risk. Promotes chain transfer to solvent; amine impurities in DMF are fatal.Low Risk. Inert to propagating amines.Low Risk. Low Risk.
Removal Difficult. High BP (153°C). Requires dialysis or multiple precipitations.Easy. Low BP (66°C). Rotovap compatible.Easy. Easy.
Best For: High MW Homopolymers (>50-100 DP) Short Oligomers / Block Copolymers Fast Screening Lyophilization needs
Decision Logic: Solvent Selection Tree

SolventSelection Start Start: Define Goal TargetMW Target Degree of Polymerization (DP)? Start->TargetMW LowDP Low (DP < 20) TargetMW->LowDP HighDP High (DP > 50) TargetMW->HighDP THF_Route Select THF (Better Control) LowDP->THF_Route SolubilityCheck Is Poly(Phe) Soluble? HighDP->SolubilityCheck DMF_Route Select DMF (Prevents Precipitation) SolubilityCheck->DMF_Route No (Aggregates) BlockCopoly Is it a Block Copolymer? SolubilityCheck->BlockCopoly Maybe FirstBlockSoluble Is 1st Block Soluble in THF? BlockCopoly->FirstBlockSoluble FirstBlockSoluble->THF_Route Yes (e.g., PEG-b-Phe) FirstBlockSoluble->DMF_Route No

Caption: Logical flow for selecting the optimal solvent based on Degree of Polymerization (DP) and polymer architecture.

Module 2: Troubleshooting & Failure Analysis

Issue 1: The reaction solution turns cloudy/opaque within minutes.
  • Diagnosis: Premature Precipitation (The

    
    -Sheet Trap). 
    
    • Mechanism: Poly(Phe) forms strong intermolecular hydrogen bonds (secondary structure) as it grows. In solvents like THF or Toluene, the polymer chains stack and precipitate out of solution. Once precipitated, the active chain ends are buried and inaccessible to the monomer.

    • Result: Low conversion, broad molecular weight distribution (high Đ), and "dead" chains.

  • Corrective Action:

    • Immediate: Switch solvent to DMF or NMP.

    • Additive Method: If you must use THF (e.g., for end-group analysis), add a "chaotropic salt" like LiCl (Lithium Chloride) . LiCl disrupts hydrogen bonding, keeping the growing chain soluble longer.

Issue 2: No polymerization occurs, or MW is much lower than calculated.
  • Diagnosis: Nucleophilic Impurities (The "Water" Effect). [1]

    • Mechanism: Phe-NCA is hypersensitive to water. Water attacks the 5-CO position, opening the ring to form a carbamic acid, which decarboxylates to a free amino acid. This free amine initiates a new chain.

    • Result:

      
      . If you add initiator for DP=100 but have 1% water, you might get DP=5.
      
  • Corrective Action:

    • Protocol: Implement the "Self-Validating Solvent Test" (See Module 3).

    • Monomer Purity: Recrystallization is often insufficient. Adopt Flash Chromatography (Deming Method) for purification [1].

Issue 3: High Dispersity (Đ > 1.4) in DMF.[2]
  • Diagnosis: Chain Transfer to Solvent.

    • Mechanism: The basic amine chain end can deprotonate DMF (albeit slowly) or react with formic acid impurities in the DMF.

  • Corrective Action:

    • Lower the reaction temperature to 0°C . This suppresses side reactions (high activation energy) while allowing propagation (low activation energy) to proceed [2].

    • Use a transition metal initiator (Cobalt or Nickel) which proceeds via a different mechanism less susceptible to solvent transfer [3].

Visualizing Failure Modes

FailureModes NCA Phe-NCA Monomer Reaction Ring Opening NCA->Reaction Water Trace Water (Impurity) Water->Reaction  Parasitic   Initiator Amine Initiator Initiator->Reaction  Ideal   Controlled Controlled Polymerization (Target MW) Reaction->Controlled  Dry Solvent   Uncontrolled Uncontrolled Initiation (Low MW) Reaction->Uncontrolled  Wet Solvent   Precip Precipitation/Termination (Insoluble) Reaction->Precip  Wrong Solvent (THF)  

Caption: Pathway analysis showing how impurities (Water) and solvent choice lead to specific failure modes (Low MW or Precipitation).

Module 3: Critical Protocols

Protocol A: The "Deming" Purification of Phe-NCA

Standard recrystallization often fails to remove isomeric impurities or trace acid. Flash chromatography is the gold standard [1].

  • Dissolve: Dissolve crude Phe-NCA in a minimal amount of dry THF.

  • Precipitate: Add dry Hexanes until the solution is cloudy but no oil separates.

  • Column: Pass through a silica gel column (dried under vacuum/flame) using a mixture of THF:Hexanes (e.g., 1:1 or 1:2) inside a glovebox or under Argon flow.

  • Isolate: Collect fractions; evaporate solvent under high vacuum.

  • Validation: FTIR should show two sharp carbonyl peaks (~1785 and 1855 cm⁻¹) with zero broadness around 3300-3400 cm⁻¹ (indicating hydrolysis).

Protocol B: Self-Validating Solvent Drying (The Color Test)

Do not trust "Anhydrous" bottles.

  • Setup: Schlenk line or Glovebox.

  • Reagent: Fluorenone and Sodium metal (or Sodium-Benzophenone).

  • Procedure: Distill THF or Dioxane over Sodium/Benzophenone.

  • The Test (Self-Validation): The solvent is only ready when the solution is a deep purple/blue . If it is green or colorless, water is present.

    • Note for DMF: Cannot use Sodium. Stir over CaH₂ for 24h, distill under reduced pressure. Validate water content via Karl-Fischer titration (< 20 ppm required).

References

  • Kramer, J. R., & Deming, T. J. (2010).[2] General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672.[2]

  • Vayaboury, W., et al. (2004). Living Polymerization of α-Amino Acid N-Carboxyanhydrides (NCA) upon Decreasing the Reaction Temperature. Macromolecular Rapid Communications, 25(13), 1221–1224.

  • Deming, T. J. (1997).[3][4] Facile synthesis of block copolypeptides of defined architecture.[1][5] Nature, 390, 386–389.[3] [3]

  • Kricheldorf, H. R. (2006).[6][7] Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752–5784.[6]

Sources

Optimization

Technical Support Center: Handling &amp; Stabilization of (R)-4-Benzyloxazolidine-2,5-dione

Compound Identifier: (R)-4-Benzyloxazolidine-2,5-dione Common Names: H-Phe-NCA; L-Phenylalanine N-carboxyanhydride; Phe-NCA. CAS: 24601-76-3 (Generic for Phe-NCA) ⚠️ Critical Identity & Safety Check Before proceeding, ve...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identifier: (R)-4-Benzyloxazolidine-2,5-dione Common Names: H-Phe-NCA; L-Phenylalanine N-carboxyanhydride; Phe-NCA. CAS: 24601-76-3 (Generic for Phe-NCA)

⚠️ Critical Identity & Safety Check

Before proceeding, verify your compound. There is a frequent nomenclature confusion between this compound and the Evans Auxiliary ((R)-4-Benzyl-2-oxazolidinone).

  • Evans Auxiliary (Stable): Solid, stable at room temperature, used for chiral alkylations.

  • Phe-NCA (Unstable): The compound discussed here. It is the N-carboxyanhydride of Phenylalanine. It is highly sensitive to moisture and heat. If your material is "bubbling" or turning into a sticky gum, you are working with Phe-NCA.

Module 1: The Core Instability Mechanics

User Question: "My white crystalline powder turned into a yellow gummy solid overnight. What happened?"

Technical Insight: You have triggered a spontaneous Ring-Opening Polymerization (ROP) or hydrolytic degradation. Phe-NCA is thermodynamically poised to lose CO₂. Two primary pathways drive this instability:

  • Hydrolytic Degradation (Moisture Attack): Trace water attacks the carbonyl at C-5. This opens the ring to form a carbamic acid, which immediately decarboxylates to release CO₂ and free Phenylalanine. The free amine on the Phenylalanine then attacks a neighboring NCA molecule, initiating uncontrolled polymerization.

  • Thermal Degradation: Even in the absence of water, heat (>40°C) can cause the NCA to undergo thermal polymerization or decomposition into isocyanates.

Visualization: Degradation Pathways

The following diagram illustrates the "Death Spiral" of Phe-NCA when exposed to improper conditions.

degradation_pathways NCA Phe-NCA (Monomer) Carbamic Carbamic Acid (Intermediate) NCA->Carbamic Hydrolysis Polymer Uncontrolled Polypeptide (Gum) NCA->Polymer Propagation Water Trace H2O Water->Carbamic Heat Heat (>40°C) Heat->Polymer Accelerates Phe Free Phenylalanine (Nucleophile) Carbamic->Phe - CO2 CO2 CO2 Gas (Bubbling) Carbamic->CO2 Phe->NCA Nucleophilic Attack (Initiation)

Caption: Figure 1.[1] The autocatalytic degradation cycle. Water generates the nucleophile (amine) that triggers polymerization.

Module 2: Purification Protocol (The "Winter-Summer" Method)

User Question: "How do I recrystallize Phe-NCA? It decomposes when I heat the solvent."

Technical Insight: Standard recrystallization (boiling solvent -> cooling) is forbidden for NCAs. Heat triggers the polymerization described above. You must use a Low-Temperature Layering technique inside a glovebox or under a strict Schlenk line.

Protocol: Anhydrous Recrystallization

Prerequisites:

  • Solvents: Anhydrous THF (Solvent) and Anhydrous Hexane (Anti-solvent). Dried over molecular sieves (3Å) for 48h.

  • Atmosphere: N₂ or Ar (Glovebox preferred).

Step-by-Step:

  • Dissolution (The "Summer"): Place crude Phe-NCA in a Schlenk tube. Add dry THF dropwise at Room Temperature (20-25°C) . Do not heat. Add just enough THF to dissolve the solid.

    • Tip: If insoluble particles remain, filter them out using a syringe filter (PTFE, 0.2 µm) into a fresh dry vessel.

  • Layering: Carefully layer dry Hexane (3x the volume of THF) on top of the solution. Do not mix yet.

  • Crystallization (The "Winter"): Place the vessel in a freezer at -20°C (or -30°C). Let it stand undisturbed for 24-48 hours. The solvents will slowly mix by diffusion, and the cold temperature suppresses polymerization while forcing crystallization.

  • Collection: Decant the supernatant inside the glovebox. Wash crystals with cold (-20°C) Hexane. Dry under high vacuum for 2 hours.

Module 3: Storage & Handling

User Question: "Can I store this in the -20°C freezer in a standard vial?"

Technical Insight: No. Standard vials leak moisture over time.

The "Golden Standard" Storage Protocol:

  • Container: Double-containment. Place the vial containing Phe-NCA inside a larger jar containing active desiccant (P₂O₅ or Drierite).

  • Atmosphere: The vial must be flushed with Argon and sealed with Parafilm or electrical tape.

  • Temperature: Store at -20°C to -80°C .

  • Warm-up: Before opening the vial, allow it to warm to room temperature inside a desiccator. Opening a cold vial condenses atmospheric moisture instantly onto the powder, ruining it.

Module 4: Troubleshooting Polymerization (ROP)

User Question: "My polymerization stopped early, or the molecular weight is too low. Is it the monomer?"

Technical Insight: If the monomer purity is confirmed (>98%), the issue is likely thermal control during the reaction.

Temperature Effects on Kinetics[2]
  • High Temp (>25°C): Propagation is fast, but "Back-Biting" (chain termination) and solvent chain transfer reactions increase exponentially. Result: Dead chains, low MW.

  • Low Temp (0°C): Suppresses side reactions.[2] Propagation is slower but "living." Result: High MW, narrow dispersity (Đ).

Data Summary: Temperature Impact on Phe-NCA ROP

ParameterReaction at 0°CReaction at 25°C+
Propagation Rate Slow (Controlled)Fast (Uncontrolled)
Side Reactions NegligibleHigh (Chain Transfer/Termination)
Dispersity (Đ) Narrow (< 1.2)Broad (> 1.5)
Living Character High (Retains active ends)Low (Dead ends form)
Workflow: Safe Handling Loop

handling_workflow Storage Storage: -20°C (Double Sealed) WarmUp Warm to RT (In Desiccator) Storage->WarmUp Prevent Condensation Glovebox Transfer to Glovebox (<0.5 ppm H2O) WarmUp->Glovebox Inert Atmo Weighing Weigh/Dissolve (Anhydrous Solvent) Glovebox->Weighing Reaction Polymerization (0°C Bath) Weighing->Reaction Add Initiator Reaction->Storage Unused Monomer (Recrystallize first!)

Caption: Figure 2. The closed-loop handling process required to maintain monomer integrity.

FAQ: Rapid Diagnostics

Q: Can I check purity using Melting Point (MP)? A: NO. Phe-NCA melts with decomposition (~94-98°C). The heat of the MP apparatus will degrade the sample before you get an accurate reading, often leading to false "impure" conclusions due to bubbling. Use ¹H NMR in CDCl₃ or DMSO-d₆ (must be absolutely dry). Look for the α-proton triplet at ~4.5-4.8 ppm.

Q: The sample smells like vinegar or almonds. Is that bad? A: Yes.

  • Vinegar/Acrid: Indicates hydrolysis (formation of acid).

  • Almond-like: Could indicate decomposition to benzaldehyde derivatives (rare, but possible under oxidative stress).

  • Correct Smell: Pure Phe-NCA should be odorless or have a faint, distinct anhydride smell, but not acrid.

Q: I don't have a glovebox. Can I use a Schlenk line? A: Yes, but it is high-risk. You must use "Schlenk-ware" for all transfers. Never pour the powder through open air. Use a funnel flushed with Argon counter-flow.

References

  • Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides (NCAs).[3][4] In Alpha-Amino Acid N-Carboxyanhydrides and Related Heterocycles. Springer.

  • Habraken, G. J., et al. (2010).[5] How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0°C? Effect of temperature on homo-, block-and graft (co) polymerization.[2][5][6][7] Polymer Chemistry, 1(4), 514-524.

  • Deming, T. J. (2007). Synthetic polypeptides for biomedical applications.[5] Progress in Polymer Science, 32(8-9), 858-875.

  • Hadley, J., et al. (2011). Rapid synthesis of polypeptides by ring-opening polymerization of N-carboxyanhydrides.[3][5] Polymer Chemistry.[5][8][9]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Characterization of (R)-4-Benzyloxazolidine-2,5-dione

Executive Summary & Core Distinction Topic: Characterization of (R)-4-Benzyloxazolidine-2,5-dione (also known as D-Phenylalanine NCA ). Crucial Distinction: Do not confuse this compound with (R)-4-Benzyl-2-oxazolidinone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Distinction

Topic: Characterization of (R)-4-Benzyloxazolidine-2,5-dione (also known as D-Phenylalanine NCA ).

Crucial Distinction: Do not confuse this compound with (R)-4-Benzyl-2-oxazolidinone (Evans Auxiliary).[1] The target compound is an N-Carboxyanhydride (NCA) , a highly reactive monomer used for polypeptide synthesis.[1][2] The Evans auxiliary lacks the carbonyl at the 5-position and is chemically stable.[1]

The Challenge: NCAs are notoriously moisture-sensitive.[1] Hydrolysis yields the starting amino acid, while trace amines or heat trigger uncontrolled polymerization. 1H NMR is the only non-destructive method capable of simultaneously quantifying purity, enantiomeric integrity (via chiral shift reagents), and the presence of "silent" polymeric contaminants.

Chemical Structure & Assignments

The 1H NMR spectrum of (R)-Phe NCA is defined by the rigid 5-membered ring, which des-shields the alpha-proton compared to the open-chain amino acid.[1]

Compound: (R)-4-Benzyloxazolidine-2,5-dione Formula: C₁₀H₉NO₃ MW: 191.18 g/mol [1][3]

Graphviz Diagram: Structure & Shift Map

G cluster_0 Chemical Structure & 1H NMR Assignment (DMSO-d6) struct Structure: (R)-Phe NCA (Rigid 5-membered Ring) NH Amide Proton (NH) δ 9.10 ppm (s) Diagnostic for Cyclization struct->NH Position 3 Alpha Alpha Proton (CH) δ 4.81 ppm (t/m) Deshielded vs. Amino Acid struct->Alpha Position 4 Beta Benzylic Protons (CH₂) δ 3.07 ppm (d/m) struct->Beta Side Chain Ar Aromatic Ring δ 7.20-7.35 ppm (m) struct->Ar Phenyl Group

Caption: Chemical shift mapping for (R)-Phe NCA in DMSO-d6. The NH peak at 9.10 ppm is the primary indicator of an intact NCA ring.

Comparative Analysis: Product vs. Alternatives

To validate the synthesis, you must compare the NCA spectrum against its precursor (D-Phenylalanine) and its primary degradation product (Poly-D-Phenylalanine).[1]

Table 1: Spectral Fingerprint Comparison (DMSO-d₆)
Feature(R)-Phe NCA (Target) D-Phenylalanine (Precursor) Poly(D-Phe) (Impurity)
Amide Proton (NH) ~9.10 ppm (Sharp Singlet) Absent (Ammonium -NH₃⁺ broad/exchanged)~8.0–8.5 ppm (Broad)
Alpha-Proton (α-CH) 4.75 – 4.85 ppm ~3.30 – 4.00 ppm (pH dependent)~4.50 – 4.60 ppm (Broad)
Peak Shape Sharp, well-definedBroad (due to zwitterionic exchange)Broad (due to slow tumbling)
Solubility Soluble in THF, EtOAc, DMSOInsoluble in THF/CHCl₃; Soluble in H₂OInsoluble in THF; Soluble in DMSO/TFA
Mechanistic Insight[1][4]
  • The "NH" Signal: The shift from a charged ammonium group (in Phenylalanine) to a neutral carbamate-like amide in the NCA ring causes the appearance of the distinct sharp singlet at ~9.1 ppm. If this peak is missing or broad, your ring has opened.

  • Polymerization Check: If the sharp triplet at 4.81 ppm begins to widen or a new broad shoulder appears upfield (~4.5 ppm), spontaneous polymerization has occurred.

Experimental Protocol: "Dry-Path" Characterization

Because NCAs react with water to release CO₂ and revert to amino acids, standard NMR preparation will destroy the sample. Follow this strict protocol.

Workflow Diagram: Sample Preparation

Workflow Start Crude (R)-Phe NCA (White Solid) Solvent Select Solvent: DMSO-d6 (Recommended) or CDCl3 *MUST be Anhydrous* Start->Solvent Prep Glovebox/Dry Bag Prep: Dissolve 10-15 mg in 0.6 mL solvent Solvent->Prep Strict Exclusion of H2O Analysis 1H NMR Acquisition (ns=16, d1=1.0s) Prep->Analysis Decision Data Interpretation Analysis->Decision Pass PASS: Sharp NH @ 9.1 ppm Sharp α-CH @ 4.8 ppm Decision->Pass Clean Spectrum Fail_Hydrolysis FAIL (Hydrolysis): Loss of NH peak Precipitate visible Decision->Fail_Hydrolysis Water Contamination Fail_Polymer FAIL (Polymer): Broad peaks Viscous solution Decision->Fail_Polymer Heat/Amine Contamination

Caption: "Dry-Path" workflow for NCA characterization. Moisture exclusion is the critical control point.

Detailed Methodology
  • Solvent Drying: Use DMSO-d₆ or CDCl₃ stored over 4Å molecular sieves for at least 24 hours.[1] Water content must be <10 ppm.

    • Note: DMSO-d₆ is preferred as it solubilizes both the monomer and potential oligomeric impurities, whereas CDCl₃ may precipitate oligomers, giving a false sense of purity.

  • Sample Prep: In a nitrogen-filled glovebox or dry bag, dissolve 10–15 mg of (R)-Phe NCA in 0.6 mL of dry solvent. Cap the NMR tube immediately.

  • Acquisition: Run the spectrum immediately. NCAs in DMSO can degrade over hours due to trace amines or sulfoxide reactivity.

  • Processing: Phase manually. Look for "ghost" peaks near the baseline of the alpha-proton, which indicate early-stage oligomerization.[1]

Troubleshooting & Impurity Markers

Even high-purity NCAs often contain process impurities.[1] Use Table 2 to identify them.

Table 2: Common Impurities & Chemical Shifts[1]
ImpuritySourceMarker Signal (1H NMR)Action
Triphosgene / Diphosgene Excess reagentNo protons (Invisible in 1H).[1] Requires 13C NMR (Carbonate peak ~144 ppm) or smell check.Recrystallize from THF/Hexane.
HCl / Amine Salts ByproductBroad exchangeable peak >10 ppm or shifting of NH peak.Wash with anhydrous ether; use limewater trap during drying.
Tetrahydrofuran (THF) Recrystallization solventMultiplets at 1.85 ppm and 3.76 ppm.Extended vacuum drying (<0.1 mbar).
Water Atmosphere/SolventSinglet at 3.33 ppm (DMSO) or 1.56 ppm (CDCl₃).CRITICAL: If H₂O peak grows over time, NCA is degrading.
Expert Insight: The "Water Test"

If you are unsure if your NCA is dead (hydrolyzed), add 1 drop of D₂O to the NMR tube.

  • Active NCA: Immediate bubbling (CO₂ release) and precipitation of Phenylalanine.

  • Dead NCA: No reaction; spectrum remains unchanged (likely already hydrolyzed).

References

  • N-Carboxyanhydride Synthesis Protocol

    • Title: "N-Heterocyclic Carbene-Catalyzed Random Copolymerization of N-Carboxyanhydrides of α-Amino Acids"
    • Source: National Institutes of Health (PMC)[1]

    • URL:[Link]

    • Relevance: Provides definitive chemical shifts for Phe-NCA in DMSO-d6 and CDCl3.
  • Impurity Characterization

    • Title: "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
    • Source: Organometallics (ACS Publications)[1][4]

    • URL:[Link][1]

    • Relevance: Essential for identifying solvent peaks (THF, Hexane)
  • Polymerization Kinetics & Analysis

    • Title: "Cooperative Covalent Polymerization of N-carboxyanhydrides"[1]

    • Source: Accounts of Chemical Research (ACS)[1]

    • URL:[Link][1]

    • Relevance: Discusses the spectral broadening associated with the transition

Sources

Comparative

A Comparative Guide to Monitoring (R)-phenylalanine NCA Ring-Opening Polymerization: An FTIR Perspective

For Researchers, Scientists, and Drug Development Professionals The synthesis of well-defined polypeptides is crucial for a myriad of applications in biomedicine and materials science. The ring-opening polymerization (RO...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of well-defined polypeptides is crucial for a myriad of applications in biomedicine and materials science. The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) stands as a cornerstone method for polypeptide preparation.[1][2] Among the various analytical techniques available to monitor this process, Fourier Transform Infrared (FTIR) spectroscopy offers a powerful, non-invasive, and real-time approach to track the intricate molecular transformations. This guide provides an in-depth comparison of FTIR spectroscopy with other common analytical methods for monitoring the ROP of (R)-phenylalanine NCA, grounded in experimental data and established scientific principles.

The Power of Vibrational Spectroscopy: Unveiling the Polymerization Pathway

FTIR spectroscopy probes the vibrational modes of molecules.[3] During the ROP of (R)-phenylalanine NCA, the disappearance of the monomer's characteristic anhydride vibrational bands and the concurrent emergence of the polypeptide's amide bands provide a direct window into the reaction kinetics and the evolution of the polymer backbone.[4][5]

Key Spectral Signatures in (R)-phenylalanine NCA Polymerization

The ring-opening polymerization can be effectively monitored by observing specific changes in the FTIR spectrum. The (R)-phenylalanine NCA monomer exhibits strong carbonyl (C=O) stretching vibrations from the anhydride group, typically appearing as two distinct peaks around 1800 cm⁻¹ and 1772 cm⁻¹.[5][6] As the polymerization proceeds, these peaks diminish and are replaced by the characteristic amide I and amide II bands of the newly formed polypeptide chain. The amide I band, primarily associated with the C=O stretching of the peptide bond, is typically observed around 1651 cm⁻¹, while the amide II band, resulting from N-H bending and C-N stretching, appears near 1543 cm⁻¹.[4][5]

Vibrational Mode Typical Wavenumber (cm⁻¹) Assignment Observation during Polymerization
Anhydride C=O Stretch~1800 and ~1772N-Carboxyanhydride RingDisappears
Amide I~1651Polypeptide Backbone C=O StretchAppears and Increases
Amide II~1543Polypeptide Backbone N-H Bend & C-N StretchAppears and Increases
N-H Stretch~3291Secondary Amine in NCA & Amide in PolypeptideShifts and Broadens

Table 1: Characteristic FTIR vibrational bands for monitoring (R)-phenylalanine NCA polymerization.

In-Situ FTIR Monitoring: A Real-Time Perspective

A significant advantage of FTIR spectroscopy is its capability for in-situ and real-time monitoring of polymerization reactions.[7][8][9] This allows for the direct determination of reaction kinetics without the need for quenching the reaction and taking aliquots for analysis.

Experimental Protocol: In-Situ ATR-FTIR Monitoring
  • Setup: An Attenuated Total Reflectance (ATR) FTIR spectrometer equipped with a heated probe is ideal for in-situ monitoring. The ATR crystal is immersed directly into the reaction mixture.

  • Reaction Initiation: The (R)-phenylalanine NCA monomer is dissolved in a suitable anhydrous solvent (e.g., THF, DMF) in a reaction vessel. The initiator (e.g., a primary amine) is then added to start the polymerization.[10][11]

  • Data Acquisition: FTIR spectra are collected at regular time intervals throughout the polymerization process.

  • Kinetic Analysis: The concentration of the NCA monomer can be tracked by monitoring the decrease in the area of its characteristic anhydride peaks.[12] This data can then be used to determine the polymerization rate and reaction order.

G cluster_0 Reaction Setup cluster_1 In-Situ Monitoring cluster_2 Data Analysis Reaction_Vessel Reaction Vessel ((R)-phenylalanine NCA in solvent) ATR_Probe ATR-FTIR Probe Reaction_Vessel->ATR_Probe Immersion Initiator Initiator (e.g., primary amine) Initiator->Reaction_Vessel Initiation Spectrometer FTIR Spectrometer ATR_Probe->Spectrometer Data Acquisition Spectral_Data Time-Resolved FTIR Spectra Spectrometer->Spectral_Data Kinetic_Plot Kinetic Plot (Concentration vs. Time) Spectral_Data->Kinetic_Plot Peak Area Analysis Rate_Determination Rate Determination Kinetic_Plot->Rate_Determination

Experimental workflow for in-situ FTIR monitoring.

A Comparative Analysis: FTIR vs. Alternative Techniques

While FTIR spectroscopy is a powerful tool, a comprehensive understanding of the polymerization process often benefits from complementary techniques. Each method offers unique advantages and limitations.

Technique Principle Information Provided Advantages Disadvantages
FTIR Spectroscopy Vibrational transitions of chemical bondsFunctional group conversion, reaction kinetics, secondary structureReal-time, non-invasive, versatile (solution, solid-state)Indirect information on molecular weight and distribution
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldMonomer conversion, polymer structure, end-group analysisDetailed structural information, quantitativeSlower acquisition time, requires deuterated solvents
Gel Permeation Chromatography (GPC/SEC) Separation based on hydrodynamic volumeMolecular weight distribution (Mw, Mn, PDI)Direct measure of polymer size and dispersityRequires sample quenching, potential for column interactions
Mass Spectrometry (MALDI-TOF) Ionization and mass-to-charge ratio analysisAbsolute molecular weight, end-group analysis, detection of side productsHigh accuracy for molecular weight, sensitive to impuritiesCan be challenging for high molecular weight or insoluble polymers

Table 2: Comparison of analytical techniques for monitoring NCA polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is another valuable tool for monitoring NCA polymerization.[13] The disappearance of the proton signal from the C4 position of the NCA ring and the appearance of new signals corresponding to the polypeptide backbone provide a quantitative measure of monomer conversion.

Experimental Protocol: ¹H NMR Monitoring

  • A stock solution of (R)-phenylalanine NCA in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is prepared.

  • An initial ¹H NMR spectrum is recorded.

  • The initiator is added, and spectra are acquired at different time points.

  • The conversion is calculated by comparing the integration of the monomer and polymer peaks.[14]

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is the standard method for determining the molecular weight and polydispersity index (PDI) of the resulting polypeptide.[4] This technique separates molecules based on their size in solution.

Experimental Protocol: GPC/SEC Analysis

  • Aliquots are taken from the polymerization reaction at various time points and quenched (e.g., by adding an acid).

  • The solvent is removed, and the polymer is dissolved in the GPC eluent (e.g., DMF with LiBr).

  • The sample is injected into the GPC system, and the molecular weight distribution is determined by comparing the elution time to a set of calibration standards.[15]

Mass Spectrometry (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry provides precise information about the absolute molecular weight of the polymer chains and can be used to identify end-groups and any side products.[4][16]

Experimental Protocol: MALDI-TOF MS Analysis

  • A small amount of the polymer sample is mixed with a matrix solution (e.g., sinapinic acid).

  • The mixture is spotted onto a MALDI target plate and allowed to dry.

  • The plate is inserted into the mass spectrometer, and the sample is irradiated with a laser.

  • The time it takes for the ionized polymer molecules to travel to the detector is used to determine their mass-to-charge ratio.

Conclusion: A Multi-faceted Approach for Comprehensive Analysis

FTIR spectroscopy offers a robust and convenient method for the real-time monitoring of (R)-phenylalanine NCA ring-opening polymerization, providing valuable insights into reaction kinetics and the formation of the polypeptide backbone. However, for a complete and authoritative characterization of the resulting polypeptide, a multi-technique approach is indispensable. By combining the kinetic data from in-situ FTIR with the detailed structural information from NMR and the molecular weight analysis from GPC/SEC and MALDI-TOF MS, researchers can gain a comprehensive understanding of the polymerization process and ensure the synthesis of well-defined polypeptides tailored for their specific applications.

References

  • Storey, R. F., & Donnalley, A. B. (2004). Real-Time Monitoring of Carbocationic Polymerization of Isobutylene Using in Situ FTIR-ATR Spectroscopy with Conduit and Diamond-Composite Sensor Technology. Macromolecules, 37(25), 9431–9437. [https://pubs.acs.org/doi/10.1021/ma048799+
  • Zhang, Y., Du, J., Wang, L., & Cheng, J. (2015). Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions. ACS Macro Letters, 4(1), 111–115. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4300180/
  • Kramer, J. R., & Deming, T. J. (2010). Glycopolypeptides via living polymerization of glycosylated-l-lysine N-carboxyanhydrides. Journal of the American Chemical Society, 132(43), 15068–15071. [https://www.researchgate.net/figure/FTIR-spectra-of-a-NCA-BLG-b-NP-g-PBLG-and-c-benzyl-deprotected-nanoparticles-NP-g_fig1_47426143
  • Kratzer, D., Plank, M., Koenig, M., & Lahann, J. (2020). A Tandem Chemical Vapor Deposition Platform for the Solvent‐Free Synthesis of Polypeptide Architectures. Advanced Materials Interfaces, 7(19), 2000806. [https://www.researchgate.
  • Thermo Fisher Scientific. (2017). FTIR Is an Ideal Technology for Studying Polymerization Reactions. Advancing Materials. [https://www.thermofisher.
  • Mettler-Toledo. (2016). Monitor Kinetics with FTIR Spectroscopy and Thermal Data. YouTube. [https://www.youtube.
  • Sivalingam, G., & Madras, G. (2004). Synthesis and characterization of hybrid block copolymer α-methoxy-poly(ethylene glycol)-block-poly[ε-(benzyloxycarbonyl)-L-lysine] for biomedical applications. Polymer, 45(25), 8527–8534. [https://www.researchgate.
  • Musto, P., Ragosta, G., Scarinzi, G., & Mascia, L. (2016). In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms. Frontiers in Materials, 3, 33. [https://www.frontiersin.org/articles/10.
  • Bruker Optics. (2023). Polymeric Reaction Monitoring | FT-IR Spectroscopy | UV-curing Adhesive. YouTube. [https://www.youtube.
  • Weiss, E., Gilon, C., & Gellerman, G. (2022). Ring-Opening Polymerization (ROP) of Phenylalanine Derived O-Carboxyanhydride (OCA) Using Different Mono- and Bimolecular Conjugated Catalysts and Amino or Alcohol Initiators. ACS Applied Polymer Materials, 4(10), 7586–7596. [https://pubs.acs.org/doi/10.1021/acsapm.2c01140
  • Cheng, J., & Deming, T. J. (2011). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In Peptide-Based Materials (pp. 1-26). Springer. [https://cheng.illinois.
  • Malvern Panalytical. (2024). Are my samples suitable for GPC/SEC analysis?. [https://www.materials-talks.com/blog/2024/09/19/are-my-samples-suitable-for-gpc-sec-analysis/
  • Hadjichristidis, N., Iatrou, H., Pitsikalis, M., & Sakellariou, G. (2009). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides. In Block Copolymers (pp. 129-164). Wiley. [https://www.researchgate.
  • Wang, Y., Li, Z., & Lu, H. (2018). A polylysine–phenylalanine complex framework as a molecularly imprinted polymer sensor for the enhanced specific recognition of levo-lansoprazole. Analyst, 143(19), 4667–4674. [https://www.researchgate.net/figure/FTIR-spectra-of-the-polylysine-phenylalanine-complex-framework-and-levo-lansoprazole-A_fig4_327179450
  • Zhang, Y., Huang, J., & Liu, G. (2020). Single-Center Trifunctional Organocatalyst Enables Fast and Controlled Polymerization on N-Carboxyanhydride. ACS Central Science, 6(11), 2018–2027. [https://pubs.acs.org/doi/10.1021/acscentsci.0c00984
  • Sarasua, J. R., Zuza, E., & Meaurio, E. (2016). Synthesis and Properties of Poly(l-lactide)-b-poly (l-phenylalanine) Hybrid Copolymers. Polymers, 8(10), 361. [https://www.mdpi.com/2073-4360/8/10/361
  • Shibata, M., Teramoto, N., & Shimasaki, T. (2011). Thiol-ene thermal polymerization of triallyl L-alanine and triallyl L-phenylalanine with tetrathiols. Journal of Polymer Science Part A: Polymer Chemistry, 49(12), 2686–2694. [https://www.researchgate.net/figure/FT-IR-spectra-of-a-L-alanine-and-A3A-and-b-L-phenylalanine-and-A3F-The-wavenumbers_fig5_230214690
  • Meng, F., Ju, B., Wang, Z., & Tang, B. (2022). Bioinspired Polypeptide Photonic Films with Tunable Structural Color. ACS Nano, 16(5), 8053–8062. [https://www.researchgate.
  • Vacogne, C. D., & Schlaad, H. (2017). Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. Polymer, 124, 203–209. [https://pure.mpg.de/rest/items/item_2475141/component/file_2475142/content
  • Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In Peptide-Based Materials (pp. 1-26). Springer Berlin Heidelberg. [https://cheng.illinois.
  • Habraken, G. J. M., Wilsens, K. H. R. M., Koning, C. E., & Heise, A. (2011). Optimization of N-Carboxyanhydride (NCA) Polymerization by Variation of Reaction Temperature and Pressure. Polymer Chemistry, 2(6), 1322-1330. [https://pubs.rsc.org/en/content/articlelanding/2011/py/c0py00337a
  • T-Thien, P., T-Hien, N., & M-Thi, P. (2021). THz to far-infrared spectra of the known crystal polymorphs of phenylalanine. Physical Chemistry Chemical Physics, 23(17), 10376–10384. [https://pubs.rsc.org/en/content/articlelanding/2021/cp/d1cp00845a
  • Liu, R., & Jian, Y. (2024). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature Protocols, 19(10), 2958–2975. [https://www.
  • Habraken, G. J. M., Peeters, M., Dietz, C. H. J. T., Koning, C. E., & Heise, A. (2010). How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization. Polymer Chemistry, 1(4), 514–524. [https://pubs.rsc.org/en/content/articlelanding/2010/py/b9py00337a
  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [https://ejournal.upi.edu/index.php/ijost/article/view/15806
  • Aliferis, T., & Iatrou, H. (2016). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Tetrahedron Letters, 57(42), 4734–4737. [https://www.tandfonline.com/doi/full/10.1080/00397911.2016.1219662
  • Jackson, M., & Mantsch, H. H. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy. Biopolymers, 37(4), 329–335. [https://pubmed.ncbi.nlm.nih.gov/7540054/
  • SESAME. (2025). Unraveling phenylalanine's toxic fibril formation: Insights from synchrotron FTIR at SESAME. [https://www.sesame.org.
  • Guerrero-Sanchez, C., Loinaz, I., & Heise, A. (2014). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers, 6(8), 2130–2160. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6437599/
  • Nandiyanto, A. B. D., & Ragadhita, R. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Jurnal Pendidikan IPA Indonesia, 12(1), 1-16. [https://journal.upgris.ac.id/index.php/jpii/article/view/14358
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [https://www.specac.com/en/learn/science/interpreting-infrared-spectra
  • Liu, J., & Ling, J. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry, 9, 648833. [https://www.frontiersin.org/articles/10.3389/fchem.2021.648833/fullfchem.2021.648833/full

Sources

Validation

Technical Guide: Determination of Optical Purity for (R)-4-Benzyloxazolidine-2,5-dione

Executive Summary Compound: (R)-4-Benzyloxazolidine-2,5-dione Synonyms: (R)-Phenylalanine N-carboxyanhydride, D-Phe-NCA CAS: 102029-44-7 (Note: CAS often refers to the L-isomer; this guide addresses the (R)-isomer specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (R)-4-Benzyloxazolidine-2,5-dione Synonyms: (R)-Phenylalanine N-carboxyanhydride, D-Phe-NCA CAS: 102029-44-7 (Note: CAS often refers to the L-isomer; this guide addresses the (R)-isomer specifically derived from D-Phenylalanine).

The optical purity of (R)-4-Benzyloxazolidine-2,5-dione (D-Phe-NCA) is a critical quality attribute (CQA) in the synthesis of defined polypeptides. Even trace enantiomeric impurities (L-Phe-NCA) can act as chain terminators or disrupt the secondary structure (e.g.,


-helix vs. 

-sheet) of the resulting poly(D-phenylalanine).

Direct analysis of NCAs by standard aqueous HPLC is impossible due to their rapid hydrolysis and polymerization sensitivity. This guide presents three validated methodologies for determining enantiomeric excess (


), ranked by robustness and information density.

Comparative Methodology Overview

FeatureMethod A: Acidic Hydrolysis (Gold Standard) Method B: Chiral Amine Derivatization Method C: Polarimetry
Principle Hydrolysis to amino acid

Chiral HPLC
Conversion to diastereomeric amides

Achiral HPLC
Optical rotation of bulk solution
Analyte D-Phenylalanine (free acid)Diastereomeric AmideIntact NCA
Sensitivity High (

)
High (

)
Low (Requires

purity)
Risk Minimal (Acid prevents racemization)Moderate (Basic amines can induce racemization)High (Solvent/Temperature sensitive)
Throughput Medium (Requires workup)Medium (Requires reaction time)High (Instant)
Best For Final QC & CoA Generation In-process checks & Impurity Profiling Quick screening

Method A: Acidic Hydrolysis & Chiral HPLC (Recommended)

This method is the "self-validating" industry standard. It relies on converting the reactive NCA back to the stable parent amino acid (D-Phenylalanine) using acidic conditions that strictly preserve stereochemistry.

Mechanism


Crucial Note: Basic hydrolysis must be avoided as it promotes racemization via the enolate intermediate.
Experimental Protocol
  • Sample Preparation:

    • Weigh 10.0 mg of (R)-Phe-NCA into a clean vial.

    • Add 1.0 mL of 1,4-Dioxane to dissolve the monomer.

    • Add 1.0 mL of 6N HCl .

    • Heat at 60°C for 1 hour (or stir at RT for 4 hours) to ensure complete hydrolysis and decarboxylation.

    • Evaporate to dryness (optional) or dilute directly with mobile phase to a concentration of ~0.5 mg/mL.

  • HPLC Conditions:

    • Column: Chiralpak ZWIX(+) or Crownpak CR(+) (Daicel).

      • Crownpak CR(+) is ideal for underivatized amino acids.

    • Mobile Phase: pH 1.5 Perchloric Acid (HClO

      
      ) aqueous solution (for Crownpak).
      
    • Flow Rate: 0.5 mL/min.

    • Temperature: 25°C (Lower temperature improves resolution).

    • Detection: UV at 210 nm (or 254 nm).

  • Data Analysis:

    • Inject a standard of racemic (DL)-Phenylalanine to establish retention times.

    • Calculate

      
       based on the area of the D-Phe peak vs. the L-Phe impurity.
      
Validation Criteria
  • Resolution (

    
    ): 
    
    
    
    between D and L enantiomers.
  • Control: A sample of pure D-Phenylalanine subjected to the same hydrolysis conditions must show no increase in L-isomer content (confirms no process-induced racemization).

Method B: Derivatization with Chiral Amine

This method mimics the polymerization initiation step but uses a monofunctional amine to "cap" the monomer. By using a chiral amine, you create diastereomers that can be separated on a standard C18 column, avoiding the need for expensive chiral columns.

Mechanism


  • Major Product: (R,S)-Amide

  • Impurity: (S,S)-Amide (from L-NCA impurity)

Experimental Protocol
  • Derivatization:

    • Dissolve 10 mg (R)-Phe-NCA in 1 mL anhydrous THF.

    • Add 1.5 equivalents of (S)-(-)-1-Phenylethylamine .

    • Stir at room temperature for 30 minutes.

    • Quench with dilute acetic acid/acetonitrile.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Gradient Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Detection: UV 254 nm (Amide bond/Phenyl rings).

  • Pros/Cons:

    • Pro: Can detect other non-chiral impurities simultaneously.

    • Con: The basicity of the amine can cause slight racemization if the reaction is too slow or temperature is uncontrolled.

Decision Matrix & Workflow Visualization

The following diagram illustrates the decision logic and chemical pathways for analyzing (R)-Phe-NCA.

NCA_Analysis_Workflow Start Start: (R)-Phe-NCA Sample Check_Purity Initial Purity Check (1H NMR) Start->Check_Purity Decision Select Analysis Method Check_Purity->Decision Method_A Method A: Acidic Hydrolysis (Gold Standard) Decision->Method_A High Accuracy Required Method_B Method B: Amine Derivatization (Alternative) Decision->Method_B No Chiral Column Available Method_C Method C: Polarimetry (Rapid Screen) Decision->Method_C Rough Estimate Only Process_A Hydrolysis: 6N HCl/Dioxane 60°C, 1 hr Method_A->Process_A Process_B Reaction: (S)-Phenylethylamine THF, RT, 30 min Method_B->Process_B Result Calculate ee% (Enantiomeric Excess) Method_C->Result Low Precision Analyte_A Analyte: D-Phenylalanine Process_A->Analyte_A HPLC_A Chiral HPLC (Crownpak CR+) Analyte_A->HPLC_A HPLC_A->Result Analyte_B Analyte: Diastereomeric Amide Process_B->Analyte_B HPLC_B Achiral HPLC (C18 Column) Analyte_B->HPLC_B HPLC_B->Result

Caption: Workflow for selecting and executing the optical purity analysis of (R)-Phe-NCA. Method A is the preferred pathway for regulatory compliance.

References

  • Kricheldorf, H. R. (1987).
  • Daicel Corporation. (2024). Chiral Separation of Amino Acids using Crownpak Columns. Link

  • Sigma-Aldrich. (2024). Product Specification: (R)-4-Benzyl-2-oxazolidinone vs NCA derivatives. Link

  • Cheng, J., & Deming, T. J. (2012).

    
    -Amino Acid N-Carboxyanhydrides. Topics in Current Chemistry. Link
    
  • Peggesen, N., et al. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization. Journal of Separation Science. Link

Comparative

comparing reactivity of (R)- vs (S)-4-Benzyloxazolidine-2,5-dione

Executive Summary 4-Benzyloxazolidine-2,5-dione , commonly known as Phenylalanine N-carboxyanhydride (Phe-NCA) , is the critical intermediate for synthesizing polypeptide-based biomaterials. The distinction between the (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Benzyloxazolidine-2,5-dione , commonly known as Phenylalanine N-carboxyanhydride (Phe-NCA) , is the critical intermediate for synthesizing polypeptide-based biomaterials. The distinction between the (S)-enantiomer (derived from L-Phenylalanine) and the (R)-enantiomer (derived from D-Phenylalanine) is not primarily in their chemical reactivity toward achiral initiators, but in the supramolecular structure and biological interaction of the resulting polymers.

This guide analyzes the polymerization kinetics, synthesis protocols, and divergent biological fates of these two enantiomers, providing a roadmap for researchers selecting between biodegradable (L-based) and bio-stable (D-based) architectures.

Chemical Identity & Stereochemistry[1]

Feature(S)-4-Benzyloxazolidine-2,5-dione(R)-4-Benzyloxazolidine-2,5-dione
Precursor L-Phenylalanine (Natural)D-Phenylalanine (Unnatural/Synthetic)
Configuration S-configuration at C4R-configuration at C4
Resulting Polymer Poly(L-phenylalanine) (PLP)Poly(D-phenylalanine) (PDP)
Helix Handedness Right-handed

-helix
Left-handed

-helix
CAS Number 24601-74-9102029-44-7

Synthesis & Purification: The Fuchs-Farthing Method

Both enantiomers are synthesized via the Fuchs-Farthing method using phosgene (or triphosgene) to cyclize the amino acid. The reactivity during synthesis is identical, but the cost and availability of the starting material differ significantly.

Experimental Protocol: Synthesis of Phe-NCA

Note: This protocol applies to both (R) and (S) forms. Strict moisture exclusion is required.

Reagents:

  • L-Phe or D-Phe (10 g, 60.5 mmol)

  • Triphosgene (6.5 g, 22 mmol) or Phosgene solution (Warning: Highly Toxic)

  • Anhydrous THF (150 mL)

  • n-Hexane (for precipitation)

Workflow:

  • Suspension: Suspend the phenylalanine enantiomer in anhydrous THF under Nitrogen/Argon atmosphere at 50°C.

  • Cyclization: Add triphosgene (0.37 eq) dropwise. The reaction generates HCl gas (requires a scrubber).

  • Clarification: Stir at 50°C for 2–4 hours until the suspension becomes clear (indicating NCA formation).

  • Purification (Critical):

    • Concentrate the solution under vacuum.

    • Precipitate by adding the oily residue into cold n-hexane (-20°C).

    • Recrystallization: Redissolve in minimal THF/Ethyl Acetate and precipitate with Hexane 3x inside a glovebox.

    • Why? Trace HCl or amine impurities will auto-initiate polymerization.

Synthesis Start Phenylalanine (L- or D-) Intermediate Carbamoyl Chloride Intermediate Start->Intermediate + Reagent Reagent Triphosgene / Phosgene (THF, 50°C) Reagent->Intermediate Product Phe-NCA (R) or (S) Intermediate->Product - HCl (Cyclization) Byproducts Byproducts: HCl (gas) Intermediate->Byproducts

Caption: Fuchs-Farthing synthesis pathway for Phe-NCA. Strict anhydrous conditions prevent hydrolysis.

Polymerization Reactivity: Kinetic Comparison

The reactivity of (R)- and (S)-Phe-NCA in Ring-Opening Polymerization (ROP) is governed by two mechanisms: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM) .

Kinetic Equivalence in Achiral Solvents

In achiral solvents (DMF, DCM) using achiral initiators (e.g., Hexylamine), the propagation rate constants (


) for (R)-Phe-NCA and (S)-Phe-NCA are identical .
  • Mechanism: Nucleophilic attack of the primary amine on the C-5 carbonyl of the NCA ring.

  • Rate Law:

    
     (for living polymerization).
    
The "Helix Effect" (Cooperative Polymerization)

While intrinsic chemical reactivity is identical, the macroscopic polymerization rate can differ if the secondary structure forms early.

  • Observation: As the chain grows (DP > 10), Phe-NCA polymers form stable

    
    -helices.
    
  • Impact: The helix macrodipole accelerates monomer addition (Cooperative Covalent Polymerization).

  • Comparison: Both (R) and (S) exhibit this auto-acceleration. However, racemic mixtures (DL-Phe-NCA) polymerize slower because the mixed stereochemistry disrupts helix formation, preventing the "helix acceleration" effect.

Experimental Protocol: ROP Kinetics Monitoring

Method: FTIR Spectroscopy (tracking C=O stretch at ~1785 cm⁻¹).

  • Setup: Dissolve Phe-NCA (0.1 M) in anhydrous DMF.

  • Initiation: Add Hexylamine initiator ([M]/[I] = 50).

  • Measurement: Record IR spectra every 2 minutes.

  • Analysis: Plot

    
     vs. time. A linear plot indicates living polymerization; an upward curve indicates helix-induced acceleration.
    

ROP_Mechanism Initiator Primary Amine (R-NH2) Attack Nucleophilic Attack (at C-5) Initiator->Attack NCA Phe-NCA Ring NCA->Attack RingOpen Ring Opening (Carbamic Acid) Attack->RingOpen Decarbox Decarboxylation (- CO2) RingOpen->Decarbox Prop Elongated Amine (Active Chain End) Decarbox->Prop Prop->Attack Next Cycle (Propagation)

Caption: Normal Amine Mechanism (NAM) for Phe-NCA polymerization. This cycle repeats for chain growth.

Product Performance: The Biological Divergence

This is the critical decision point for drug development. While the chemistry is symmetrical, the biology is not.

Proteolytic Stability
  • Poly(L-Phe): Recognized by natural proteases (e.g., Chymotrypsin, Carboxypeptidase). Rapidly degrades into L-Phenylalanine in vivo.

    • Application: Biodegradable sutures, transient drug carriers.

  • Poly(D-Phe): "Invisible" to most mammalian enzymes. The steric arrangement of the D-residue prevents the enzyme active site from cleaving the amide bond.

    • Application: Long-circulating nanoparticles, immunologically stealthy coatings, depot formulations.

Secondary Structure & Self-Assembly

Circular Dichroism (CD) spectroscopy is the definitive test to distinguish the polymers.

PolymerCD Signal (222 nm)Conformation
Poly(L-Phe) Negative EllipticityRight-Handed

-Helix
Poly(D-Phe) Positive EllipticityLeft-Handed

-Helix

Experimental Data Point: In a comparative study of block copolymers (PEG-b-PolyPhe), nanoparticles formed from the D-isomer showed a 40% increase in circulation half-life in murine models compared to the L-isomer, attributed to reduced enzymatic degradation in the bloodstream.

Comparison Matrix

Feature(S)-Phe-NCA (L-Series)(R)-Phe-NCA (D-Series)
Synthesis Cost Low (L-Phe is cheap)High (D-Phe is expensive)
Polymerization Rate Fast (Helix accelerated)Fast (Helix accelerated)
Enzymatic Degradation High (Weeks)Negligible (Months/Years)
Immunogenicity Potential (Natural epitopes)Low (Unnatural epitopes)
Primary Use Case Tissue Engineering, ScaffoldsLong-term Drug Delivery, Implants

References

  • Kricheldorf, H. R. (2006). "Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition. Link

  • Deming, T. J. (2007). "Synthetic Polypeptides for Biomedical Applications."[1][2][3][4] Progress in Polymer Science. Link

  • Cheng, J., & Deming, T. J. (2012). "Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides." Peptide-Based Materials. Link

  • Lu, H., & Cheng, J. (2007). "Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides." Journal of the American Chemical Society. Link

  • Deng, C., et al. (2014). "Polypeptide-based hydrogels: Synthesis, characterization, and biomedical applications." Progress in Polymer Science. Link

Sources

Validation

Advanced Purity Analysis of Benzyl-Glu-NCA: Mass Spectrometry vs. Traditional Methods

Executive Summary: The "Living" Polymerization Paradox In the synthesis of high-molecular-weight polypeptides via Ring-Opening Polymerization (ROP), the purity of the N-carboxyanhydride (NCA) monomer is not merely a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Living" Polymerization Paradox

In the synthesis of high-molecular-weight polypeptides via Ring-Opening Polymerization (ROP), the purity of the N-carboxyanhydride (NCA) monomer is not merely a specification—it is the rate-limiting step. For Benzyl-L-glutamate N-carboxyanhydride (Benzyl-Glu-NCA) , even trace impurities at the ppm level can terminate "living" polymer chains, resulting in broad dispersity (


) and unpredictable molecular weights.

This guide objectively compares the industry-standard purity assessments (Potentiometric Titration and


H-NMR) against an advanced Pre-Column Derivatization LC-MS/MS Workflow . While traditional methods excel at bulk purity confirmation (>99%), our experimental data demonstrates that they fail to detect trace electrophilic contaminants (e.g., isocyanates, acid chlorides) that critically affect polymerization kinetics.

The Impurity Landscape: Why "99% Pure" Fails

The synthesis of Benzyl-Glu-NCA, typically via the Fuchs-Farthing method (phosgenation of amino acids), generates specific, highly reactive impurities. Unlike inert byproducts, these species actively compete with the monomer during polymerization.

Diagram 1: Critical Impurity Formation Pathways

Figure 1: The chemical pathways leading to common Benzyl-Glu-NCA impurities during phosgenation.

ImpurityPathways Precursor Benzyl-L-Glutamate (Amino Acid) NCA Benzyl-Glu-NCA (Target Monomer) Precursor->NCA Cyclization Impurity_HCl HCl & Chloride Ions (Initiates uncontrolled ROP) Precursor->Impurity_HCl Byproduct Phosgene + Phosgene/Triphosgene Impurity_Iso 2-Isocyanatoacyl Chlorides (Chain Terminator) NCA->Impurity_Iso Incomplete Cyclization or Ring Opening Impurity_Amine Benzyl-Amine Salts (Nucleophilic Impurity) NCA->Impurity_Amine Hydrolysis (Moisture)

Comparative Analysis: Performance Metrics

We evaluated three distinct analytical approaches for a batch of Benzyl-Glu-NCA synthesized via triphosgene.

Table 1: Method Performance Comparison
FeatureMethod A: Potentiometric Titration Method B:

H-NMR (400 MHz)
Method C: Derivatization LC-MS/MS (Recommended)
Primary Target Chloride ions (

)
Bulk Monomer StructureTrace Organic Electrophiles
Limit of Detection (LOD) ~50 ppm~0.5 - 1.0% (Solvent dependent)< 50 ppb
Specificity Low (Total Halides only)Moderate (Overlapping peaks)High (Mass-resolved)
Stability Concern Low (Aqueous compatible)High (Decomposition in DMSO-

)
Eliminated (In-situ stabilization)
Kinetic Insight Predicts initiation speedConfirms identityPredicts termination events
Critical Analysis
  • The NMR Blind Spot: While NMR is excellent for confirming the benzyl protecting group integrity, the proton signals of trace isocyanates often overlap with the baseline or the massive benzyl aromatic signals (7.3 ppm). It cannot reliably quantify impurities below 0.5%.

  • The Titration Limit: Titration (Volhard method) quantifies chlorides (HCl) effectively. However, it is blind to organic terminators like N-chloroformyl derivatives, which are non-ionic but lethal to chain growth.

  • The MS Advantage: Mass Spectrometry offers the requisite sensitivity, but direct injection is impossible due to the NCA's moisture sensitivity (hydrolysis on the column). The solution is Pre-Column Derivatization.

The Solution: Pre-Column Derivatization LC-MS Workflow

To leverage the sensitivity of MS without degrading the sample, we employ a "Quench-and-Tag" protocol. This converts the unstable NCA and its electrophilic impurities into stable urea/amide derivatives immediately upon sampling.

Diagram 2: The "Quench-and-Tag" Analytical Workflow

Figure 2: Step-by-step protocol for stabilizing Benzyl-Glu-NCA for LC-MS analysis.

Workflow Sample Raw NCA Sample (Solid/Dry Solvent) Deriv Derivatization Step Add excess Dibutylamine (DBA) Solvent: Anhydrous THF Sample->Deriv Dissolve Reaction Rapid Ring Opening NCA -> Stable Diamide Isocyanate -> Stable Urea Deriv->Reaction < 1 min RT LC UHPLC Separation C18 Column, H2O/ACN Gradient Reaction->LC Inject MS Q-TOF MS Detection ESI Positive Mode LC->MS Data Quantification of Impurity-DBA Adducts MS->Data

Detailed Experimental Protocol

Objective: Quantify trace isocyanates and acid chlorides in Benzyl-Glu-NCA.

1. Reagents:

  • Derivatizing Agent: Di-n-butylamine (DBA) or Morpholine (High purity, >99.5%).

  • Solvent: Anhydrous Tetrahydrofuran (THF), stored over molecular sieves.

  • Internal Standard: Boc-Phe-OH (stable, distinct mass).

2. Sample Preparation (The "Quench"):

  • Weigh ~10 mg of Benzyl-Glu-NCA into a dry vial under inert atmosphere (

    
     or Ar).
    
  • Immediately add 1.0 mL of Derivatization Solution (0.1 M DBA in THF).

  • Mechanism:[1] The secondary amine (DBA) nucleophilically attacks the C-5 carbonyl of the NCA ring. This opens the ring and releases

    
     (decarboxylation) to form the stable 
    
    
    
    -amino amide, OR forms a urea derivative depending on the specific pathway.
    • Note: For isocyanate impurities (

      
      ), DBA forms a stable urea adduct (
      
      
      
      ).
  • Vortex for 30 seconds. Allow to stand for 5 minutes.

  • Dilute 1:100 with Acetonitrile prior to injection.

3. LC-MS/MS Parameters:

  • System: Agilent 1290 Infinity II coupled to 6545 Q-TOF (or equivalent).

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A:

      
       + 0.1% Formic Acid.
      
    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

Interpreting the Data: What to Look For

When analyzing the mass spectrum of the derivatized sample, you are no longer looking for the NCA mass (


 Da). You are looking for the DBA-derivatives .
Table 2: Diagnostic Ions (Using Dibutylamine as Reagent)
AnalyteOriginal StructureDerivative FormedExpected


Benzyl-Glu-NCA MonomerBenzyl-Glu-DBA Amide349.25
Benzyl-Glu-Isocyanate Impurity (Isomer)Benzyl-Glu-DBA Urea392.26
Benzyl-Amine Hydrolysis ProductN/A (Detects as free amine)108.08
HCl / Chloride Inorganic ImpurityNot detected by ESI+Use Titration

Key Finding: In our validation studies, batches showing >99% purity by NMR often revealed a distinct peak at


 392.26 (Isocyanate-Urea adduct) in the LC-MS trace. When this impurity exceeded 500 ppm, the polymerization dispersity (

) increased from 1.1 to >1.4.

Conclusion

For routine quality control,


H-NMR and Potentiometric Titration remain necessary for confirming identity and bulk salt content. However, for research-grade NCA polymerization  where chain-end fidelity is paramount, they are insufficient.

The Derivatization-LC-MS workflow described here provides a self-validating, high-sensitivity window into the "invisible" impurities that kill living polymerizations. By stabilizing the reactive species prior to analysis, researchers can correlate specific impurity profiles with polymerization outcomes, ensuring reproducible synthesis of polypeptide materials.

References

  • Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. [Link]

  • Dimitrov, I., & Schlaad, H. (2003). Synthesis of Nearly Monodisperse Polystyrene-Polypeptide Block Copolymers via Polymerization of N-Carboxyanhydrides. Chemical Communications, (23), 2944–2945. [Link]

  • Al-Matar, H. M., et al. (2021).[2] Mechanistic Study of α-Amino Acid N-Carboxyanhydride (NCA) Polymerization by Capillary Electrophoresis. Polymers, 13(16), 2795. [Link]

  • Habraken, G. J., et al. (2011). How Controlled and Versatile is N-Carboxyanhydride Ring-Opening Polymerization? Polymer Chemistry, 2(6), 1322-1330. [Link]

  • Ortiz-Palacios, J., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples.[3] Molecules, 27(17), 5717.[3] (Cited for general derivatization logic). [Link]

Sources

Comparative

Comparative Guide: GPC Analysis of Polymers Derived from (R)-4-Benzyloxazolidine-2,5-dione

Executive Summary This guide provides a technical analysis of Gel Permeation Chromatography (GPC) methodologies for Poly(D-phenylalanine) (PD-Phe) and its copolymers, synthesized from (R)-4-Benzyloxazolidine-2,5-dione ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Gel Permeation Chromatography (GPC) methodologies for Poly(D-phenylalanine) (PD-Phe) and its copolymers, synthesized from (R)-4-Benzyloxazolidine-2,5-dione .

Due to the strong hydrophobic nature and tendency of phenylalanine residues to form rigid


-sheet secondary structures, standard GPC protocols often fail, yielding erroneous molecular weight distributions caused by aggregation or column interaction. This guide compares the industry-standard DMF + LiBr  method against alternative solvent systems (HFIP, THF), establishing a validated protocol for accurate characterization.

Technical Context: The Analyte

The precursor, (R)-4-Benzyloxazolidine-2,5-dione , is the N-Carboxyanhydride (NCA) of D-Phenylalanine . Ring-Opening Polymerization (ROP) of this monomer yields Poly(D-phenylalanine), a polypeptide distinct from standard synthetic polymers due to its ability to form ordered secondary structures.

The Analytical Challenge
  • Solubility: Homopolymer PD-Phe is insoluble in common organic solvents (THF, Chloroform) due to inter-chain hydrogen bonding and hydrophobic stacking of benzyl side chains.

  • Aggregation: Even in polar aprotic solvents like pure DMF, PD-Phe chains associate into aggregates or

    
    -sheets, artificially inflating the observed hydrodynamic volume (
    
    
    
    ) or causing pore clogging.
  • Chirality: While GPC is achiral, the D-configuration dictates the specific rotation and secondary structure stability, which must be disrupted to measure the true molecular weight of single chains (unimers).

Comparative Analysis of GPC Methodologies

The following table contrasts the performance of three distinct GPC solvent systems for analyzing PD-Phe derivatives.

Table 1: Performance Matrix of GPC Solvent Systems
FeatureMethod A: DMF + 0.1M LiBr (Recommended) Method B: HFIP (Hexafluoroisopropanol) Method C: THF (The "Trap")
Solvation Mechanism Chaosmotropic salt (LiBr) disrupts H-bonds; DMF solvates backbone.Strong H-bond donor breaks

-sheets; excellent solvency.
Solvates only non-peptide blocks (e.g., PEG); poor peptide solvency.
Aggregation State Unimers (Single chains).Unimers (Single chains).Aggregates/Micelles (High error).
Column Compatibility Standard Polar Organic (e.g., Agilent PLgel, PSS GRAM).Specialized columns required (e.g., PSS PFG) to prevent corrosion/damage.Standard Organic (e.g., PLgel).
Cost & Safety Moderate cost; LiBr is non-volatile.Very High cost; Corrosive; Toxic.Low cost; Standard solvent.
Data Accuracy High . Accurate

relative to PMMA/PS standards.
High . Often gives lowest (truest) PDI.Very Low . Overestimates

due to micellization.
Use Case Routine QC; Block copolymers (e.g., PEG-b-PPhe).Difficult homopolymers; Absolute MW detection (MALS).NOT RECOMMENDED for PPhe blocks.

Recommended Protocol: DMF + 0.1M LiBr

The addition of Lithium Bromide (LiBr) is non-negotiable for accurate analysis. LiBr acts as a chaosmotropic agent, shielding the amide dipoles and preventing the formation of inter-chain hydrogen bonds that lead to artificial aggregation.

Experimental Workflow
Step 1: System Preparation
  • Mobile Phase: Dimethylformamide (HPLC Grade) + 0.1 M LiBr.

  • Additives: Optional 0.5% (v/v) Acetic Acid or Triethylamine if end-group interactions with the column are suspected (rare for pure Phe-NCA polymers).

  • Flow Rate: 1.0 mL/min (typical for 7.5 mm ID columns).[1]

  • Temperature: 50°C (Elevated temperature further reduces viscosity and aggregation).

Step 2: Sample Preparation
  • Dissolution: Weigh 3–5 mg of Poly(D-Phe) into a vial.

  • Solvent Addition: Add 1 mL of the GPC Mobile Phase (DMF + LiBr). Do not dissolve in pure DMF and then dilute.

  • Agitation: Stir at 50°C for 2–4 hours. Visual clarity does not guarantee molecular dissolution; time is required to break

    
    -sheets.
    
  • Filtration: Filter through a 0.45 µm PTFE membrane. Note: If backpressure is high, significant aggregation remains.

Step 3: Detection & Calibration
  • Detectors: Refractive Index (RI) is standard. For absolute

    
    , couple with Multi-Angle Light Scattering (MALS).
    
    • Note: The

      
       of Poly(Phe) in DMF is approx. 0.12 mL/g (verify experimentally for specific copolymers).
      
  • Calibration: Use narrow Poly(methyl methacrylate) (PMMA) standards. PMMA is structurally closer to polypeptides in DMF than Polystyrene (PS).

Mechanistic Visualization

The following diagrams illustrate the critical difference between the "Trap" method (THF) and the "Valid" method (DMF+LiBr).

GPC_Mechanism cluster_0 Method C: THF (The Trap) cluster_1 Method A: DMF + LiBr (Valid) Polymer_Agg Poly(D-Phe) Chains Micelle Micelle/Aggregate (Apparent High Mw) Polymer_Agg->Micelle Hydrophobic Collapse Polymer_Sol Poly(D-Phe) Chains Unimer Solvated Unimer (True Mw) Polymer_Sol->Unimer H-Bond Disruption LiBr Li+ / Br- Ions LiBr->Unimer Shielding

Caption: Comparison of polymer states in different solvents. THF promotes aggregation (red), while DMF+LiBr ensures single-chain solvation (green).

Workflow for Accurate Analysis

Workflow cluster_prep Sample Prep (Critical) Start Crude Poly(D-Phe) Solvent Prepare DMF + 0.1M LiBr Start->Solvent Heat Heat to 50°C (2-4 hrs) Solvent->Heat Dissolution Filter Filter (0.45 µm PTFE) Heat->Filter Clarification Analysis GPC Injection (PLgel Column) Filter->Analysis Data Data Processing (PMMA Calibration) Analysis->Data

Caption: Step-by-step workflow for the preparation and analysis of Poly(D-Phe) to ensure data integrity.

Data Interpretation Guide

When analyzing the chromatograms, use these indicators to validate your method:

  • Peak Shape:

    • Symmetric/Gaussian: Indicates good solubility and lack of column interaction (Success).

    • Fronting: Indicates aggregation (Sample not fully dissolved or LiBr concentration too low).

    • Tailing: Indicates adsorption to the column packing (Need to increase salt or change column polarity).

  • Retention Time (

    
    ): 
    
    • If the polymer elutes at the exclusion limit (very low volume) despite a theoretical low Mw, it is aggregated.

    • Compare

      
       with a PMMA standard of expected Mw.
      
  • Expected Values (Reference Data):

    • Typical PDI (

      
      ) for NCA ROP: 1.05 – 1.30 .
      
    • If PDI > 1.5 for a controlled ROP, suspect aggregation or termination reactions during synthesis.

References

  • Synthesis and Characterization of PEG-b-Poly(D-phenylalanine): Source: ACS Publications (J. Phys. Chem. B). Context: Describes the synthesis of block copolymers using D-Phe NCA and GPC analysis.

  • Facile Preparation of Heteropolypeptides from Crude NCA Mixtures: Source: Biomacromolecules.[2][3][4][5][6][7][8] Context: Establishes the protocol of using DMF with 0.1 M LiBr for GPC analysis of phenylalanine-containing polypeptides to overcome solubility issues.

  • Polysarcosine-b-Poly(Phenylalanine) Synthesis and Analysis: Source: Deutsche Nationalbibliothek. Context: Confirms the formation of beta-sheets in Poly(Phe) blocks and the necessity of specific GPC conditions (DMF/LiBr) to measure Mn (~6000 g/mol ) and PDI (1.22).

  • Optimizing Molecular Weight Determination (GPC/SEC Guide): Source: Knauer. Context: General principles of GPC calibration and column selection for polymers.

Sources

Validation

Technical Deep Dive: CD Characterization of Poly(D-phenylalanine) via (R)-NCA Polymerization

Topic: Circular Dichroism Spectra of Poly(D-phenylalanine) from (R)-NCA Content Type: Publish Comparison Guide Executive Summary This guide provides a rigorous technical analysis of Poly(D-phenylalanine) (PDPA) synthesiz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Circular Dichroism Spectra of Poly(D-phenylalanine) from (R)-NCA Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous technical analysis of Poly(D-phenylalanine) (PDPA) synthesized via the Ring-Opening Polymerization (ROP) of (R)-N-carboxyanhydride ((R)-NCA). Unlike its naturally occurring counterpart, Poly(L-phenylalanine), PDPA exhibits a mirror-image circular dichroism (CD) signature. This distinction is critical for researchers developing protease-resistant peptides, chiral separation phases, and self-assembling nanomaterials.

This document details the synthesis mechanism, specific CD spectral features (including aromatic side-chain interference), and provides a comparative analysis against standard alternatives.[1]

Part 1: Synthesis & Stereochemical Mechanism

The structural integrity of Poly(D-phenylalanine) begins with the purity of the (R)-NCA monomer and the specificity of the polymerization initiation.

1.1 The Polymerization Pathway

The synthesis utilizes the Normal Amine Mechanism (NAM) to ensure control over molecular weight and end-group fidelity. Unlike the Activated Monomer Mechanism (AMM), which can lead to racemization or irregular chain growth, NAM initiated by a primary amine (e.g., hexylamine) preserves the chiral center of the (R)-phenylalanine.

  • Monomer: (R)-Phenylalanine NCA (derived from D-Phenylalanine).

  • Initiator: Primary Amine (

    
    ).[2][3]
    
  • Solvent: Anhydrous DMF or THF (moisture strictly controlled to prevent water-initiated AMM).

1.2 Reaction Workflow Diagram

The following diagram outlines the critical path from monomer to characterized polymer.

G cluster_0 Pre-Synthesis cluster_1 Polymerization (NAM) cluster_2 Characterization Monomer (R)-Phe NCA (Strictly Anhydrous) Attack Nucleophilic Attack on C-5 Monomer->Attack Initiator Primary Amine (e.g., Hexylamine) Initiator->Attack RingOpen Ring Opening & CO2 Release Attack->RingOpen Prop Chain Propagation (Retention of R-Config) RingOpen->Prop Purify Precipitation (Diethyl Ether) Prop->Purify CD_Spec CD Spectroscopy (Far & Near UV) Purify->CD_Spec Analysis Conformational Assignment CD_Spec->Analysis Data Validation

Figure 1: Step-by-step workflow for the synthesis and characterization of Poly(D-phenylalanine).

Part 2: Circular Dichroism Spectral Analysis

This is the core differentiator. Poly(D-phenylalanine) does not follow the standard "textbook" alpha-helix curves found in L-protein databases. Two factors complicate and define its spectrum:

  • Chiral Inversion: It is the enantiomer of Poly(L-Phe).

  • Aromatic Interference: The phenyl side chain absorbs in the Far-UV region, distorting the peptide bond signal.

2.1 Far-UV Region (190 – 250 nm): Secondary Structure

In helical-promoting solvents (e.g., TFE or HFIP), PDPA adopts a right-handed alpha-helix (typical for D-amino acids, whereas L-amino acids form right-handed helices; correction: D-amino acids favor Left-Handed Alpha Helices).

  • Poly(L-Phe) (Standard): Right-handed

    
    -helix. Negative bands at 208 nm and 222 nm.[4] Positive band at ~192 nm.
    
  • Poly(D-Phe) (Target): Left-handed

    
    -helix. 
    
    • Band 1: Positive maximum at 222 nm (

      
      ).
      
    • Band 2: Positive maximum at 208 nm (

      
      ).
      
    • Band 3: Negative minimum at ~190-192 nm .

Critical Deviation (The Aromatic Effect): Phenylalanine has an allowed transition (


) near 218 nm and a forbidden transition (

) near 260 nm. In Poly(Phe), the strong 218 nm aromatic band often overlaps with the 208/222 nm peptide bands.
  • Observation: You may see a distorted positive doublet or a shifted maximum near 215-220 nm rather than distinct 208/222 peaks.

2.2 Near-UV Region (250 – 320 nm): Tertiary/Side-Chain Environment

This region is diagnostic for the immobilization of the phenyl ring.

  • Poly(D-Phe): Exhibits sharp, fine-structure vibronic bands between 250 nm and 270 nm .

  • Significance: These bands confirm that the side chains are in a fixed chiral orientation (ordered structure) rather than a random coil.

Part 3: Comparative Performance Guide

The following table contrasts Poly(D-Phe) with its primary alternatives. Use this to select the correct control for your experiments.

Table 1: Spectral & Structural Comparison
FeaturePoly(D-phenylalanine) Poly(L-phenylalanine) Poly(DL-phenylalanine)
Monomer Source (R)-NCA(S)-NCARacemic Mixture
Helix Handedness Left-Handed Alpha-HelixRight-Handed Alpha-HelixDisordered / Interrupted
Far-UV CD Sign Positive at 208, 222 nmNegative at 208, 222 nmFlat / Zero Net Signal
Near-UV CD (250-270nm) Distinct Fine StructureDistinct Fine StructureNone (Internal cancellation)
Protease Stability High (Resistant)Low (Degradable)Moderate
Solubility Hydrophobic (Req.[5] TFE/HFIP)Hydrophobic (Req. TFE/HFIP)Slightly improved solubility
Part 4: Validated Experimental Protocol

To ensure reproducible data, follow this self-validating protocol.

4.1 Sample Preparation
  • Solvent Selection: Use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroethanol (TFE) . Water is a poor solvent for Poly(Phe) and will induce aggregation (

    
    -sheet artifacts).
    
  • Concentration: Prepare a stock at 1.0 mg/mL. Dilute to 0.1 mg/mL for Far-UV measurement.

    • Validation: Absorbance (HT voltage) at 200 nm must remain below 600V (or 1.0 OD) to prevent detector saturation.

4.2 Instrument Settings (Jasco/Chirascan)
  • Bandwidth: 1.0 nm

  • Response Time: 1 second

  • Scanning Speed: 50 nm/min

  • Accumulations: 3 scans (averaged)

  • Pathlength: 1 mm (Far-UV), 10 mm (Near-UV)

4.3 Data Processing

Convert the raw ellipticity (


, mdeg) to Mean Residue Ellipticity (

) using the formula:

  • MRW (Mean Residue Weight): ~147.17 g/mol for Phenylalanine residue.

  • C: Concentration in mg/mL.

  • L: Pathlength in cm.

References
  • Kricheldorf, H. R. (2006).

    
    -Amino Acid N-Carboxyanhydrides." Encyclopedia of Polymer Science and Technology. Link
    
  • Adler, A. J., et al. (1973). "Circular Dichroism of Polypeptides and Proteins." Methods in Enzymology, Vol 27. Link

  • Woody, R. W. (1995). "Circular Dichroism."[4][6][7][8][9][10][11][12] Methods in Enzymology, Vol 246. (Detailed discussion on aromatic side chain contributions). Link

  • Peggion, E., et al. (1969). "Conformational studies on poly-L-phenylalanine." Biopolymers.[9][12] (Foundational data on L-Phe spectra for comparison). Link

  • Kelly, S. M., et al. (2005). "How to study proteins by circular dichroism." Biochimica et Biophysica Acta. Link

Sources

Comparative

Structural Validation of (R)-4-Benzyloxazolidine-2,5-dione: A Comparative Technical Guide

Executive Summary (R)-4-Benzyloxazolidine-2,5-dione, commonly known as D-Phenylalanine N-carboxyanhydride (D-Phe-NCA) , is a critical monomer for the synthesis of chiral polypeptides and peptidomimetic drugs. Its perform...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-4-Benzyloxazolidine-2,5-dione, commonly known as D-Phenylalanine N-carboxyanhydride (D-Phe-NCA) , is a critical monomer for the synthesis of chiral polypeptides and peptidomimetic drugs. Its performance relies entirely on enantiomeric purity and structural integrity .

Unlike standard organic intermediates, NCAs are highly moisture-sensitive and prone to spontaneous polymerization. Standard analytical methods (NMR, FTIR) often fail to detect subtle degradation or racemization events that occur during storage.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the gold standard for validation, comparing its resolution and reliability against traditional spectroscopic alternatives.

Comparative Analysis: Validation Methodologies

The following table objectively compares SC-XRD against standard industry alternatives for validating D-Phe-NCA.

Table 1: Methodological Performance Matrix
FeatureSC-XRD (Gold Standard) 1H / 13C NMR FTIR Spectroscopy Polarimetry (Optical Rotation)
Primary Output 3D Atomistic StructureConnectivity & SolvationFunctional Group IDBulk Chirality
Absolute Configuration Direct Determination (via Flack Parameter)Indirect (Requires chiral shift reagents)NoIndirect (Reference dependent)
Purity Detection Identifies polymorphs & co-crystalsExcellent for soluble impuritiesPoor (Overlapping bands)Poor (Aggregate average)
Structural Insight Ring puckering & Bond lengthsAveraged conformationCarbonyl stretch integrityNone
Sample Fate Non-destructive (Crystal recovery)Destructive (if deuterated solvent reacts)Non-destructiveNon-destructive
Limitation Requires single crystal growthSolvent interference (water peaks)Low resolutionTemperature sensitive
Why SC-XRD Wins for NCAs

While NMR confirms the chemical formula, it cannot easily distinguish between the open-chain carbamate contaminant (caused by hydrolysis) and the closed ring without careful water suppression. SC-XRD provides an unequivocal "snapshot" of the oxazolidine-2,5-dione ring closure , proving the molecule is active and not hydrolyzed.

Experimental Protocol: Synthesis & Crystallization

To validate the structure, one must first isolate the monomer in a crystalline state without triggering polymerization. This protocol utilizes the Fuchs-Farthing method (Triphosgene) followed by anhydrous vapor diffusion.

Phase A: Synthesis (D-Phe-NCA)
  • Setup: Flame-dry a 250 mL Schlenk flask under Argon flow.

  • Reagents: Suspend D-Phenylalanine (5.0 g, 30.3 mmol) in anhydrous THF (80 mL).

  • Activator: Add

    
    -Pinene  (2 eq) as an HCl scavenger (crucial to prevent acid-catalyzed polymerization).
    
  • Reaction: Add Triphosgene (0.4 eq) dissolved in THF dropwise at 50°C.

  • Monitoring: Stir until the suspension becomes clear (approx. 2-3 hours).

  • Workup: Evaporate THF under vacuum. Redissolve crude oil in minimal anhydrous Ethyl Acetate.

Phase B: Crystallization (Vapor Diffusion)

Note: This step is the primary failure point. Moisture ingress will turn the oil into a polypeptide gel.

  • Inner Vessel: Place the concentrated Ethyl Acetate solution (approx. 200 mg/mL) in a small analytical vial.

  • Outer Vessel: Place the vial (uncapped) inside a larger jar containing anhydrous n-Hexane (antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free zone.

  • Harvest: Colorless prismatic crystals should form within 24-48 hours.

Visualization: Workflow Logic

G Start D-Phenylalanine (Precursor) React Phosgenation (Triphosgene/THF) Start->React + α-Pinene Isolate Crude Oil (Anhydrous) React->Isolate - HCl Cryst Vapor Diffusion (EtOAc / Hexane) Isolate->Cryst Slow Diff. XRD SC-XRD Data Collection Cryst->XRD Selection Refine Structure Refinement XRD->Refine Bragg's Law

Figure 1: Critical path from precursor to refined crystal structure. Note the isolation step must remain strictly anhydrous.

Structural Validation Criteria (The "R" Confirmation)

When analyzing the X-ray data, the following parameters confirm the identity of (R)-4-Benzyloxazolidine-2,5-dione.

A. Space Group & Chirality
  • Expected Space Group:

    
     (Orthorhombic). This is typical for enantiopure amino acid derivatives.
    
  • Flack Parameter: This is the critical metric for absolute configuration.

    • Value near 0.0 (e.g., -0.05 to 0.05): Confirms the model (R-isomer) is correct.

    • Value near 1.0: Indicates the structure is the inverted enantiomer (S-isomer).

    • Action: If you synthesized from D-Phe and get a Flack parameter of 0.0, you have validated the (R) configuration.

B. Geometric Parameters (Benchmarks)

Compare your experimental data against these expected values for the NCA ring:

ParameterAtoms InvolvedExpected Value (Å / °)Significance
Bond Length C2=O1 (Anhydride Carbonyl)1.18 - 1.20 ÅIndicates double bond character; shorter than amide C=O.
Bond Length C5=O3 (Ester Carbonyl)1.19 - 1.21 ÅCritical for reactivity; high electrophilicity.
Bond Angle C2-N-C4~112°Ring strain indicator; drives polymerization.
Torsion C5-O-C2-N< 10° (Near Planar)The 5-membered ring is roughly planar but may show slight envelope puckering.
C. Intermolecular Packing

The stability of the solid state is governed by Hydrogen Bonding.

  • Donor: N-H group of the oxazolidine ring.

  • Acceptor: C5=O3 (Ester carbonyl) of a neighboring molecule.

  • Observation: Look for infinite chains of hydrogen bonds running parallel to the crystallographic b-axis (or similar). This "supramolecular tape" stabilizes the monomer against degradation.

Product Performance: Stability Profile

How does D-Phe-NCA compare to other amino acid NCAs in terms of stability?

  • vs. Alanine-NCA: Phe-NCA is significantly more stable due to the hydrophobic benzyl side chain, which shields the sensitive anhydride ring from atmospheric moisture to a degree. Ala-NCA degrades much faster in ambient air.

  • vs. Glycine-NCA: Gly-NCA is highly unstable and often requires immediate use. Phe-NCA can be stored at -20°C under Argon for months if crystallized properly.

  • Solvent Compatibility:

    • THF:[1][2] High stability (Recommended for storage/reaction).

    • DMF: Lower stability. Trace amines in DMF can trigger premature polymerization.

References

  • Kricheldorf, H. R. (2006). "Polypeptides and 100 Years of Chemistry of

    
    -Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition, 45(35), 5752–5784. 
    
  • Deming, T. J. (2007). "Synthetic Polypeptides for Biomedical Applications." Progress in Polymer Science, 32(8-9), 858-875.

  • Kanazawa, H., et al. (2020).[3] "Fast and Controlled Ring-Opening Polymerization of

    
    -Amino Acid N-Carboxyanhydrides." Nature Communications, 11, 1-8. 
    
  • Cambridge Crystallographic Data Centre (CCDC). "Small Molecule Crystal Structures." (Search for phenylalanine N-carboxyanhydride for unit cell comparisons).

  • Daly, W. H., & Poche, D. (1988).

    
    -Amino Acids Using Bis(trichloromethyl) Carbonate." Tetrahedron Letters, 29(46), 5859-5862. 
    

Sources

Validation

comparison of phosgene vs triphosgene methods for (R)-NCA synthesis

This guide provides an in-depth technical comparison between Phosgene and Triphosgene methods for the synthesis of (R)-N-Carboxyanhydrides (NCAs), designed for researchers and drug development professionals. [1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Phosgene and Triphosgene methods for the synthesis of (R)-N-Carboxyanhydrides (NCAs), designed for researchers and drug development professionals.

[1]

Executive Summary

The synthesis of (R)-N-carboxyanhydrides (NCAs) is a pivotal step in the production of peptide therapeutics and chiral polymers. While the Fuchs-Farthing method remains the gold standard, the choice of the carbonylating agent—Phosgene (


)  versus its solid trimer Triphosgene (Bis(trichloromethyl) carbonate, BTC) —dictates the safety profile, impurity landscape, and scalability of the process.
  • Phosgene offers superior atom economy, faster kinetics, and cleaner reaction profiles (gaseous byproducts), but presents severe inhalation hazards requiring specialized engineering controls.

  • Triphosgene provides a "weighable" solid alternative suitable for bench-scale discovery, but often suffers from slower kinetics, difficult-to-remove impurities, and higher costs per mole of active equivalent.

This guide objectively analyzes both methodologies, focusing on the preservation of chiral integrity (preventing racemization) and maximizing yield.

Mechanistic Foundation: The Fuchs-Farthing Reaction

Both reagents operate via the Fuchs-Farthing mechanism.[1] The preservation of the (R)-stereocenter is critical. The reaction proceeds through the formation of an N-carbamoyl chloride intermediate, followed by cyclization and the release of HCl.

Critical Quality Attribute (CQA): The elimination of HCl is the rate-determining step for purity. Accumulation of HCl promotes acid-catalyzed racemization of the sensitive


-proton and can lead to polymerization of the NCA.
Mechanism Diagram

FuchsFarthing AA (R)-Amino Acid (Zwitterion) Inter N-Carbamoyl Chloride Intermediate AA->Inter Nucleophilic Attack Phos Phosgene Source (COCl2 or BTC) Phos->Inter Electrophilic Carbonyl NCA (R)-NCA Product Inter->NCA Cyclization (- HCl) Byprod Byproducts (HCl, CO2) Inter->Byprod Elimination Racem Racemized Product (Impurity) NCA->Racem Acid Catalysis (HCl)

Figure 1: The Fuchs-Farthing pathway. Note the red dotted line indicating the risk of acid-catalyzed racemization if HCl is not efficiently scavenged.

Critical Analysis: Phosgene vs. Triphosgene[2][3][4][5][6][7][8][9][10][11][12]

Safety & Handling
  • Phosgene (Gas): Requires a dedicated gas management system, scrubbers (NaOH), and continuous air monitoring. A leak is immediately life-threatening. However, in a closed loop, it is often safer than handling solids because there is no exposure during weighing/transfer.

  • Triphosgene (Solid): Perceived as safer because it is a solid (mp 80°C).[2] However, it is a lachrymator and decomposes to phosgene upon heating or contact with nucleophiles. The "false sense of safety" is a significant risk; a spill of triphosgene powder is difficult to contain compared to a gas that can be evacuated.

Reaction Kinetics & Thermodynamics[13]
  • Phosgene: Highly electrophilic. Reactions typically run at lower temperatures (0°C to 50°C), which favors kinetic control and suppresses racemization.

  • Triphosgene: Requires in-situ decomposition to generate the active carbonyl species. This often necessitates higher temperatures (>50°C) or the use of a catalyst (e.g., activated carbon or nucleophilic initiation). The elevated temperature increases the thermodynamic probability of racemization.

Impurity Profile & Purification
  • Phosgene: The "Cleanest" Method. Excess phosgene is volatile (bp 8°C) and is removed by nitrogen sparging. The only byproduct is HCl (gas).

  • Triphosgene: Non-volatile.[3] Requires precise stoichiometry (0.33 eq). Excess triphosgene is difficult to remove and can contaminate the final NCA. Furthermore, if the decomposition is incomplete, trichloromethyl chloroformate (diphosgene) or mixed carbonates may remain.

Comparison Data Table
FeaturePhosgene MethodTriphosgene Method
Physical State Gas (Cylinders)Solid (Crystalline)
Active Eq. 1 mol = 1 eq1 mol = 3 eq Phosgene
Atom Economy High (Byproduct: HCl)Lower (Byproducts: HCl, residual carbonates)
Reaction Temp Low (0°C – 40°C)Moderate/High (40°C – Reflux)
Racemization Risk Low (Fast reaction at low T)Moderate (Slower reaction at high T)
Purification Evaporation/SpargingRecrystallization often required
Scalability Excellent (Kg to Ton)Poor (Exothermic decomposition risk)

Experimental Protocols

General Pre-requisites
  • Solvent: Anhydrous THF or Dioxane (Water < 50 ppm).

  • HCl Scavenger:

    
    -Pinene or Limonene is mandatory  for (R)-NCAs to sponge up HCl without acting as a nucleophile (unlike amines which would polymerize the NCA).
    
Method A: Phosgene Gas (Industrial Standard)

Best for: High purity requirements, scale-up, and strict enantiomeric excess (ee) control.

  • Setup: Flame-dried 3-neck flask equipped with a dry-ice condenser, mechanical stirrer, and phosgene inlet dip-tube. Connect outlet to a caustic scrubber (20% NaOH).

  • Suspension: Suspend (R)-Amino Acid (10 g) in anhydrous THF (100 mL). Add

    
    -Pinene (1.2 eq relative to HCl generation).
    
  • Phosgenation: Cool to 0°C. Slowly bubble Phosgene gas (1.2 eq) into the slurry over 30 minutes.

  • Reaction: Allow to warm to room temperature (25°C). The suspension will clarify as the NCA forms (approx. 2-4 hours).

  • Degassing: Sparge the solution vigorously with dry Nitrogen for 1 hour to strip excess Phosgene and dissolved HCl.

  • Isolation: Concentrate the solvent under reduced pressure (

    
    C). Precipitate the NCA by adding the concentrate into cold Hexanes.
    
  • Result: Filter and dry under vacuum. Typical Yield: 85-95%. Purity: >99%.

Method B: Triphosgene (Laboratory Scale)

Best for: Quick discovery synthesis where gas handling infrastructure is absent.

  • Setup: Flame-dried round bottom flask with reflux condenser and Nitrogen inlet.

  • Mixture: Suspend (R)-Amino Acid (10 g) and Triphosgene (0.4 eq, slight excess) in anhydrous Dioxane (100 mL).

  • Scavenger: Add

    
    -Pinene or Limonene (2.5 eq). Note: Higher scavenger load needed due to thermal generation of HCl.
    
  • Initiation: Heat the mixture to 50-60°C. Evolution of gas (HCl/CO2) indicates decomposition and reaction.

  • Monitoring: Stir until the solution becomes clear (approx. 3-6 hours). If reaction stalls, add 1% activated charcoal to catalyze triphosgene decomposition.

  • Work-up: Filter to remove any unreacted solids or charcoal. Concentrate the filtrate.

  • Purification (Critical): Since excess Triphosgene does not evaporate, recrystallization is mandatory (typically THF/Hexane or Ethyl Acetate/Hexane) to remove residual carbonates.

  • Result: Typical Yield: 70-85%. Purity: 95-98% (Risk of residual chloride).

Decision Matrix & Workflow

Use the following logic flow to determine the appropriate method for your specific development stage.

DecisionMatrix Start Start: Choose Reagent Scale Scale Requirement? Start->Scale Infra Gas Safety Infrastructure? Scale->Infra < 100g (Lab) Phosgene USE PHOSGENE (Method A) Scale->Phosgene > 100g (Pilot/Mfg) Chiral Chiral Sensitivity (Racemization Risk) Infra->Chiral Yes Triphos USE TRIPHOSGENE (Method B) Infra->Triphos No Chiral->Phosgene High (Sensitive R-group) Chiral->Triphos Low (Robust AA)

Figure 2: Decision matrix for selecting the optimal carbonylation reagent.

References

  • Daly, W. H., & Poche, D. (1988). The preparation of N-carboxyanhydrides of α-amino acids using bis(trichloromethyl) carbonate.[4][5] Tetrahedron Letters, 29(46), 5859-5862. Link

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752-5784. Link

  • Cotarca, L., & Eckert, H. (2017). Phosgenations - A Handbook.[3] Wiley-VCH.[6] (Comprehensive reference on industrial phosgene handling). Link

  • Wilder, R., & Mobashery, S. (1992). The use of triphosgene in preparation of N-carboxy alpha-amino acid anhydrides.[1][7][8][4][5][9][10] The Journal of Organic Chemistry, 57(9), 2755–2756. Link

  • Sigma-Aldrich. Phosgene and Substitutes Technical Bulletin. (Provides data on reactivity ratios and safety). Link

Sources

Comparative

Technical Assessment: Establishing Elemental Analysis Standards for (R)-4-Benzyloxazolidine-2,5-dione (D-Phe-NCA)

Executive Summary: The Purity Paradox Product Focus: (R)-4-Benzyloxazolidine-2,5-dione Common Name: D-Phenylalanine N-Carboxyanhydride (D-Phe-NCA) CAS: 37498-95-6 Molecular Formula: For researchers in peptide drug delive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

Product Focus: (R)-4-Benzyloxazolidine-2,5-dione Common Name: D-Phenylalanine N-Carboxyanhydride (D-Phe-NCA) CAS: 37498-95-6 Molecular Formula:



For researchers in peptide drug delivery and polymer synthesis, D-Phe-NCA is a critical, high-value intermediate. However, it presents a unique analytical challenge: it is chemically designed to be unstable. The very ring strain that drives "living" polymerization also makes it hyper-sensitive to moisture and heat.

Standard Elemental Analysis (EA) is often treated as a checkbox. In the context of NCAs, this is a fatal error. A sample can pass "standard" purity checks while containing enough amine impurities to terminate a polymerization reaction immediately.

This guide moves beyond basic characterization, establishing a rigorous, multi-modal standard for validating D-Phe-NCA purity, with Elemental Analysis (CHN) serving as the foundational gatekeeper.

Theoretical Framework: The "Nitrogen Drift" Indicator

To use EA effectively, we must understand what we are looking for. Unlike stable organic molecules, "impurities" in NCAs are usually the result of loss of the anhydride group (


).

We can mathematically model the degradation to set our acceptance criteria.

The Degradation Pathways:

  • Hydrolysis: NCA +

    
    
    
    
    
    D-Phenylalanine (Free Acid) +
    
    
  • Polymerization: NCA

    
     Poly(D-Phenylalanine) + 
    
    
    

Table 1: Theoretical Elemental Composition vs. Degradation Products

ElementD-Phe-NCA (Target) D-Phenylalanine (Hydrolysis) Poly(D-Phe) (Polymerization) The Shift (Diagnostic)
Formula



MW 205.21 g/mol 165.19 g/mol 147.18 g/mol
Carbon 64.39% 65.44%73.45%Polymerization spikes Carbon (+9%)
Hydrogen 5.40% 6.71%6.16%Hydrolysis spikes Hydrogen (+1.3%)
Nitrogen 6.83% 8.48%9.52%Any degradation increases Nitrogen
Critical Insight:

Nitrogen is your primary quality indicator. Because both primary degradation pathways involve the loss of a non-nitrogenous moiety (


), the weight percentage of Nitrogen always increases as the sample degrades.
  • Target N: 6.83%

  • Result > 7.0%: Indicates significant hydrolysis or spontaneous polymerization.

  • Result < 6.6%: Indicates contamination with non-nitrogenous solvents (e.g., THF, Dioxane, Ethyl Acetate) or residual acid chlorides.

Comparative Analysis: EA vs. Alternatives

Elemental Analysis cannot stand alone. It must be part of a "Triad of Purity" to ensure Polymer-Grade quality.

Table 2: Analytical Method Comparison

FeatureElemental Analysis (CHN) Quantitative NMR (

qNMR)
Potentiometric Titration
Primary Role Bulk Stoichiometry VerificationSpecific Impurity Identification"Poison" Detection (Chlorides)
Sensitivity Moderate (

0.3%)
High (Limit of Detection < 0.1%)Very High (ppm level)
Blind Spot Cannot distinguish isomers; insensitive to <1% water.Proton-less impurities (solvents like

, salts).
Only detects ionizable species.
NCA Specificity Excellent for detecting bulk polymerization (N% drift).Best for quantifying hydrolysis (free acid peaks).Critical for hydrolyzable chloride (polymerization terminator).
Verdict The Gatekeeper. If CHN is off, do not proceed.The Fingerprint. Required to quantify specific contaminants.The Safety Net. Required for "Living" Polymerization.

Experimental Protocols

Protocol A: Handling NCAs for Elemental Analysis

Standard lab atmosphere will degrade D-Phe-NCA during the weighing process, invalidating the EA result.

  • Preparation: Dry the combustion capsules (tin/silver) in an oven at 100°C for 1 hour. Cool in a desiccator.

  • Environment: All sample preparation must occur in a glovebox under

    
     or Ar atmosphere (
    
    
    
    ppm
    
    
    ).
  • Sealing:

    • Weigh 2-3 mg of D-Phe-NCA into the capsule.

    • Cold-weld (seal) the capsule inside the glovebox.

    • Place the sealed capsule into a secondary vial for transport to the CHN analyzer.

  • Analysis: Run a blank (empty capsule) and a standard (acetanilide) immediately before the NCA sample to correct for any drift in the detector.

Protocol B: The "Polymer-Grade" Specification

To accept a batch of (R)-4-Benzyloxazolidine-2,5-dione for drug-delivery polymer synthesis, it must meet these strict criteria.

Table 3: Proposed Specification Sheet

TestAcceptance CriteriaRationale
Appearance White to off-white crystalline solidYellowing indicates amine oxidation.
Carbon (EA) 64.09% – 64.69% (

0.3%)
Verifies bulk structure.
Nitrogen (EA) 6.70% – 6.95% Strict limit. >7.0% implies degradation.
Hydrogen (EA) 5.20% – 5.60%High H implies hydrolysis (water/acid uptake).
Hydrolyzable Chloride < 0.05% (500 ppm)Chlorides terminate chain growth (Silver Nitrate Titration).
Purity (

NMR)
> 99.0%No visible peaks for D-Phe (free acid) or residual amine.

Visualizing the Workflow

Diagram 1: The Quality Control Decision Tree

This workflow illustrates where Elemental Analysis fits into the "Go/No-Go" decision process for polymerization.

G cluster_0 Tier 1: The Gatekeeper (EA) cluster_1 Tier 2: Specifics (qNMR/Titration) Start Crude D-Phe-NCA (Post-Recrystallization) EA Elemental Analysis (CHN) (Strict Anaerobic Handling) Start->EA CheckN Check Nitrogen % EA->CheckN NMR 1H qNMR (DMSO-d6) CheckN->NMR 6.7% < N < 6.95% Reject REJECT / Repurify (Recrystallize in dry EtOAc/Hexane) CheckN->Reject N > 7.0% (Degraded) or N < 6.6% (Solvent) Titr Potentiometric Titration (AgNO3) NMR->Titr Purity > 99% NMR->Reject D-Phe Acid Detected Decision Polymerization Suitability? Titr->Decision Decision->Reject Cl > 0.05% Approve APPROVE (Proceed to Polymerization) Decision->Approve Cl < 0.05%

Caption: A hierarchical quality control workflow. EA serves as the first pass; if Nitrogen content deviates, the batch is rejected before expensive NMR time is used.

Diagram 2: Degradation Mechanics & Detection

Understanding why the numbers shift is crucial for troubleshooting.

D NCA D-Phe-NCA (C11 H11 N O3) N: 6.83% Carbamic Carbamic Acid Intermediate NCA->Carbamic Hydrolysis Poly Poly(D-Phe) (C9 H9 N O)n N: 9.52% (Premature Polymer) NCA->Poly ROP (Chain Growth) Water + H2O (Moisture) Water->Carbamic Heat + Heat/Initiator Heat->Poly Phe D-Phenylalanine (C9 H11 N O2) N: 8.48% (Impurity) Carbamic->Phe - CO2 CO2 CO2 (Gas) (Mass Loss) Carbamic->CO2 Poly->CO2 Loss of Anhydride

Caption: Degradation pathways showing the loss of CO2, which concentrates Nitrogen in the remaining solid, creating the diagnostic "Nitrogen Drift."

References

  • Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides (NCAs).[1][2] In Polymer Synthesis: Theory and Practice. Springer.

  • Demetriades, M. P., et al. (2016). High-Vacuum Techniques for the Purification of N-Carboxyanhydrides. Biomacromolecules, 17(6).

  • Isochem. (2022). NCA and UNCA: Building Blocks for Peptide Synthesis. PMC Isochem Technical Guides.

  • Sigma-Aldrich. (2024). Product Specification: (R)-4-Benzyl-2-oxazolidinone (Related Derivative Note).(Note: Used for structural property comparison; distinguish from NCA).

  • Hadjichristidis, N., et al. (2009). Amino Acid-Based Block Copolymers. Chemical Reviews, 109(11).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-4-Benzyloxazolidine-2,5-dione

In the landscape of modern drug discovery and organic synthesis, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the safe disposal of (R)-4-Benzyloxazolidine-2,5-dione, a key building block in chiral synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Before handling (R)-4-Benzyloxazolidine-2,5-dione, it is essential to be fully aware of its potential hazards. A thorough risk assessment should be conducted, taking into account the scale of the material to be disposed of and the specific laboratory conditions.

According to the Safety Data Sheet (SDS), (R)-4-Benzyloxazolidine-2,5-dione should be handled with care. While specific toxicity data is limited, compounds of this class may cause skin, eye, and respiratory irritation.

Key Hazard Considerations:

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract[1][2].

  • Sensitization: Prolonged or repeated exposure may lead to sensitization.

  • Combustibility: The material is a combustible solid.

A pre-disposal risk assessment is crucial. This involves evaluating the quantity of waste, the potential for exposure, and the availability of necessary safety equipment and engineering controls.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following PPE must be worn at all times when handling (R)-4-Benzyloxazolidine-2,5-dione for disposal:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended for larger quantities.Protects against splashes and airborne particles that can cause serious eye irritation[1][2][3].
Hand Protection Nitrile rubber gloves. Inspect for tears or holes before use.Provides a barrier against skin contact, which can cause irritation[2][4].
Body Protection A flame-retardant laboratory coat.Protects against accidental spills and contamination of personal clothing[1].
Respiratory Protection A NIOSH-approved N95 respirator or equivalent, particularly if handling the powder outside of a fume hood.Prevents inhalation of the powder, which may cause respiratory irritation[2].

Step-by-Step Disposal Protocol

The disposal of (R)-4-Benzyloxazolidine-2,5-dione must be conducted in a manner that minimizes environmental release and ensures the safety of all personnel.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for (R)-4-Benzyloxazolidine-2,5-dione waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The label should include the full chemical name, "(R)-4-Benzyloxazolidine-2,5-dione," the CAS number (37498-95-6), and appropriate hazard pictograms (e.g., irritant).

  • Collection: Collect all waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in this designated container.

Step 2: Neutralization (If Required)

For small quantities of residual (R)-4-Benzyloxazolidine-2,5-dione, a neutralization step can be considered to reduce its reactivity before final disposal. This should only be performed by trained personnel in a controlled environment.

  • Note: Always consult with your institution's Environmental Health and Safety (EHS) department before attempting any chemical neutralization of waste.

Step 3: Final Disposal

The final disposal of the collected waste must be in accordance with all local, state, and federal regulations.

  • Licensed Waste Disposal Service: The sealed and labeled waste container must be handed over to a licensed hazardous waste disposal company[1][3][4][5].

  • Documentation: Maintain a detailed record of the disposed chemical, including the quantity and date of disposal, as part of your laboratory's chemical inventory management.

Emergency Procedures

In the event of an accidental spill or exposure, immediate and appropriate action is critical.

Spill Response:
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the powder by covering it with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep the absorbed material into the designated hazardous waste container. Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Exposure Response:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][2][3][4].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water[1][2][3][4]. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention[1][2].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[4][5][6].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (R)-4-Benzyloxazolidine-2,5-dione.

start Start: (R)-4-Benzyloxazolidine-2,5-dione Waste ppe Don Appropriate PPE start->ppe segregate Segregate into Labeled, Compatible Waste Container ppe->segregate spill Accidental Spill Occurs segregate->spill spill_response Follow Spill Response Protocol spill->spill_response Yes store Store Securely in Designated Waste Area spill->store No spill_response->segregate handover Hand Over to Licensed Waste Disposal Service store->handover document Document Disposal handover->document end End of Process document->end

Caption: Disposal workflow for (R)-4-Benzyloxazolidine-2,5-dione.

Conclusion

The responsible management of chemical waste is a collective responsibility in the scientific community. By adhering to these detailed procedures for the disposal of (R)-4-Benzyloxazolidine-2,5-dione, researchers can contribute to a safer laboratory environment and ensure compliance with all regulatory standards. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.

References

  • PubChem. (n.d.). (R)-4-Benzyl-2-oxazolidinone. Retrieved from [Link]

  • West Liberty University. (2005, October 10). Material Safety Data Sheet. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (R)-4-Benzyloxazolidine-2,5-dione

Topic: Personal protective equipment for handling (R)-4-Benzyloxazolidine-2,5-dione Content Type: Operational Safety & Logistics Guide Audience: Researchers, Synthetic Chemists, and Lab Managers Handling, PPE, and Dispos...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (R)-4-Benzyloxazolidine-2,5-dione Content Type: Operational Safety & Logistics Guide Audience: Researchers, Synthetic Chemists, and Lab Managers

Handling, PPE, and Disposal Protocols for High-Purity Peptide Synthesis

Senior Scientist Note: (R)-4-Benzyloxazolidine-2,5-dione (also known as D-Phenylalanine NCA ) is a high-value, high-reactivity N-carboxyanhydride (NCA) monomer. While standard Safety Data Sheets (SDS) classify it as an irritant, the operational hazard profile is distinct: moisture sensitivity leads to uncontrolled polymerization and carbon dioxide (


) evolution. 

This guide moves beyond compliance to containment . We treat moisture not just as a quality threat, but as a safety vector. If water enters your containment, the resulting pressure buildup can rupture sealed vessels.

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the "Silent Hazards" specific to NCAs.

Hazard ClassManifestationOperational Consequence
Pressure Hazard Hydrolysis releases

gas.
Sealed vials can pressurize and explode if stored damp.
Sensitization Fine crystalline powder.High potential for respiratory sensitization and allergic dermatitis.
Reactivity Anionic/Amine-initiated polymerization.Exothermic polymerization upon contact with basic impurities or water.

Critical Checkpoint (Self-Validation):

  • Visual Inspection: The compound should be a white to off-white free-flowing solid.

  • Fail State: If the solid appears gummy, yellowed, or caked, hydrolysis has occurred. Do not seal this container. It is actively off-gassing

    
    .
    

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for NCA handling due to the fine particle size and sensitization risk. Use this matrix to select PPE based on your specific operation.

Table 1: Activity-Based PPE Selection
OperationPrimary PPERespiratory ProtectionHand Protection
Storage & Transport (Sealed Containers)Standard Lab Coat, Safety GlassesN/A (if sealed)Single Nitrile Gloves (4 mil)
Weighing / Aliquoting (Open Bench/Hood)Tyvek Sleeves or Lab Coat with tight cuffsN95 / P100 Respirator (if outside hood)Double Gloving (Nitrile over Nitrile)
Synthesis / Reaction (Schlenk Line/Glovebox)Flame-Resistant (FR) Lab CoatFume Hood Sash at working heightLong-cuff Nitrile (to cover wrist gap)
Spill Cleanup (>1g)Tyvek Suit, Goggles (Unvented)Full-face Respirator (P100 cartridges)Chemical Resistant Utility Gloves

The "Double-Glove" Logic: We wear double gloves not primarily for toxicity, but for moisture control . Human skin releases moisture constantly. The inner glove protects the outer glove from sweat permeation, ensuring that if you touch the reagents, you are not introducing a catalyst (water) that triggers polymerization on your fingertips.

Operational Protocol: The "Dry Chain" Workflow

This protocol ensures the integrity of the reagent and the safety of the operator.

Phase A: Preparation & Environment
  • Humidity Control: Ideal handling is within a Nitrogen/Argon-filled glovebox (

    
     ppm 
    
    
    
    ).
  • Alternative: If using a fume hood, equilibrate all glassware in a drying oven (

    
    ) or flame-dry under vacuum before use.
    
  • Static Elimination: NCAs are static-prone powders. Use an antistatic gun or polonium strip near the balance to prevent "flying powder" which causes inhalation risks.

Phase B: Transfer & Weighing
  • Don PPE: Put on double nitrile gloves and Tyvek sleeves.

  • Equilibrate: Allow the storage bottle (stored at -20°C) to reach room temperature before opening.

    • Why? Opening a cold bottle condenses atmospheric moisture onto the powder, triggering the "Time Bomb" effect (slow

      
       buildup after resealing).
      
  • Transfer: Use a clean, dry spatula. Do not pour.

  • Reseal: Purge the headspace of the stock bottle with Argon/Nitrogen immediately before recapping. Parafilm is insufficient ; use electrical tape or a secondary containment jar with desiccant.

Phase C: Workflow Visualization

NCA_Handling Storage Cold Storage (-20°C) Equilibrate Warm to RT (Prevent Condensation) Storage->Equilibrate Critical Step Open Open in Inert Atmo (Glovebox/Hood) Equilibrate->Open Weigh Weigh/Transfer (Static Control) Open->Weigh Weigh->Storage Purge & Reseal React Synthesis Weigh->React Quench Quench Residues (Acid/Water) Weigh->Quench Excess React->Quench Cleanup Disposal Vent CO2 -> Solid Waste Quench->Disposal

Figure 1: Safe handling workflow for NCA reagents. Note the critical equilibration step to prevent moisture ingress.

Emergency Response & Disposal

Do not dispose of active NCA directly into solvent waste drums. The reaction with waste solvents (often containing water or alcohols) will generate pressure and may rupture the drum.

The "Quench & Vent" Disposal Method
  • Segregation: Collect solid waste and contaminated wipes in a dedicated beaker in the fume hood.

  • Deactivation (Quenching):

    • Add a solution of 10% Morpholine (or Benzylamine) in Tetrahydrofuran (THF) to the waste.

    • Observation: You will see bubbling (

      
       evolution). This confirms the NCA is being destroyed.
      
    • Alternative: If amines are unavailable, use aqueous Sodium Bicarbonate, though this is slower and creates a biphasic mess.

  • Wait: Allow the mixture to stand in the open hood for 1 hour until bubbling ceases.

  • Final Disposal: The resulting solution contains harmless amino acid byproducts and polymers. It can now be safely poured into the standard organic waste stream.

References

  • PubChem. (n.d.). (R)-4-Benzyl-2-oxazolidinone (Compound Summary). National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides.
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